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  • Product: 3-Butoxy-1-propanol
  • CAS: 63716-40-5

Core Science & Biosynthesis

Foundational

3-Butoxy-1-propanol chemical structure and properties

An In-Depth Technical Guide to 3-Butoxy-1-propanol: Structure, Properties, and Applications Introduction 3-Butoxy-1-propanol, also known under various synonyms such as n-Butoxypropanol and Propylene glycol mono-n-butyl e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Butoxy-1-propanol: Structure, Properties, and Applications

Introduction

3-Butoxy-1-propanol, also known under various synonyms such as n-Butoxypropanol and Propylene glycol mono-n-butyl ether, is a versatile glycol ether recognized for its unique combination of solvency, coupling ability, and moderate evaporation rate.[1][2] With the chemical formula C7H16O2, this colorless liquid possesses an amphiphilic nature, containing both a hydrophilic primary alcohol group and a hydrophobic butyl ether group.[1][2][3] This structure is fundamental to its utility across a spectrum of industries, from advanced electronics manufacturing to its role as a key intermediate in pharmaceutical synthesis.[1] This guide provides a comprehensive technical overview of its chemical structure, core physicochemical properties, synthesis methodologies, and critical applications for professionals in research and drug development.

Nomenclature and Identification

A clear understanding of a compound's identifiers is crucial for accurate sourcing, regulatory compliance, and scientific communication.

IdentifierValueSource
IUPAC Name 3-butoxypropan-1-ol[2][4]
CAS Number 10215-33-5[1][3]
Molecular Formula C7H16O2[1][3][4]
Molecular Weight 132.20 g/mol [1][3][4]
Synonyms n-Butoxypropanol, Propylene glycol mono-n-butyl ether, Dowanol 37B[1][2]

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-Butoxy-1-propanol dictates its physical behavior and application potential. It consists of a propyl chain with a primary alcohol (-OH) group at one end (position 1) and a butoxy (CH3(CH2)3O-) group at the other (position 3). This linear structure minimizes steric hindrance and contributes to its effective solvency.

Caption: Chemical structure of 3-Butoxy-1-propanol (C7H16O2).

The interplay between the hydrogen-bonding capability of the alcohol group and the non-polar nature of the butyl chain results in a balanced set of properties, making it an excellent choice as a coupling agent and solvent for formulations containing both hydrophilic and hydrophobic components.

Core Physicochemical Data

The following table summarizes the key quantitative properties of 3-Butoxy-1-propanol, which are critical for experimental design, process modeling, and safety assessments.

PropertyValueSource
Appearance Colorless liquid with an ether-like odor[1]
Density 0.893 g/cm³[1][3]
Boiling Point 170.1 - 171 °C[1][3][5]
Melting Point -100 °C[1][3]
Flash Point 58.9 - 63 °C[1][3][5]
Vapor Pressure 0.0472 mmHg at 25°C[3]
Refractive Index 1.4174[1][3]
Water Solubility Partially miscible / Moderate[1][5]

Synthesis Methodology: Williamson Ether Synthesis

A common and logical route for the synthesis of 3-Butoxy-1-propanol is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For this specific molecule, two primary pathways are viable, with the choice often depending on the availability and cost of the starting materials. Pathway A, reacting sodium butoxide with 3-chloro-1-propanol, is often preferred as primary alkyl halides are highly reactive and less prone to elimination side reactions.

synthesis_workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products butanol 1-Butanol deprotonation Deprotonation butanol->deprotonation Step 1 halopropane 3-Chloro-1-propanol sn2 SN2 Nucleophilic Substitution halopropane->sn2 Step 2 base Strong Base (e.g., NaH) base->deprotonation deprotonation->sn2 Sodium Butoxide (Intermediate) product 3-Butoxy-1-propanol sn2->product salt Salt Byproduct (e.g., NaCl) sn2->salt

Caption: Williamson ether synthesis workflow for 3-Butoxy-1-propanol.

Experimental Protocol: Synthesis via Pathway A

This protocol outlines a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation of Sodium Butoxide:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) as the solvent.

    • Carefully add sodium hydride (NaH), a strong base, to the flask under a nitrogen atmosphere.

    • Slowly add 1-butanol dropwise to the stirred suspension of NaH in THF. The deprotonation is exothermic and will result in the evolution of hydrogen gas. The reaction is complete when gas evolution ceases. The resulting solution contains the sodium butoxide nucleophile.

    • Causality Note: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to the alkoxide without competing reactions. The anhydrous conditions are critical as water would quench the base.

  • Nucleophilic Substitution Reaction:

    • To the freshly prepared sodium butoxide solution, slowly add 3-chloro-1-propanol dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Causality Note: The reaction proceeds via an SN2 mechanism, where the butoxide ion attacks the carbon atom bearing the chlorine, displacing it. Heating provides the necessary activation energy for the reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether) and water. The organic layer will contain the desired product.

    • Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous salt like magnesium sulfate (MgSO4).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification and Validation:

    • The crude product is purified by fractional distillation under reduced pressure to obtain pure 3-Butoxy-1-propanol.

    • Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy (to confirm the structure), FT-IR spectroscopy (to verify the presence of the -OH group and C-O-C ether linkage), and GC-MS (to confirm molecular weight and purity).

Industrial and Research Applications

The physicochemical properties of 3-Butoxy-1-propanol make it a high-value compound in several advanced fields.

  • Pharmaceutical Intermediate: Its chemical structure serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The primary alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a reactive handle for further molecular elaboration.[1] Its low toxicity profile is an advantage in processes where biocompatibility is crucial.[1]

  • Coatings and Adhesives: In coating formulations, it acts as a coalescing agent, facilitating the formation of a continuous film in latex paints.[6] Its moderate evaporation rate allows for controlled drying, preventing defects in the final film. Its solvency for a wide range of resins makes it a valuable component in both solvent-based and water-reducible coatings.[6]

  • Cleaning and Electronics: The compound's ability to dissolve both oils and greases while being partially miscible with water makes it an excellent solvent and coupling agent in heavy-duty industrial and household cleaners.[6][7] In the electronics industry, its high solvency and controlled evaporation are ideal for degreasing and cleaning delicate components without leaving performance-impairing residues.[1]

  • Agrochemical Formulations: It is used as a coupling agent in water-based agricultural formulations, where it helps to improve the solubility and stability of active ingredients in pesticide systems, enhancing spray dispersion and wetting.[6]

Safety, Handling, and Toxicology

Proper handling of 3-Butoxy-1-propanol is essential to ensure laboratory and industrial safety.

  • Hazards Identification: It is a flammable liquid and vapor.[8] It is classified as causing skin irritation and serious eye irritation. Inhalation may cause drowsiness or dizziness.[8][9]

  • Handling and Storage:

    • Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[8]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and face protection during handling.

  • First Aid Measures:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]

    • Ingestion: Rinse mouth. Call a doctor if you feel unwell.[10]

  • Toxicological Data:

    • Acute oral toxicity (LD50) in rats is reported as >2,000 mg/kg, indicating it shall not be classified as acutely toxic via ingestion.[10]

    • Acute dermal toxicity (LD50) in rabbits is reported as 3,100 mg/kg.

Conclusion

3-Butoxy-1-propanol is a glycol ether with a well-characterized profile of properties that make it highly effective for specialized applications. Its balanced solvency, coupling capabilities, and role as a chemical intermediate underscore its importance in fields ranging from coatings to pharmaceuticals. A thorough understanding of its chemical structure, synthesis, and safety protocols, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

  • Exploring 3-Butoxypropan-1-ol: Properties and Applic
  • Product information, 3-Butoxy-1-propanol - P&S Chemicals. (URL: )
  • 3-Butoxy-1-propanol - LookChem. (URL: )
  • Propylene glycol n-butyl ether (PNB) - South City Petrochem – SCP. (URL: )
  • PROPYLENE GLYCOL T-BUTYL ETHER - CAMEO Chemicals - NOAA. (URL: )
  • Propylene Glycol Ethers - J R Hess Company, Inc. (URL: )
  • PROPYLENE GLYCOL N-BUTYL ETHER -
  • Propylene Glycol Normal Butyl Ether / Normal Butoxy Propanol - Saiper Chemicals. (URL: )
  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457 - PubChem - NIH. (URL: )
  • 3-BUTOXY-1-PROPANOL - gsrs. (URL: )
  • BUTOXYPROPANOL -
  • Butoxypropanol, CAS 5131-66-8 - Interst
  • Safety Data Sheet: 3-butoxypropan-2-ol - Carl ROTH. (URL: )
  • Sigma-Aldrich - SAFETY D
  • SAFETY D
  • Safety D

Sources

Exploratory

Foreword: Navigating the Isomeric Landscape of Butoxypropanols

An In-depth Technical Guide to the Physical and Chemical Properties of n-Butoxy-1-Propanol In the precise world of chemical research and pharmaceutical development, ambiguity in nomenclature can lead to critical errors....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of n-Butoxy-1-Propanol

In the precise world of chemical research and pharmaceutical development, ambiguity in nomenclature can lead to critical errors. The term "n-butoxy-1-propanol" presents such a challenge. While it specifies a linear butoxy group and a primary alcohol on the propanol backbone, the point of ether linkage remains undefined. The most direct structural interpretations would be 2-butoxypropan-1-ol or 3-butoxypropan-1-ol. However, authoritative databases like PubChem list "n-butoxy-1-propanol" as a synonym for 3-butoxy-1-propanol [1].

Complicating matters further is the prevalence of the commercial solvent Propylene Glycol n-Butyl Ether (PnB), which is predominantly 1-butoxy-2-propanol , a secondary alcohol. Due to its widespread use, data for this isomer is far more abundant.

This guide, therefore, focuses on the technically designated 3-butoxy-1-propanol as the primary subject, in alignment with chemical database nomenclature. To provide a comprehensive and field-relevant resource, we will present its properties alongside comparative data for the commercially significant isomer, 1-butoxy-2-propanol. This dual approach ensures clarity and equips the researcher with a practical understanding of the butoxypropanol family.

Molecular Structure and Identification

The foundational step in utilizing any chemical is confirming its identity. The structural differences between butoxypropanol isomers directly influence their physical and chemical behaviors.

  • 3-Butoxy-1-propanol: Features a primary alcohol (-CH₂OH) at one end of the propane chain and an ether linkage at the other, maximizing the separation between the functional groups.

  • 1-Butoxy-2-propanol: Features a secondary alcohol (-CHOH) and is a chiral molecule. The ether linkage is at a terminal position.

This structural variance impacts properties like viscosity, boiling point, and solvency.

Table 1: Chemical Identifiers of Primary Butoxypropanol Isomers

Identifier3-Butoxy-1-propanol1-Butoxy-2-propanol
IUPAC Name 3-butoxypropan-1-ol[1]1-butoxypropan-2-ol[2][3]
CAS Number 10215-33-5[1]5131-66-8[2][3]
Molecular Formula C₇H₁₆O₂[1]C₇H₁₆O₂[2][3]
Molecular Weight 132.20 g/mol [1]132.20 g/mol [2][3]
SMILES CCCCOCCCO[1]CCCCOCC(C)O[2]
InChIKey NTKBNCABAMQDIG-UHFFFAOYSA-N[1]RWNUSVWFHDHRCJ-UHFFFAOYSA-N[2][3]

Physical Properties: A Comparative Analysis

The physical properties of a solvent are paramount in determining its suitability for applications ranging from reaction media to formulation excipients. The choice between isomers can be critical; for instance, differences in boiling point and flash point have significant implications for process safety and drying times in coating applications.

Table 2: Key Physical Properties of 3-Butoxy-1-propanol and 1-Butoxy-2-propanol

Property3-Butoxy-1-propanol1-Butoxy-2-propanol
Appearance Colorless LiquidColorless Liquid[4][5]
Boiling Point Not available170-171 °C[2][6]
Melting/Freezing Point Not available< -85 °C[7]
Flash Point Not available62 - 63 °C (closed cup)[2][7]
Density Not available0.879 g/cm³ at 25 °C[2]
Viscosity Not available2.9 cSt at 25 °C[2][5]
Vapor Pressure Not available1.05 - 1.4 mmHg at 25 °C[2][7]
Autoignition Temp. Not available260 °C[2][5]
Water Solubility Not available6 g/100 mL (moderate)[2][5]
logP (Octanol/Water) 1.1 (Calculated)[2]1.15 - 1.2[2][7]

Chemical Properties and Reactivity

The reactivity of butoxypropanols is dictated by their two primary functional groups: the hydroxyl group and the ether linkage.

  • Hydroxyl Group Reactivity: As alcohols, they can undergo typical reactions such as esterification, oxidation, and dehydration. The primary alcohol of 3-butoxy-1-propanol is generally more reactive and less sterically hindered than the secondary alcohol of 1-butoxy-2-propanol.

  • Ether Linkage Stability: The ether bond is generally stable but can be cleaved under harsh conditions with strong acids (e.g., HBr, HI). A critical aspect for all ethers is the potential for peroxide formation upon exposure to air and light, particularly during long-term storage[7]. These peroxides can be explosive, especially upon heating or concentration.

  • Chemical Stability: The compounds are stable under standard conditions[8].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[9][10].

  • Hazardous Decomposition: Thermal decomposition can release irritating vapors and produce carbon monoxide (CO) and carbon dioxide (CO₂)[11].

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous identification and purity assessment of a butoxypropanol sample. This self-validating system ensures that the material meets the stringent requirements for research and drug development.

Experimental Protocol: Identity and Purity Confirmation

Objective: To verify the identity and determine the purity of a supplied lot of butoxypropanol.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject a diluted sample (e.g., 1 µL of a 1% solution in dichloromethane) into a GC equipped with a non-polar column (e.g., DB-5ms).

    • Use a temperature program (e.g., 50°C hold for 2 min, ramp to 250°C at 10°C/min) to separate components.

    • Analyze the eluting peaks with the mass spectrometer. Compare the resulting mass spectrum with a reference library (e.g., NIST) to confirm the molecular weight and fragmentation pattern[3][12]. Purity is assessed by the relative area of the main peak.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Place a drop of the neat liquid sample on the ATR crystal of the FTIR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Causality: This technique rapidly confirms the presence of key functional groups. Expect to see a broad O-H stretch (~3400 cm⁻¹) characteristic of the alcohol and C-O stretching vibrations (~1100 cm⁻¹) for the ether and alcohol groups[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: NMR provides the definitive structural fingerprint. The chemical shifts, splitting patterns, and integrations in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, allow for the unambiguous differentiation between isomers like 3-butoxy-1-propanol and 1-butoxy-2-propanol[1][13].

Visualization: Analytical Workflow

Analytical_Workflow Sample Butoxypropanol Sample GCMS GC-MS Analysis Sample->GCMS FTIR FTIR Analysis Sample->FTIR NMR NMR (1H, 13C) Analysis Sample->NMR Data_GCMS Purity & Fragmentation Pattern GCMS->Data_GCMS Data_FTIR Functional Groups (O-H, C-O) FTIR->Data_FTIR Data_NMR Definitive Structure & Isomer Confirmation NMR->Data_NMR Report Final Report: Identity & Purity Confirmed Data_GCMS->Report Data_FTIR->Report Data_NMR->Report

Caption: Workflow for comprehensive chemical identification and purity assessment.

Safety and Handling: Managing Ether Hazards

Safe laboratory practice demands a thorough understanding of a chemical's hazards. For butoxypropanols, the primary concerns are flammability, irritation, and the potential for peroxide formation.

  • GHS Hazards: Classified as causing skin and serious eye irritation[9][14]. May be a combustible liquid[7][15].

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves[7][16]. Keep away from heat, sparks, and open flames[11][15].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[15][16]. Storage should be away from direct sunlight to minimize peroxide formation.

Experimental Protocol: Peroxide Testing for Ethers

Objective: To ensure an aged container of butoxypropanol is safe for use, particularly before any process involving heating or distillation.

Causality: Concentrating an ether that contains peroxides can lead to a violent explosion. This simple, rapid test is a critical, non-negotiable safety step.

Methodology (Qualitative Test):

  • Obtain a commercial peroxide test strip (e.g., potassium iodide/starch paper).

  • In a fume hood, open the container of butoxypropanol.

  • Dip the end of the test strip into the solvent for approximately 1-2 seconds.

  • Remove the strip and wait for the specified time (e.g., 15-30 seconds, refer to strip instructions).

  • Compare the color of the strip to the color chart provided by the manufacturer.

    • Negative Result (e.g., no color change): The solvent is safe for use.

    • Positive Result (e.g., blue/purple color): Peroxides are present. The solvent must be treated to remove peroxides or disposed of as hazardous waste. DO NOT HEAT OR DISTILL.

Visualization: Peroxide Safety Decision Tree

Peroxide_Test_Workflow Start Use Aged Ether (e.g., Butoxypropanol) Check Perform Peroxide Test Start->Check Positive Test POSITIVE (Peroxides Detected) Check->Positive Yes Negative Test NEGATIVE (No Peroxides) Check->Negative No Action_Stop DANGER: DO NOT HEAT. Treat or Dispose. Positive->Action_Stop Action_Proceed Safe for Use Negative->Action_Proceed

Caption: Decision workflow for the safe handling of potentially peroxidized ethers.

Applications in Scientific Research

The unique amphipathic nature of butoxypropanols—possessing both a hydrophilic alcohol group and a moderately hydrophobic butyl ether chain—makes them highly versatile.

  • Solvent: They are excellent solvents for a wide range of substances, including resins, oils, greases, and pigments. This makes them valuable in coatings, inks, and cleaning formulations[4][5]. In a research context, this translates to utility as a reaction medium or as a co-solvent to improve the solubility of poorly soluble reagents or drug compounds.

  • Coupling Agent: They can act as a bridge to create stable mixtures of otherwise immiscible substances, such as oil and water, which is crucial in the formulation of emulsions and microemulsions.

  • Chemical Intermediate: The hydroxyl group serves as a reactive handle for building more complex molecules, making butoxypropanol a useful starting block in organic synthesis[4].

Conclusion

3-Butoxy-1-propanol and its isomers, particularly 1-butoxy-2-propanol, are valuable tools in the chemical and pharmaceutical sciences. Their utility is rooted in a versatile combination of physical and chemical properties. A comprehensive understanding of their structure, reactivity, and potential hazards, verified through robust analytical methods, is essential for their safe and effective application. Researchers and developers who master these fundamentals are well-equipped to leverage these compounds to their full potential, from the synthesis of novel entities to the formulation of advanced drug delivery systems.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82457, 3-Butoxy-1-propanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21210, n-Butoxy-2-propanol. Retrieved from [Link].

  • Sigma-Aldrich (2025). Safety Data Sheet. Retrieved from a representative Sigma-Aldrich SDS for a similar flammable liquid.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 177691, 2-Butoxy-1-propanol. Retrieved from [Link].

  • Möller Chemie (2023). Safety data sheet for Butoxypropanol / PnB. Retrieved from [Link].

  • 3M (2019). Safety Data Sheet for SUPER CLEAR LENS CLEANING ANTI-STAT FLUID. Retrieved from a representative 3M SDS containing butoxypropanol.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3032854, Butoxypropan-1-ol. Retrieved from [Link].

  • NIST (2025). 2-Propanol, 1-butoxy- in NIST Chemistry WebBook. Retrieved from [Link].

  • FILAB (n.d.). Analysis and determination of propanol in the laboratory. Retrieved from [Link].

  • ResearchGate (2009). Viscosity of 1-butoxypropan-2-ol. Retrieved from a relevant research paper on viscosity.
  • Sacl-corp.com (n.d.). The Science Behind 1-Butoxy-2-propanol: Properties and Applications. Retrieved from [Link].

  • Ataman Kimya (n.d.). BUTOXYPROPANOL. Retrieved from [Link].

  • NIST (2025). 2-Butoxy-1-propanol in NIST Chemistry WebBook. Retrieved from [Link].

  • NIST (2025). Mass Spectrum for 2-Propanol, 1-butoxy-. Retrieved from the NIST Chemistry WebBook.
  • Cheméo (n.d.). Chemical Properties of 2-Propanol, 1-butoxy- (CAS 5131-66-8). Retrieved from [Link].

  • Pharos (n.d.). BUTOXYPROPANOL. Retrieved from a chemical hazard database.
  • LookChem (n.d.). Cas 5131-66-8,1-BUTOXY-2-PROPANOL. Retrieved from [Link].

  • FILAB (n.d.). Analysis and characterization. Retrieved from a general analytical services laboratory page.

Sources

Foundational

A Comprehensive Technical Guide to 3-Butoxy-1-Propanol: Properties, Synthesis, and Applications

Introduction 3-Butoxy-1-propanol (CAS No. 10215-33-5) is a bifunctional organic compound belonging to the glycol ether family.[1] Characterized by the presence of both an ether linkage and a primary alcohol functional gr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Butoxy-1-propanol (CAS No. 10215-33-5) is a bifunctional organic compound belonging to the glycol ether family.[1] Characterized by the presence of both an ether linkage and a primary alcohol functional group, it exhibits a unique combination of hydrophilic and hydrophobic properties. This amphiphilic nature makes it a highly versatile molecule, serving as a powerful solvent, a coupling agent, and a key chemical intermediate in a wide array of industrial and research applications.[1] This guide provides a detailed examination of its molecular characteristics, a proposed synthetic pathway, its principal applications, and essential safety protocols for its handling, tailored for professionals in research and chemical development.

Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. 3-Butoxy-1-propanol is structurally defined by a butyl ether group at the third position of a propanol backbone.

  • Molecular Formula: C₇H₁₆O₂[2][3]

  • IUPAC Name: 3-butoxypropan-1-ol[2][3]

  • CAS Number: 10215-33-5[1][4]

  • Synonyms: n-Butoxy-1-propanol, Dowanol 37B[1][2][3]

Core Physicochemical Properties

The utility of 3-butoxy-1-propanol in various applications is a direct consequence of its physical properties. These quantitative metrics are crucial for process design, formulation development, and safety assessments.

PropertyValueSource(s)
Molecular Weight 132.20 g/mol [2]
Appearance Colorless liquid with an ether-like odor[1]
Density 0.893 g/cm³[1][4]
Boiling Point 170.1 °C[1][4]
Melting Point -100 °C[1][4]
Flash Point 58.9 °C[1][4]
Refractive Index 1.4174[1][4]
Water Solubility Partially miscible[1]
Spectroscopic Profile

Structural elucidation and quality control rely on spectroscopic analysis. The expected spectral features for 3-butoxy-1-propanol are:

  • ¹H NMR: The proton NMR spectrum would be characterized by distinct signals corresponding to the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), the propanol backbone (three distinct methylene multiplets), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR would display seven unique signals, confirming the presence of seven non-equivalent carbon atoms in the structure.[2]

  • FTIR: The infrared spectrum is defined by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol group.[2] A prominent C-O stretching band for the ether linkage would appear around 1100 cm⁻¹.[2]

Synthesis and Mechanism

Rationale for Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of unsymmetrical ethers. Its selection as a synthetic route for 3-butoxy-1-propanol is based on its reliability and mechanistic clarity. The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, involving a nucleophilic alkoxide and an electrophilic alkyl halide. For synthesizing 3-butoxy-1-propanol, two primary disconnections are possible. The pathway involving the deprotonation of 1,3-propanediol followed by reaction with a butyl halide is often preferred to avoid potential elimination side reactions that could occur with a bulkier secondary halide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 3-butoxy-1-propanol from sodium propan-1-olate and 1-bromobutane.

  • Preparation of Alkoxide: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous propan-1,3-diol to a suitable anhydrous solvent (e.g., THF).

  • Deprotonation: Slowly add one molar equivalent of a strong base, such as sodium hydride (NaH), to the solution at 0 °C. The causality here is the deprotonation of the less sterically hindered primary alcohol to form the sodium salt, which is a potent nucleophile. Allow the reaction to stir until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add one molar equivalent of 1-bromobutane dropwise to the flask. The alkoxide will attack the electrophilic carbon of the 1-bromobutane, displacing the bromide ion.

  • Reaction Monitoring: Gently reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: After cooling, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield pure 3-butoxy-1-propanol.

Visualization of Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Reagents R1 1,3-Propanediol (HO(CH₂)₃OH) Intermediate Sodium 3-hydroxypropan-1-olate (NaO(CH₂)₃OH) R1->Intermediate R2 1-Bromobutane (CH₃(CH₂)₃Br) Product 3-Butoxy-1-propanol (CH₃(CH₂)₃O(CH₂)₃OH) R2->Product Base 1. Sodium Hydride (NaH) in THF Solvent 2. Reflux Intermediate->Product SN2 Attack

Caption: Williamson ether synthesis pathway for 3-butoxy-1-propanol.

Applications in Research and Industry

The dual functionality of 3-butoxy-1-propanol is the primary driver of its widespread use.

Role as a Solvent and Coupling Agent

Its molecular structure provides both a nonpolar alkyl chain and a polar hydroxyl group, allowing it to act as a bridge between immiscible phases. This makes it an excellent coupling agent and solvent in formulations like industrial cleaners, degreasers, and water-based agricultural products.[5] In the coatings industry, it serves as a coalescing agent in latex paints, facilitating the formation of a continuous and durable film as the paint dries.[5]

Utility in Pharmaceutical and Chemical Synthesis

In drug development and fine chemical manufacturing, 3-butoxy-1-propanol functions as a valuable synthetic intermediate.[1] Its primary alcohol group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or esters, making it a versatile building block for more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its relatively low toxicity profile is an advantage in processes where biocompatibility is a concern.[1]

Applications in Electronics

The electronics industry requires high-purity solvents for cleaning and degreasing sensitive components without causing corrosion or leaving residues.[1] 3-Butoxy-1-propanol's ability to dissolve a wide range of organic contaminants, coupled with a moderate evaporation rate, makes it suitable for these precision cleaning applications.[1]

Visualization of Application Logic

G cluster_properties Core Physicochemical Properties cluster_applications Industrial & Research Applications P1 Amphiphilic Nature (Hydrophilic & Lipophilic) A1 Coupling Agent (Cleaners, Coatings) P1->A1 Enables Miscibility A4 Coalescing Agent (Latex Paints) P1->A4 Improves Film Formation P2 High Solvency Power P2->A1 A3 Precision Cleaning (Electronics) P2->A3 Dissolves Contaminants P3 Reactive Hydroxyl Group A2 Pharmaceutical Intermediate (API Synthesis) P3->A2 Provides Reaction Site P4 Moderate Evaporation Rate P4->A3

Caption: Relationship between properties and applications of 3-butoxy-1-propanol.

Safety, Handling, and Disposal

Hazard Identification

Proper risk assessment requires a clear understanding of the compound's hazards as defined by the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource(s)
Flammable LiquidsH226Flammable liquid and vapor[6]
Skin Corrosion/IrritationH315Causes skin irritation[7][8]
Serious Eye Damage/IrritationH319Causes serious eye irritation[7][8]
Recommended Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety.

  • Ventilation: Always handle 3-butoxy-1-propanol in a well-ventilated area, preferably within a chemical fume hood, to control vapor inhalation.[6][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[6] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[8]

First Aid and Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][7] If irritation occurs, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]

  • Fire: In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[8] Vapors are heavier than air and may travel along the ground, creating a risk of flashback.

Disposal Considerations

Dispose of 3-butoxy-1-propanol and its container in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant. Do not allow the product to enter drains.

Conclusion

3-Butoxy-1-propanol is a chemical of significant industrial and scientific importance. Its value is derived directly from its bifunctional structure, which imparts a unique set of physicochemical properties. A thorough understanding of its molecular weight, formula, synthetic pathways, and safety requirements enables researchers and drug development professionals to leverage its capabilities effectively and safely. Its continued use as a versatile solvent, coupling agent, and synthetic precursor underscores its role as a key component in modern chemical science.

References

  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457 . PubChem, National Institutes of Health. [Link]

  • 3-Butoxy-1-propanol . LookChem. [Link]

  • 3-Butoxy-1-propanol . Molbase. [Link]

  • Product information, 3-Butoxy-1-propanol . P&S Chemicals. [Link]

  • 3-butoxy-1-propanol (C7H16O2) . PubChemLite. [Link]

  • BUTOXYPROPANOL . Ataman Kimya. [Link]

  • Butoxypropanol, CAS 5131-66-8 . Interstate Chemical. [Link]

  • Safety Data Sheet . LookChem. [Link]

  • Safety Data Sheet . 3M. [Link]

  • 3-BUTOXY-1-PROPANOL . GSRS. [Link]

  • Safety data sheet . Möller Chemie. [Link]

Sources

Exploratory

A Spectroscopic Guide to 3-Butoxy-1-propanol: In-Depth NMR and IR Analysis

This technical guide provides a detailed exploration of the spectral characteristics of 3-butoxy-1-propanol (CAS No: 63716-40-5), a versatile solvent and chemical intermediate.[1] Aimed at researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectral characteristics of 3-butoxy-1-propanol (CAS No: 63716-40-5), a versatile solvent and chemical intermediate.[1] Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, crucial for its unequivocal identification and quality assessment.

Introduction to the Spectroscopic Analysis of 3-Butoxy-1-propanol

3-Butoxy-1-propanol, with the chemical formula C₇H₁₆O₂, is a bifunctional molecule containing both an ether and a primary alcohol functional group.[1][2] This unique structure gives rise to a distinct spectroscopic fingerprint. Understanding its ¹H NMR, ¹³C NMR, and IR spectra is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical environment. This guide will dissect the predicted and experimentally observed spectral features of 3-butoxy-1-propanol, providing a comprehensive reference for laboratory practice.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectral Data for 3-Butoxy-1-propanol

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the distinct proton environments in 3-butoxy-1-propanol.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
a (CH₃)~ 0.92Triplet (t)3H
b (CH₂)~ 1.38Sextet2H
c (CH₂)~ 1.55Quintet2H
d (O-CH₂)~ 3.45Triplet (t)2H
e (O-CH₂)~ 3.55Triplet (t)2H
f (CH₂)~ 1.80Quintet2H
g (CH₂-OH)~ 3.70Triplet (t)2H
h (OH)VariableSinglet (broad)1H

Disclaimer : The ¹H NMR data are predicted based on typical chemical shift values and coupling patterns. Experimental values may vary depending on the solvent, concentration, and instrument parameters.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-butoxy-1-propanol is expected to show eight distinct signals corresponding to the eight different proton environments.

  • Upfield Region (Alkyl Protons): The terminal methyl group (a ) of the butyl chain is expected to appear as a triplet at approximately 0.92 ppm due to coupling with the adjacent methylene protons (b ). The methylene groups b and c of the butyl chain will appear as complex multiplets (sextet and quintet, respectively) in the range of 1.38-1.55 ppm.

  • Downfield Region (Protons Adjacent to Oxygen): The protons on the carbons directly attached to the oxygen atoms are deshielded and thus appear at higher chemical shifts. The methylene group of the butyl chain adjacent to the ether oxygen (d ) is expected to be a triplet around 3.45 ppm. The methylene group of the propanol chain adjacent to the ether oxygen (e ) will also be a triplet at a similar chemical shift, around 3.55 ppm. The methylene group adjacent to the hydroxyl group (g ) is the most deshielded of the alkyl protons and is expected to appear as a triplet around 3.70 ppm.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton (h ) is highly variable and depends on factors such as concentration, solvent, and temperature. It typically appears as a broad singlet and can exchange with deuterium in the presence of D₂O.

Visualizing the Proton Assignments

Caption: ¹H NMR assignments for 3-butoxy-1-propanol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

Predicted ¹³C NMR Spectral Data for 3-Butoxy-1-propanol
Assignment Chemical Shift (δ, ppm)
1 (CH₃)~ 14.0
2 (CH₂)~ 19.5
3 (CH₂)~ 32.0
4 (O-CH₂)~ 70.0
5 (O-CH₂)~ 71.0
6 (CH₂)~ 30.0
7 (CH₂-OH)~ 62.0

Disclaimer : The ¹³C NMR data are predicted. Actual chemical shifts can be influenced by the experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 3-butoxy-1-propanol is expected to show seven distinct signals, one for each unique carbon atom.

  • Alkyl Carbons: The methyl carbon (1 ) of the butyl group is the most shielded and will appear at the lowest chemical shift, around 14.0 ppm. The other methylene carbons of the butyl and propanol chains (2 , 3 , and 6 ) will appear in the range of 19.5-32.0 ppm.

  • Carbons Bonded to Oxygen: The carbons directly attached to the electronegative oxygen atoms are significantly deshielded and appear at higher chemical shifts. The carbon of the butyl chain bonded to the ether oxygen (4 ) and the carbon of the propanol chain bonded to the ether oxygen (5 ) are expected to have chemical shifts around 70.0-71.0 ppm. The carbon bearing the hydroxyl group (7 ) is also deshielded and is predicted to be around 62.0 ppm.

Visualizing the Carbon Assignments

Caption: ¹³C NMR assignments for 3-butoxy-1-propanol.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands for 3-Butoxy-1-propanol
Frequency Range (cm⁻¹) Vibration Functional Group
3600 - 3200 (broad)O-H stretchAlcohol
2960 - 2850C-H stretchAlkane
1150 - 1050C-O stretchEther and Alcohol
Interpretation of the IR Spectrum

The IR spectrum of 3-butoxy-1-propanol is characterized by the presence of both alcohol and ether functional groups.

  • O-H Stretch: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening is due to intermolecular hydrogen bonding.

  • C-H Stretch: Strong absorption bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chains.

  • C-O Stretch: A strong absorption band in the fingerprint region, between 1150-1050 cm⁻¹, corresponds to the C-O stretching vibrations of both the ether and alcohol functionalities.

Experimental Protocols

The acquisition of high-quality NMR and IR spectra requires careful sample preparation and adherence to standard operating procedures.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of 3-butoxy-1-propanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is often required.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of liquid 3-butoxy-1-propanol directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Identify and label the key absorption bands in the spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation and characterization of 3-butoxy-1-propanol. The predicted spectral data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, enabling them to confidently identify this compound and ensure its quality in various applications.

References

  • PubChem. 3-Butoxy-1-propanol. National Center for Biotechnology Information. [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SpectraBase. 3-tert-Butoxypropanal. Wiley-VCH GmbH. [Link][3]

  • Global Substance Registration System. 3-BUTOXY-1-PROPANOL. U.S. Food and Drug Administration. [Link][2]

  • PubChemLite. 3-butoxy-1-propanol (C7H16O2). Université du Luxembourg. [Link][4]

  • Singh, G., Kumar, H., & Sharma, S. (2022). Probing the Intermolecular Interactions in Binary Liquid Mixtures of 1-Tert-butoxy-2-propanol with Amines Through Volumetric, Ultrasonic and FT-IR Spectroscopic Studies at Different Temperatures. International Journal of Thermophysics, 43(3). [Link]

  • Moita, M. L., et al. (2024). New Insights on Molecular Interactions in the Aqueous Systems (3-Ethoxy or 3-Butoxy)propan-1-amine Mixtures Using Refractive Indices and Molecular Probes. Journal of Chemical & Engineering Data, 69(8). [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link][5]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. 13C NMR of 1-Propanol. [Link][6]

  • University of Texas Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link][7]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). [Link][8]

  • Automated Topology Builder. 3-Propoxy-1-propanol. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link][9]

  • NIST. 2-Propanol, 1-butoxy-. National Institute of Standards and Technology. [Link][10]

  • PubChem. 1-Propanamine, 3-butoxy-. National Center for Biotechnology Information. [Link][11]

  • NIST. 1-Propanol, 3-ethoxy-. National Institute of Standards and Technology. [Link][12]

Sources

Foundational

An In-depth Technical Guide to the Solubility Characteristics of 3-Butoxy-1-Propanol in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-butoxy-1-propanol, a versatile glycol ether solvent with significant applications in the pharmaceutical, coatings, an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-butoxy-1-propanol, a versatile glycol ether solvent with significant applications in the pharmaceutical, coatings, and electronics industries. This document delves into the physicochemical properties of 3-butoxy-1-propanol, explores the theoretical underpinnings of its solvency using Hansen Solubility Parameters, and presents its miscibility and solubility in a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, offering researchers, scientists, and drug development professionals a practical and theoretical foundation for its effective application.

Introduction: The Versatile Nature of 3-Butoxy-1-Propanol

3-Butoxy-1-propanol (CAS No: 10215-33-5), also known as propylene glycol mono-n-butyl ether, is a colorless liquid with a characteristic mild ether-like odor. Its unique molecular structure, featuring both a hydroxyl group and an ether linkage, imparts a desirable balance of hydrophilic and lipophilic properties. This amphiphilic nature is the cornerstone of its broad utility as a solvent, coupling agent, and chemical intermediate in diverse formulations.

In the realm of drug development, understanding the solubility of an excipient like 3-butoxy-1-propanol is paramount. It directly influences formulation stability, bioavailability, and the efficacy of active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge to leverage the unique solvency of 3-butoxy-1-propanol for optimizing drug delivery systems.

Table 1: Physicochemical Properties of 3-Butoxy-1-Propanol

PropertyValueReference
Molecular FormulaC7H16O2[1]
Molecular Weight132.20 g/mol [1]
Boiling Point170.1 °C[2]
Density0.893 g/cm³[2]
Flash Point58.9 °C[2]
Water Solubility6 g/100mL (moderate)[3]
SynonymsPropylene glycol mono-n-butyl ether, n-Butoxypropanol[4]

Theoretical Framework: Understanding Solubility through Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a fundamental but qualitative understanding of solubility. For a more quantitative and predictive approach, the Hansen Solubility Parameter (HSP) system is an invaluable tool.[5] This system deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Accounts for the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Quantifies the energy from hydrogen bonds.

A substance is most likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller distance indicates a higher likelihood of dissolution.[5]

Hansen Solubility Parameters for 3-Butoxy-1-Propanol:

  • δD (Dispersive): 15.3 MPa½

  • δP (Polar): 4.5 MPa½

  • δH (Hydrogen Bonding): 9.2 MPa½

The moderate δP and significant δH values for 3-butoxy-1-propanol are indicative of its ability to interact with a wide range of solvents through both polar and hydrogen bonding interactions. The substantial δD component highlights its capacity to dissolve non-polar substances as well.

Solubility Profile of 3-Butoxy-1-Propanol in Organic Solvents

Based on its physicochemical properties and Hansen Solubility Parameters, 3-butoxy-1-propanol exhibits broad miscibility with a variety of organic solvents. Its amphiphilic nature allows it to act as an effective coupling agent, bringing together otherwise immiscible components in a formulation.

Table 2: Miscibility and Solubility of 3-Butoxy-1-Propanol in Common Solvents

SolventSolvent ClassMiscibility with 3-Butoxy-1-Propanol
WaterProtic, PolarPartially Miscible (6 g/100mL)[3]
EthanolProtic, PolarMiscible
MethanolProtic, PolarMiscible
AcetoneAprotic, PolarMiscible
TolueneAromatic, Non-polarMiscible
HexaneAliphatic, Non-polarPartially Miscible
Ethyl AcetateEster, PolarMiscible
DichloromethaneHalogenated, PolarMiscible
Diethyl EtherEther, Non-polarMiscible

Note: "Miscible" indicates solubility in all proportions. "Partially Miscible" indicates limited solubility. The miscibility data for organic solvents other than water is based on qualitative descriptions from multiple sources indicating "good miscibility with most organic solvents".

The partial miscibility with water is a key characteristic, enabling its use in aqueous-organic formulations where controlled solvency is required. Its miscibility with polar solvents like alcohols and ketones is driven by favorable dipole-dipole interactions and hydrogen bonding. The miscibility with less polar solvents like toluene and ethers is attributed to the dispersion forces and the hydrophobic butoxy group. The limited solubility in highly non-polar aliphatic solvents like hexane is expected due to the significant polar and hydrogen bonding character of the propanol moiety.

Experimental Determination of Solubility: A Practical Workflow

To ensure the accuracy and reproducibility of solubility data, a standardized experimental protocol is essential. The following section outlines a robust workflow for determining the solubility of 3-butoxy-1-propanol in an organic solvent.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a liquid.

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Solvent & Solute Purification B Prepare Solvent Mixtures A->B C Add Excess Solute to Solvent B->C D Agitate at Constant Temperature C->D 24-72 hours E Allow Phases to Separate D->E F Sample the Saturated Phase E->F G Quantitative Analysis (e.g., GC, HPLC) F->G H Determine Solute Concentration G->H G start Start A Add known volume of Solvent A to a clear vessel start->A B Titrate with Solvent B while stirring A->B C Observe for turbidity or phase separation B->C D Miscible C->D No turbidity E Partially Miscible / Immiscible C->E Turbidity observed end End D->end E->end

Sources

Exploratory

An In-depth Technical Guide to the Key Differences Between 1-butoxy-2-propanol and 3-butoxy-1-propanol

This guide provides a comprehensive analysis of the structural, physical, and chemical distinctions between the isomers 1-butoxy-2-propanol and 3-butoxy-1-propanol. Tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structural, physical, and chemical distinctions between the isomers 1-butoxy-2-propanol and 3-butoxy-1-propanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences that influence their synthesis, analytical characterization, and application-specific performance.

Introduction: Isomerism in Propylene Glycol Ethers

Propylene glycol ethers (PGEs) are a versatile class of solvents utilized in a wide array of industrial and commercial applications, from coatings and cleaners to electronics and pharmaceuticals.[1] Their efficacy is derived from their amphipathic nature, possessing both hydrophilic hydroxyl groups and hydrophobic ether functionalities. The synthesis of PGEs, typically through the reaction of propylene oxide with an alcohol, results in the formation of two primary isomers: a secondary alcohol (the alpha-isomer) and a primary alcohol (the beta-isomer).[1][2] In the case of n-butanol as the alcohol, these isomers are 1-butoxy-2-propanol (alpha-isomer) and 2-butoxy-1-propanol. It is important to distinguish these from 3-butoxy-1-propanol, which is not a direct product of this reaction but serves as a valuable structural comparator. This guide will focus on the key differentiators between 1-butoxy-2-propanol and 3-butoxy-1-propanol, providing a detailed examination of their properties and analytical signatures.

Structural and Physical Property Comparison

The seemingly subtle difference in the placement of the butoxy group and the hydroxyl group between 1-butoxy-2-propanol and 3-butoxy-1-propanol gives rise to distinct physical properties that govern their behavior as solvents and chemical intermediates.

Property1-Butoxy-2-propanol (α-isomer)3-Butoxy-1-propanolKey Differences & Implications
CAS Number 5131-66-8[3]10215-33-5[4]Unique identifiers for regulatory and procurement purposes.
Synonyms Propylene glycol n-butyl ether (PnB), α-Propylene glycol monobutyl ether[3][5]n-Butoxypropanol[6]PnB typically refers to the commercial mixture, which is predominantly the α-isomer.[7]
Molecular Formula C₇H₁₆O₂[5]C₇H₁₆O₂[4]Identical, as they are isomers.
Molecular Weight 132.20 g/mol [4][5]132.20 g/mol [4]Identical.
Boiling Point ~171 °C[4][8]170.1 °C[6]Very similar boiling points make separation by simple distillation challenging.
Flash Point ~62-63 °C[8][9]58.9 °C[6]Both are combustible liquids requiring appropriate safety precautions.[7]
Density ~0.88 g/cm³ at 20 °C[2][7]~0.893 g/cm³[6]Minor difference in density.
Water Solubility 55 g/L at 20 °C[2][10]Partially miscible[6]The position of the hydroxyl group influences water solubility.
Refractive Index ~1.416 (n20/D)[2][9]~1.4174[6]Similar refractive indices.

Synthesis and Isomer Distribution

The industrial production of butoxypropanol isomers is a critical point of differentiation. The reaction of n-butanol with propylene oxide, typically under basic or acidic catalysis, yields a mixture of 1-butoxy-2-propanol and 2-butoxy-1-propanol.

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products n-Butanol n-Butanol Catalyst Acidic or Basic Catalyst Propylene_Oxide Propylene_Oxide 1_Butoxy_2_propanol 1-Butoxy-2-propanol (α-isomer, Major Product) Catalyst->1_Butoxy_2_propanol Kinetically Favored (Attack at less hindered carbon) 2_Butoxy_1_propanol 2-Butoxy-1-propanol (β-isomer, Minor Product) Catalyst->2_Butoxy_1_propanol Thermodynamically Minor G Sample Sample GC_Inlet GC Inlet (Vaporization) Sample->GC_Inlet GC_Column GC Column (Separation based on boiling point/polarity) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Identification by mass spectrum) GC_Column->MS_Detector Elution Data_Analysis Data Analysis (Chromatogram & Spectra) MS_Detector->Data_Analysis

Sources

Foundational

An In-depth Technical Guide on the Toxicology of Propylene Glycol Mono-n-Butyl Ether

This guide provides a comprehensive overview of the toxicological data available for propylene glycol mono-n-butyl ether (PGBE). It is intended for researchers, scientists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the toxicological data available for propylene glycol mono-n-butyl ether (PGBE). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the safety profile of this widely used solvent.

Introduction to Propylene Glycol Mono-n-Butyl Ether (PGBE)

Propylene glycol mono-n-butyl ether, also known as 1-butoxy-2-propanol, is a colorless liquid with an ether-like odor.[1][2] It belongs to the family of P-series glycol ethers, which are known for their versatile solvent properties. PGBE is utilized in a variety of industrial, commercial, and consumer applications, including:

  • Coatings and Paints: Acts as a coalescing agent in latex paints.[3]

  • Cleaners: Used as a solvent in all-purpose cleaners, degreasers, and paint removers.[2][3]

  • Inks: A component in printing inks.[3]

  • Agricultural Formulations: Serves as a coupling agent.[2]

  • Chemical Intermediate: Used in the synthesis of other chemicals like epoxides and acid ester derivatives.[2]

PGBE was developed as a substitute for some ethylene glycol ethers (E-series) due to toxicity concerns associated with the E-series, such as reproductive and developmental effects.[3] The P-series glycol ethers, including PGBE, generally exhibit a more favorable toxicological profile.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the toxicokinetics of a substance is fundamental to assessing its potential for toxicity.

Absorption: PGBE can be absorbed into the body through inhalation, dermal contact, and ingestion.[5][6] Due to its volatility, inhalation is a primary route of occupational exposure.[7] Dermal absorption is also a significant route, and post-shift urinary concentrations in workers have sometimes been found to be lower than the next-day pre-shift values, suggesting ongoing dermal absorption and potential non-occupational exposures.[5]

Distribution: Once absorbed, propylene glycol ethers are rapidly distributed throughout the body.[4]

Metabolism: The metabolism of P-series glycol ethers like PGBE is a key differentiator from the more toxic E-series. The primary metabolic pathway for PGBE is thought to involve O-dealkylation by hepatic microsomal enzymes to form propylene glycol.[3] Propylene glycol is of low toxicity and is completely metabolized in the body.[4] This metabolic pathway avoids the formation of the toxic alkoxyacetic acids that are characteristic of the E-series glycol ethers and are responsible for their reproductive and developmental toxicities.[4][8]

Excretion: PGBE and its metabolites are primarily excreted in the urine.[5][9] Studies in human volunteers exposed to PGBE showed an apparent elimination half-life of approximately 6 hours.[5]

Toxicological Profile

Acute Toxicity

PGBE exhibits low acute toxicity via oral, dermal, and inhalation routes.

RouteSpeciesValueReference
Oral LD50Rat3771 mg/kg[3]
Dermal LD50Rabbit>2.0 g/kg[3]
Inhalation LC50Rat> 3,520 mg/m³/4hr[2]

Table 1: Acute Toxicity Data for PGBE

Symptoms of acute overexposure may include skin and eye irritation, and at high concentrations, central nervous system (CNS) depression, which can manifest as drowsiness or dizziness.[2][10]

Irritation and Sensitization

PGBE is considered to be a skin and eye irritant.[1][2] Direct contact can cause skin redness, swelling, and serious eye irritation.[1] It is not, however, considered to be a skin sensitizer.[3]

Subchronic and Chronic Toxicity

Repeated exposure studies have been conducted to assess the long-term effects of PGBE. Prechronic inhalation exposure in rats for 13 weeks resulted in a statistically significant increase in liver, kidney, and spleen weight, although no gross or histopathological treatment-related findings were observed in these organs.[3] In a subchronic oral toxicity study in rats, an increase in kidney and liver weight was observed at the highest dose, without accompanying histopathological effects.

Genotoxicity

The weight of evidence from a variety of in vitro and in vivo studies indicates that PGBE is not genotoxic.[4] In vitro genotoxicity studies in bacteria and mammalian cells have not shown evidence of mutagenic or clastogenic effects. While some propylene glycol ethers have shown positive results in a few chromosome aberration assays in mammalian cells in vitro, subsequent in vivo tests, such as the mouse micronucleus assay, have been negative.[4]

Carcinogenicity

There are no specific long-term carcinogenicity studies available for PGBE. However, data from studies on other propylene glycol ethers, such as propylene glycol monomethyl ether (PGME), have not shown any treatment-related increases in tumor incidence in rats or mice.[4][11] Generally, glycol ethers are not considered to have carcinogenic potential in humans. The International Agency for Research on Cancer (IARC) has not classified PGBE as a human carcinogen.

Reproductive and Developmental Toxicity

A key advantage of P-series glycol ethers over their E-series counterparts is the lack of reproductive and developmental toxicity.[4][11] Studies on PGBE and related compounds have not shown evidence of teratogenic or fetotoxic effects.[3][11] Inhalation developmental toxicity studies with dipropylene glycol monomethyl ether (DPGME) in rats and rabbits showed no such effects. While signs of maternal toxicity, such as increased liver weight, have been observed at high doses in some studies with propylene glycol t-butyl ether, no developmental toxicity was found.[3]

Mechanistic Insights

The difference in toxicity between P-series and E-series glycol ethers is directly related to their metabolic pathways.

G cluster_p_series P-Series Glycol Ethers (e.g., PGBE) cluster_e_series E-Series Glycol Ethers PGBE Propylene Glycol Mono-n-Butyl Ether PG Propylene Glycol (Low Toxicity) PGBE->PG O-Dealkylation (Hepatic Microsomal Enzymes) Metabolites_P Further Metabolism to CO2 and Water PG->Metabolites_P EGE Ethylene Glycol Ether Alkoxyacetic_Acid Alkoxyacetic Acid (Toxic Metabolite) EGE->Alkoxyacetic_Acid Metabolism Toxicity Reproductive & Developmental Toxicity Alkoxyacetic_Acid->Toxicity G start Start: Ames Test Workflow strains Select Bacterial Strains (S. typhimurium, E. coli) start->strains prep Prepare PGBE Concentrations strains->prep plate_with_s9 Plate Bacteria + PGBE + S9 prep->plate_with_s9 plate_without_s9 Plate Bacteria + PGBE (No S9) prep->plate_without_s9 s9 Prepare S9 Mix (Metabolic Activation) s9->plate_with_s9 incubate Incubate Plates plate_with_s9->incubate plate_without_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Controls) count->analyze end End: Assess Mutagenic Potential analyze->end

Figure 2: A workflow diagram for the in vitro Bacterial Reverse Mutation Test (Ames Test).

Conclusion

The available toxicological data for propylene glycol mono-n-butyl ether indicate a low order of toxicity. It is not genotoxic, carcinogenic, or a reproductive or developmental toxicant. The primary health concerns are skin and eye irritation upon direct contact and potential transient CNS effects at high exposure levels. Its favorable toxicological profile, particularly in comparison to E-series glycol ethers, supports its continued use in a wide range of applications when handled in accordance with good industrial hygiene and safety practices.

References

  • Bel-Ange, C., et al. (2004). Toxicokinetics of propylene glycol mono-t-butyl ether following intravenous or inhalation exposure in rats and mice. Inhalation Toxicology, 16(5), 271-290. [Link]

  • European Commission. (n.d.). Compound Dipropylene glycol mono n(t)- butyl ether.
  • Jiangsu Yida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Propylene glycol n-butyl(monobutyl) ether.
  • National Toxicology Program. (n.d.). Nomination Background: Propylene glycol mono-t-butyl ether (CASRN 57018-52-7). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. [Link]

  • National Toxicology Program. (2004). Toxicology and Carcinogenesis Studies of Propylene Glycol Mono-t-Butyl Ether (CASRN 57018-52-7) in F344/N Rats and B6C3F1 Mice and a Toxicology Study of Propylene Glycol Mono-t-Butyl Ether in Male NBR Rats (Inhalation Studies) (NTP TR 515). [Link]

  • Eastman. (2017).
  • ChemPoint. (2018).
  • Hopf, N. B., et al. (2023). Predicting human neurotoxicity of propylene glycol methyl ether (PGME) by implementing in vitro neurotoxicity results into toxicokinetic modelling. Science of The Total Environment, 888, 163767. [Link]

  • Hopf, N. B., et al. (2025). Urinary excretion of propylene glycol butyl ether (PGBE) and propylene glycol methyl ether (PGME) in healthy human participants and workers. International Journal of Hygiene and Environmental Health, 271, 114706. [Link]

  • Spencer, P. J. (2005). New toxicity data for the propylene glycol ethers - a commitment to public health and safety. Toxicology Letters, 156(1), 181-187. [Link]

  • Haz-Map. (n.d.). Propylene glycol n-butyl ether. [Link]

  • Doi, A. M., et al. (2004). Toxicokinetics of Propylene Glycol Mono- t -Butyl Ether Following Intravenous or Inhalation Exposure in Rats and Mice. Inhalation Toxicology, 16(5), 271-290. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment -Propylene Glycol Monomethyl Ether (PGME), CAS Reg. No. 107-98-2. [Link]

  • ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. (Technical Report No. 95). [Link]

  • Doi, A. M., et al. (2004). Inhalation toxicology and carcinogenesis studies of propylene glycol mono-t-butyl ether in rats and mice. Toxicology, 204(2-3), 129-140. [Link]

  • Michigan Department of Environmental Quality. (2017). File for Propylene Glycol tert-butyl Ether (CAS No. 57018-52-7). [Link]

  • Bucher, J. R. (2004). NTP technical report on the toxicology and carcinogenesis studies of propylene glycol mono-t-butyl ether (CAS No. 57018-52-7) in F344/N rats and B6C3F1 mice and a toxicology study of propylene glycol mono-t-butyl ether in male NBR rats (inhalation studies). National Toxicology Program technical report series, (515), 1-268. [Link]

  • Tenkorang, J., & Burns, M. J. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. [Link]

  • Michigan Department of Environmental Quality. (2016). Toxic Screening Level Justification for 34590-94-8. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. [Link]

  • U.S. Environmental Protection Agency. (2014). Provisional Peer-Reviewed Toxicity Values for Propylene Glycol Monoethyl Ether (CASRN 52125-53-8). [Link]

  • L'Heureux, M., et al. (2025). Impact of physical activity on ethoxy- and propoxypropanol human toxicokinetics in vivo. Archives of Toxicology, 99(6), 1645-1658. [Link]

  • U.S. Department of Agriculture. (2013). Polyalkylene glycol monobutyl ether (PGME) for Handling. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Propylene Glycol Ethers.
  • Centers for Disease Control and Prevention. (n.d.). GLYCOL ETHERS 2554. [Link]

Sources

Protocols & Analytical Methods

Method

The Ascending Role of 3-Butoxy-1-propanol in Modern Organic Synthesis: A Guide for the Research Scientist

Abstract In the continuous pursuit of greener, safer, and more efficient chemical transformations, the selection of the reaction solvent has become a critical parameter in process development and optimization. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the continuous pursuit of greener, safer, and more efficient chemical transformations, the selection of the reaction solvent has become a critical parameter in process development and optimization. This guide delves into the burgeoning utility of 3-butoxy-1-propanol, a propylene glycol ether, as a versatile and advantageous solvent in various domains of organic synthesis. We will explore its pertinent physicochemical properties and provide detailed application notes and exemplary protocols for its use in palladium-catalyzed cross-coupling reactions, Williamson ether synthesis, nanoparticle fabrication, and radical polymerization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of 3-butoxy-1-propanol in their synthetic endeavors.

Introduction: Beyond a "Green" Veneer

3-Butoxy-1-propanol (also known as propylene glycol n-butyl ether) is a colorless liquid characterized by a mild ether-like odor.[1] Its molecular structure, featuring both a hydroxyl group and an ether linkage, imparts a unique amphiphilic character, allowing it to dissolve a wide range of both polar and non-polar organic molecules.[1] While its application in industrial cleaners, paints, and coatings is well-established, its potential as a high-performance solvent in fine chemical and pharmaceutical synthesis is now gaining significant traction.[2][3]

The drive towards its adoption is twofold: a favorable safety profile compared to traditional ethylene glycol ethers, which have been associated with reproductive and developmental toxicity, and a compelling set of physical properties that can enhance reaction kinetics and simplify downstream processing.[4] This guide moves beyond a superficial "green" label to provide a nuanced, evidence-based rationale for its use in the modern organic synthesis laboratory.

Physicochemical Properties: A Solvent Profile

A thorough understanding of a solvent's physical and chemical properties is paramount to its effective implementation. The table below summarizes the key characteristics of 3-butoxy-1-propanol that are most relevant to the synthetic chemist.

PropertyValueSignificance in Organic SynthesisReference
Molecular Formula C₇H₁₆O₂Provides context for its molecular weight and elemental composition.[1]
Molecular Weight 132.20 g/mol Useful for stoichiometric calculations.[1]
Boiling Point ~171 °CAllows for a wide range of reaction temperatures, from ambient to reflux, without the need for high-pressure apparatus. Facilitates the removal of lower-boiling impurities or byproducts.[1]
Melting Point -100 °CEnsures it remains in the liquid phase for a broad spectrum of reaction conditions.
Flash Point 58.9 °CIndicates it is a combustible liquid, requiring appropriate safety precautions for handling and storage away from ignition sources.
Density 0.893 g/cm³ (at 25 °C)Important for mass-to-volume conversions and reaction setup.
Solubility Miscible with water and many organic solventsIts amphiphilic nature allows for the solubilization of a diverse range of reactants, reagents, and catalysts. This can be particularly advantageous in reactions with components of varying polarity.[1]
Vapor Pressure 0.0472 mmHg at 25°CIts low volatility reduces solvent loss through evaporation, improves workplace safety by minimizing inhalation exposure, and contributes to its classification as a low-VOC (Volatile Organic Compound) solvent.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of solvent in these transformations is critical, as it can influence catalyst stability, solubility of reactants and bases, and overall reaction kinetics.[5][6] While traditional solvents like dioxane, THF, and DMF are commonly employed, their toxicity and/or high boiling points present challenges for process safety and sustainability.[7][8]

Rationale for Use

3-Butoxy-1-propanol emerges as a compelling alternative for several reasons:

  • High Boiling Point: Its high boiling point is well-suited for these often heat-intensive reactions, ensuring stable reaction temperatures and minimizing solvent loss.

  • Solubilizing Power: Its ability to dissolve a wide array of organic substrates, organoboron reagents (in the case of Suzuki coupling), and inorganic bases is advantageous for achieving homogeneous reaction conditions.[7] The presence of the hydroxyl group can also aid in the dissolution of inorganic bases.

  • Catalyst Stabilization: The ether and alcohol functionalities can coordinate with the palladium center, potentially stabilizing the active catalytic species and preventing catalyst decomposition, which can lead to improved catalyst turnover numbers.

  • Favorable Safety Profile: It offers a safer alternative to commonly used reprotoxic solvents like DMF and NMP.

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryls, styrenes, and polyolefins.[8] The use of alcohol and glycol solvents has been shown to be effective, often in combination with water to facilitate the dissolution of the inorganic base and activate the boronic acid.[5][6]

Exemplary Protocol: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using 3-butoxy-1-propanol as the solvent.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 3-Butoxy-1-propanol (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add 3-butoxy-1-propanol and deionized water.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide, Boronic Acid, Base Heating Heat to 100-110 °C Reactants->Heating Catalyst Pd(OAc)₂, PPh₃ Catalyst->Heating Solvent 3-Butoxy-1-propanol / Water Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Aqueous Workup Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product Pure Biaryl Product Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling in 3-Butoxy-1-propanol.

Application Note: Heck Reaction

The Heck reaction facilitates the coupling of unsaturated halides with alkenes.[9] The reaction often requires elevated temperatures and polar aprotic solvents. 3-Butoxy-1-propanol's high boiling point and polarity make it a suitable medium for this transformation.

Exemplary Protocol: Synthesis of Butyl Cinnamate via Heck Reaction

This protocol provides a general procedure for the Heck coupling of an aryl iodide with an acrylate ester.

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • 3-Butoxy-1-propanol (5 mL)

Procedure:

  • In a Schlenk tube equipped with a magnetic stir bar, dissolve iodobenzene, n-butyl acrylate, and palladium(II) acetate in 3-butoxy-1-propanol.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Under an inert atmosphere, add triethylamine.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Stir the reaction for 12-16 hours, monitoring its progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield butyl cinnamate.

Application in Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[10] 3-Butoxy-1-propanol can participate in this reaction in two distinct ways: as the starting alcohol to be converted into an ether, or as a polar aprotic solvent to facilitate the reaction between other alcohols and alkyl halides.

Rationale for Use as a Solvent
  • Polarity: As a polar aprotic solvent, it can effectively solvate the alkoxide nucleophile without participating in hydrogen bonding that would shield its nucleophilicity.

  • Boiling Point: Its high boiling point allows for a sufficient temperature range to drive the SN2 reaction to completion, particularly with less reactive alkyl halides.

Exemplary Protocol: Synthesis of Benzyl Propyl Ether with 3-Butoxy-1-propanol as Solvent

Materials:

  • Propan-1-ol (1.0 mmol, 1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)

  • Benzyl bromide (1.1 mmol, 1.1 equiv)

  • Anhydrous 3-butoxy-1-propanol (5 mL)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous 3-butoxy-1-propanol and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride in portions to the stirred solvent.

  • Slowly add propan-1-ol dropwise to the suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium propoxide.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography to obtain benzyl propyl ether.

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction cluster_purification Workup & Purification Start_Materials Alcohol + NaH in 3-butoxy-1-propanol Alkoxide Sodium Alkoxide Formation Start_Materials->Alkoxide 0 °C to RT Alkyl_Halide Add Alkyl Halide Alkoxide->Alkyl_Halide Heating Heat to 60-70 °C Alkyl_Halide->Heating Workup Aqueous Quench & Extraction Heating->Workup Purification Distillation or Chromatography Workup->Purification Final_Product Pure Ether Purification->Final_Product

Caption: General workflow for Williamson ether synthesis.

Application in Nanoparticle Synthesis

The synthesis of metallic nanoparticles with controlled size and morphology is an area of intense research due to their unique catalytic, optical, and electronic properties. The "polyol" method is a widely used technique where a polyol solvent acts as both the reaction medium and a reducing agent for a metal salt precursor.[11]

Rationale for Use

While not a traditional polyol (containing multiple hydroxyl groups), 3-butoxy-1-propanol shares key characteristics that make it suitable for this application:

  • High Boiling Point: Enables the high temperatures often required for nanoparticle nucleation and growth.

  • Reducing Potential: The primary alcohol group can be oxidized, thereby reducing metal salt precursors to their zerovalent state.

  • Capping/Stabilizing Agent: The ether and hydroxyl functionalities can coordinate to the surface of the nascent nanoparticles, preventing agglomeration and controlling their growth. Propylene glycol, a related compound, has been successfully used in the synthesis of silver nanowires.[6][11]

Exemplary Protocol: Synthesis of Silver Nanoparticles

This protocol is a hypothetical adaptation of the polyol method, using 3-butoxy-1-propanol as both the solvent and reducing agent.

Materials:

  • Silver nitrate (AgNO₃, 0.1 mmol)

  • Poly(N-vinylpyrrolidone) (PVP, as a capping agent, MW ≈ 55,000, 0.2 mmol)

  • 3-Butoxy-1-propanol (20 mL)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a thermometer, dissolve PVP in 3-butoxy-1-propanol with magnetic stirring.

  • Heat the solution to 150 °C under an inert atmosphere.

  • In a separate vial, dissolve silver nitrate in a small amount (1-2 mL) of 3-butoxy-1-propanol.

  • Rapidly inject the silver nitrate solution into the hot PVP solution with vigorous stirring.

  • Maintain the reaction temperature at 150 °C and observe the color change of the solution, which indicates the formation of silver nanoparticles.

  • After 1-2 hours, cool the reaction mixture to room temperature.

  • Precipitate the silver nanoparticles by adding acetone (40 mL) and centrifuging the mixture.

  • Wash the collected nanoparticles with ethanol several times to remove excess PVP and solvent.

  • Dry the silver nanoparticles under vacuum.

  • Characterize the size and morphology of the nanoparticles using techniques such as UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).

Application in Radical Polymerization

In solution polymerization, the solvent plays a crucial role in dissipating the heat generated during the exothermic polymerization process, controlling the viscosity of the reaction medium, and influencing the molecular weight of the resulting polymer.[12]

Rationale for Use

3-Butoxy-1-propanol can be an effective solvent for the radical polymerization of monomers like acrylates and methacrylates due to:

  • Good Solvency: It can dissolve both the monomer and the resulting polymer, maintaining a homogeneous reaction system.

  • Heat Transfer: Its liquid state over a broad temperature range allows for efficient heat dissipation.

  • Chain Transfer Effects: The reactivity of the solvent can influence the molecular weight of the polymer through chain transfer reactions. While solvents with high chain transfer constants can be used to control and lower molecular weight, those with low chain transfer effects are preferred when high molecular weight polymers are desired. The chain transfer activity of 3-butoxy-1-propanol would need to be empirically determined for a specific monomer system but is expected to be moderate.

Exemplary Protocol: Solution Polymerization of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA, monomer)

  • Azobisisobutyronitrile (AIBN, initiator)

  • 3-Butoxy-1-propanol (solvent)

Procedure:

  • Purify the MMA monomer by passing it through a column of basic alumina to remove the inhibitor.

  • In a reaction vessel equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, place the desired amount of 3-butoxy-1-propanol.

  • Bubble nitrogen through the solvent for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Add the MMA monomer and the AIBN initiator to the solvent. The concentration of monomer and initiator will depend on the desired molecular weight and polymerization rate.

  • Heat the reaction mixture to 70-80 °C to initiate the polymerization.

  • Maintain the temperature and continue stirring for several hours. The viscosity of the solution will increase as the polymer forms.

  • Monitor the monomer conversion using techniques like gravimetry or spectroscopy.

  • Once the desired conversion is reached, cool the reaction mixture.

  • Precipitate the polymer by pouring the solution into a non-solvent, such as methanol or hexane.

  • Filter the precipitated poly(methyl methacrylate) (PMMA), wash it with the non-solvent, and dry it in a vacuum oven.

Safety and Handling

3-Butoxy-1-propanol is a combustible liquid and should be handled with appropriate care.[1] It can cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-Butoxy-1-propanol represents a highly versatile and promising solvent for a range of applications in modern organic synthesis. Its favorable combination of a high boiling point, broad solubilizing power, and a reduced toxicity profile compared to traditional solvents makes it an attractive choice for reactions such as palladium-catalyzed cross-couplings, Williamson ether synthesis, nanoparticle synthesis, and radical polymerization. As the principles of green chemistry become increasingly integrated into synthetic planning, the adoption of solvents like 3-butoxy-1-propanol is poised to accelerate, enabling the development of safer, more sustainable, and efficient chemical processes. The protocols provided herein serve as a starting point for researchers to explore the full potential of this valuable solvent in their own laboratories.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jiangsu Yida Chemical Co., Ltd. (2025). Propylene Glycol Monobutyl Ether: A Versatile Solvent for Industrial and Commercial Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • E3S Web of Conferences. (2023). Propylene Glycol and Glycerol Addition in Forming Silver Nanowires (AgNWs) for Flexible and Conductive Electrode. Retrieved from [Link]

  • E3S Web of Conferences. (2023). Propylene Glycol and Glycerol Addition in Forming Silver Nanowires (AgNWs) for Flexible and Conductive Electrode. Retrieved from [Link]

  • Unknown. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Kowa Chemicals USA. (n.d.). Propylene Glycol Ether. Retrieved from [Link]

  • arXiv. (2012). Dispersion Stability and Thermal Conductivity of Propylene Glycol Based Nanofluids. Retrieved from [Link]

  • J R Hess Company, Inc. (n.d.). Propylene Glycol Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). Ethylene- and Propylene-Glycol Based Nanofluids: A Litterature Review on Their Thermophysical Properties and Thermal Performances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]

  • Chegg.com. (2017). Solved Propose a Williamson Synthesis of 3-butoxy-1, | Chegg.com. Retrieved from [Link]

  • Filo. (2025). Propose a Williamson synthesis of 3 -butoxy- 1, l-dimethylcyclohexane fro... Retrieved from [Link]

  • ResearchGate. (2016). Does solvent plays an important role in free radical polymerization? If yes how and if no Y?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Poly(ethylene glycol) as reaction medium for mild Mizoroki–Heck reaction in a ball-mill. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Industrial processes for the production of methacrylate-based (acrylic) polymers. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-Butoxy-1-propanol as a Coalescing Agent in Latex Coatings

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Coalescing Agents in Latex Film Formation Waterborne latex coatings have become a cornerstone of the coatings industry...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Coalescing Agents in Latex Film Formation

Waterborne latex coatings have become a cornerstone of the coatings industry due to their low volatile organic compound (VOC) content and ease of use. The film formation process in these systems is a complex phenomenon where discrete polymer particles, dispersed in water, must pack together and fuse to form a continuous, durable film as the water evaporates. This process, known as coalescence, is critically dependent on the glass transition temperature (Tg) of the polymer particles and the ambient temperature.[1] If the application temperature is below the polymer's Minimum Film Formation Temperature (MFFT), the particles remain as a brittle, discontinuous powder rather than a functional film.[2]

This is where coalescing agents play a pivotal role. These organic solvents act as temporary plasticizers for the latex polymer particles, effectively lowering the MFFT and enabling the formation of a coherent film at ambient temperatures.[3] 3-Butoxy-1-propanol, a propylene glycol ether, is an effective coalescing agent utilized in a variety of latex formulations, including acrylic, styrene-acrylic, and polyvinylacetate-based coatings.[4] This document provides a comprehensive guide to understanding and utilizing 3-butoxy-1-propanol in latex coating formulations, complete with detailed protocols for its evaluation.

Mechanism of Action: How 3-Butoxy-1-propanol Facilitates Film Formation

The process of latex film formation can be visualized in three primary stages. Initially, as water evaporates, the polymer particles become more concentrated and pack together. In the second stage, the particles deform and begin to fuse at their boundaries. The final stage, coalescence, involves the interdiffusion of polymer chains across the particle interfaces, leading to the formation of a continuous and mechanically robust film.[5]

3-Butoxy-1-propanol facilitates this process by partitioning into the polymer phase, temporarily reducing the polymer's glass transition temperature (Tg).[3] This "softening" of the polymer particles allows them to deform and fuse at temperatures below their native MFFT. An ideal coalescing agent, such as 3-butoxy-1-propanol, possesses a balance of properties: it must be compatible with the polymer, have a slower evaporation rate than water to remain in the film during coalescence, and yet be volatile enough to gradually leave the film, allowing it to regain its desired hardness and block resistance.[6]

G cluster_0 Latex Film Formation without Coalescing Agent (T < MFFT) cluster_1 Latex Film Formation with 3-Butoxy-1-propanol (T < MFFT) A Stage 1: Water Evaporation & Particle Packing B Stage 2: Poor Deformation of Hard Particles A->B C Result: Brittle, Cracked Film B->C D Stage 1: Water Evaporation & Particle Packing E Stage 2: 3-Butoxy-1-propanol Softens Particles, Enabling Deformation D->E F Stage 3: Coalescence & Polymer Chain Interdiffusion E->F G Result: Continuous, Well-formed Film F->G

Caption: Mechanism of latex film formation with and without a coalescing agent.

Formulation Guidelines with 3-Butoxy-1-propanol

The optimal concentration of 3-butoxy-1-propanol in a latex formulation is a critical parameter that influences various coating properties. Generally, the required amount is determined by the MFFT of the base latex polymer and the desired application temperature range. A typical starting point for formulation development is between 3% and 10% by weight on polymer solids.

Key Formulation Considerations:

  • Polymer Compatibility: 3-Butoxy-1-propanol exhibits good solvency for a wide range of acrylic, styrene-acrylic, and vinyl-acrylic latexes. However, it is always recommended to perform compatibility studies with the specific latex being used.

  • VOC Contribution: As a volatile organic compound, 3-butoxy-1-propanol will contribute to the total VOC content of the coating.[7][8] Formulators must consider regulatory limits when determining the usage level.

  • Impact on Other Properties: The addition of a coalescing agent can influence other coating properties such as drying time, hardness development, gloss, and block resistance.[9] Optimization of the formulation may be required to balance these properties.

PropertyTypical Value
Chemical Name 3-Butoxy-1-propanol
CAS Number 10215-33-5[10][11]
Molecular Formula C7H16O2[10]
Molecular Weight 132.20 g/mol [10]
Boiling Point ~170-177 °C[12][13]
Flash Point ~62-63 °C[12]
Water Solubility Moderate (e.g., 6 g/100ml )

Table 1: Physical and Chemical Properties of 3-Butoxy-1-propanol.

Experimental Protocols for Evaluation

The following protocols outline standard methods for evaluating the effectiveness of 3-butoxy-1-propanol as a coalescing agent in a latex coating formulation.

G cluster_0 Formulation & Application cluster_1 Performance Evaluation A Prepare Latex Formulations with Varying Levels of 3-Butoxy-1-propanol B Apply Coatings to Substrates A->B C Determine MFFT (ASTM D2354) B->C Curing D Measure Gloss (ASTM D523) B->D Curing E Assess Block Resistance (ASTM D4946) B->E Curing F Evaluate Film Hardness (e.g., Pencil Hardness) B->F Curing

Caption: Experimental workflow for evaluating a coalescing agent.

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

Objective: To determine the lowest temperature at which a latex formulation containing 3-butoxy-1-propanol will form a continuous film.

Standard: Based on ASTM D2354.[14][15]

Materials:

  • MFFT bar apparatus

  • Latex formulations with varying concentrations of 3-butoxy-1-propanol

  • Film applicator (e.g., 75 µm gap)

  • Dry, compressed air source

Procedure:

  • Turn on the MFFT bar and allow it to reach a stable temperature gradient.

  • Apply a uniform drawdown of the latex formulation across the temperature gradient platen using the film applicator.

  • Immediately start the flow of dry air over the surface of the film to facilitate drying.

  • Allow the film to dry completely. The point at which the film transitions from a white, cracked appearance to a clear, continuous film is the MFFT.[2]

  • Record the temperature at this transition point.

  • Repeat for each formulation to determine the effect of 3-butoxy-1-propanol concentration on MFFT.

Protocol 2: Gloss Measurement

Objective: To quantify the specular gloss of the cured coating, which can be an indicator of film coalescence.

Standard: Based on ASTM D523.[16][17][18]

Materials:

  • Gloss meter (with 20°, 60°, and 85° geometries)

  • Cured coating panels

  • Calibration standard

Procedure:

  • Calibrate the gloss meter according to the manufacturer's instructions using the supplied standard.

  • Select the appropriate measurement geometry (60° is common for most coatings; 20° for high gloss and 85° for low gloss).[19][20]

  • Place the gloss meter on a flat, clean area of the cured coating panel.

  • Take several readings at different locations on the panel and calculate the average gloss value.

  • Compare the gloss values of formulations with and without 3-butoxy-1-propanol. A higher gloss can indicate better film formation.

Protocol 3: Block Resistance

Objective: To assess the resistance of the cured coating to sticking to itself under pressure, an important property for applications like window and door frames.

Standard: Based on ASTM D4946.[21][22][23]

Materials:

  • Cured coating panels

  • Scissors or a cutting tool

  • No. 8 rubber stoppers

  • 1000 g weights

  • Oven capable of maintaining 50 ± 2 °C

Procedure:

  • Cut two 3.8 cm x 3.8 cm sections from the cured coating panel.

  • Place the coated surfaces face-to-face.

  • Center the rubber stopper on top of the specimens, followed by the 1000 g weight. This applies a pressure of approximately 1.8 psi.[21]

  • Place the assembly in an oven at 50 °C for 30 minutes.

  • Remove the assembly from the oven and allow it to cool to room temperature for 30 minutes.

  • Separate the two panels and evaluate the degree of blocking based on the rating scale in Table 2.

RatingDescription
10 No tack, perfect
9 Trace tack, very slight
8 Slight tack, no seal
7 Slight tack, slight seal
6 Moderate tack, no seal
5 Moderate tack, slight seal
4 Severe tack, slight seal
3 50% seal
2 90-100% seal
1 Film rupture, 100% seal
0 Complete film rupture

Table 2: Subjective Rating Scale for Block Resistance.

Conclusion

3-Butoxy-1-propanol is a versatile and effective coalescing agent for a wide range of latex coatings. By temporarily plasticizing the polymer particles, it enables the formation of a continuous, high-quality film at ambient temperatures. The protocols outlined in this document provide a robust framework for formulating with and evaluating the performance of 3-butoxy-1-propanol, ensuring the development of coatings with optimal film integrity, appearance, and durability. Careful consideration of its concentration is necessary to balance its coalescing efficiency with its contribution to VOCs and its effects on other critical coating properties.

References

  • Micom Laboratories. ASTM D523 Gloss Testing – Specular Gloss Measurement.
  • TRL. ASTM D523 - Specular Gloss Testing Services.
  • ASTM International.
  • Industrial Physics. ASTM D2354 testing.
  • LabsInUS. ASTM D523 Standard Test Method for Specular Gloss US Lab.
  • Exporter China.
  • Industrial Physics. ASTM D523 testing.
  • ASTM International.
  • SpecialChem.
  • Polaris Market Research. How Do Coalescing Agents Improve Paint Performance?.
  • Presto - Testing Instruments. ASTM D523 and ASTM D2457 Standard for Gloss Meter.
  • Chemicals Knowledge Hub.
  • ASTM International. Blocking Resistance of Architectural Paints.
  • Unknown Source.
  • Measurlabs.
  • ASTM International. ASTM D4946-89(2008)e1 - Standard Test Method for Blocking Resistance of Architectural Paints.
  • Locus Ingredients. Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants.
  • Scribd. Astm D4946 89 1999 | PDF | Paint.
  • Unknown Source. Block Resistance.
  • NBchao.Com.
  • Interstate Chemical. Butoxypropanol, CAS 5131-66-8.
  • National Center for Biotechnology Information. 3-Butoxy-1-propanol.
  • P&S Chemicals.
  • PubChemLite. 3-butoxy-1-propanol (C7H16O2).
  • Coatings World. Film Coalescence and Coalescing Surfactants.
  • SpecialChem.
  • Vincentz Network.
  • National Center for Biotechnology Information. A Compendium of Volatile Organic Compounds (VOCs) Released By Human Cell Lines.
  • ResearchGate.
  • Unknown Source.
  • Unknown Source.
  • UniTo. The Contribution of Volatile Organic Compounds (VOCs) Emitted by Petals and Pollen to the Scent of Garden Roses.
  • American Coatings Association. Formulating Water-Based Systems with Propylene-Oxide- Based Glycol Ethers.
  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL 1.
  • Centers for Disease Control and Prevention.
  • AQMD.
  • Boxa Solvents. 2-butoxy-1-propanol With Competitive Price.
  • ChemicalBook. 1-BUTOXY-2-PROPANOL CAS#: 5131-66-8.
  • Benchchem.

Sources

Method

Application Notes and Protocols: 3-Butoxy-1-Propanol in Industrial Cleaning Formulations

An Application Guide for Researchers and Formulation Scientists Abstract This document provides a comprehensive technical guide on the application of 3-butoxy-1-propanol, a propylene glycol (P-series) ether, in the formu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Formulation Scientists

Abstract

This document provides a comprehensive technical guide on the application of 3-butoxy-1-propanol, a propylene glycol (P-series) ether, in the formulation of high-performance industrial cleaning agents. We will explore the fundamental physicochemical properties that make this solvent a superior choice for degreasing and hard-surface cleaning applications. The narrative delves into the core mechanisms of action, provides detailed formulation principles, and presents exemplary protocols for performance evaluation. This guide is intended for researchers, formulation chemists, and technical professionals seeking to leverage the unique properties of 3-butoxy-1-propanol to develop effective, stable, and optimized cleaning solutions.

Introduction: The Role of 3-Butoxy-1-Propanol in Modern Cleaning Chemistry

3-Butoxy-1-propanol (CAS No: 10215-33-5), also known as propylene glycol mono-n-butyl ether, is a versatile and highly effective solvent within the glycol ether family.[1] Glycol ethers are hybrid solvents that possess both hydrophilic (water-loving) and hydrophobic (oil-loving) characteristics, making them exceptional coupling agents in complex formulations.[2][3] Specifically, as a P-series glycol ether derived from propylene oxide, 3-butoxy-1-propanol offers a more favorable toxicological and environmental profile compared to older ethylene-series (E-series) solvents, aligning with modern demands for greener and safer chemical solutions.[4][5]

Its primary function in industrial cleaning is to act as a powerful solvent and a coupling agent.[6] It effectively dissolves a wide range of soils, including greases, oils, resins, and inks, while simultaneously ensuring the stability of aqueous formulations by keeping otherwise immiscible components in a single, homogenous phase.[3] This dual functionality makes it an indispensable ingredient in heavy-duty degreasers, all-purpose cleaners, and specialized hard surface cleaners.[2][7]

Key Physicochemical Properties of 3-Butoxy-1-Propanol

PropertyValueSignificance in Formulation
Molecular FormulaC₇H₁₆O₂---
Molecular Weight132.20 g/mol Influences volatility and stoichiometry.[1][8]
Boiling Point170.1 °CModerate evaporation rate allows for sufficient contact time on surfaces without rapid drying.[1]
Flash Point58.9 °CClassified as a combustible/flammable liquid, requiring specific handling protocols.[1]
Density0.893 g/cm³Important for calculating weight/volume percentages in formulations.[1]
Water SolubilityModerate (Partial Miscibility)Allows for use in both water-based and solvent-based systems.[1]

Core Mechanisms of Action: The Science of Solvency and Coupling

The efficacy of 3-butoxy-1-propanol in cleaning formulations stems from two primary mechanisms: its superior solvency power and its function as a coupling agent.

  • Solvency: The molecule's structure, featuring a butyl group (hydrophobic tail) and a hydroxyl group (hydrophilic head), allows it to effectively dissolve both non-polar substances like oils and greases and polar soils.[3][9] This makes it a highly versatile solvent for tackling complex industrial soils that are often mixtures of various organic and inorganic contaminants.

  • Coupling Agency: In aqueous cleaning formulations, surfactants are used to emulsify oily soils. 3-Butoxy-1-propanol enhances this process significantly. It acts as a bridge between the water-based continuous phase and the oil-based soil, improving the efficiency of the surfactant.[6] This "coupling" action prevents phase separation in the final product and enhances the penetration of the cleaning solution into the soil matrix, lifting it more effectively from the substrate.[3]

cluster_0 Aqueous Cleaning Formulation Water Water Phase (Continuous) Surfactant Surfactant Water->Surfactant Hydrophilic Interaction Solvent 3-Butoxy-1-Propanol (Coupling Agent) Water->Solvent Stabilizes Interface Oil Oily Soil (Dispersed) Oil->Surfactant Hydrophobic Interaction Oil->Solvent Stabilizes Interface Surfactant->Solvent Enhances Performance

Diagram 2: Experimental workflow for performance evaluation.

Health, Safety, and Environmental Profile

Proper handling of 3-butoxy-1-propanol is essential for ensuring workplace safety.

  • Human Health: It is classified as a skin and eye irritant. Inhalation of vapors should be minimized by using adequate ventilation. [10]Always consult the Safety Data Sheet (SDS) for detailed personal protective equipment (PPE) recommendations. [10][11]

  • Flammability: With a flashpoint of 58.9°C, it is a combustible liquid. [1]Keep away from heat, sparks, and open flames. [10]Use explosion-proof equipment and take precautionary measures against static discharge.

  • Environmental Profile: As a propylene-series glycol ether, 3-butoxy-1-propanol is generally considered to have a more favorable environmental profile than its ethylene-series counterparts, with many P-series ethers being biodegradable. [3][5]However, spills should be contained and prevented from entering drains or waterways. Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Exploring 3-Butoxypropan-1-ol: Properties and Applic
  • The Many Uses of Glycol Ethers in Industrial and Household Applic
  • BUTOXYPROPANOL. (n.d.).
  • Using Glycol Ethers in Cleaning Products: Performance and Safety Benefits. (2025). Google Cloud.
  • Glycol Ether Uses Across Industries. (2022). Bell Chem.
  • Propylene Glycol Ether PGE: Applications, Benefits, and Market Trends. (n.d.). Expert Insights China.
  • US Patent US4943392A: Containing butoxy-propanol with low secondary isomer content. (1990).
  • Butoxypropanol, CAS 5131-66-8. (n.d.).
  • Advancing Chemistry for a Cleaner, Greener Future. (2025). Level 7 Chemical.
  • Safety Data Sheet: 3-butoxy-2-propanol. (n.d.). Clover Chemicals Ltd.
  • 3-Butoxy-1-propanol | C7H16O2. (n.d.). PubChem, NIH.
  • The Chemistry Behind Effective Cleaning: Role of 1-Butoxy-2-Propanol. (n.d.). Manufacturer Blog.
  • Safety Data Sheet: 3-butoxypropan-2-ol. (n.d.). Carl ROTH.
  • Cleaning with Organic Solvents, Part 2: Iso-paraffins and Modified Alcohols. (2023). BFK Solutions.
  • Safety D

Sources

Application

Application Notes and Protocols: The Role of 3-Butoxy-1-Propanol as a Coupling Agent in Water-Based Systems

Introduction In the realm of formulation science, particularly within water-based systems, achieving long-term stability and optimal performance of immiscible components is a paramount challenge. This guide delves into t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of formulation science, particularly within water-based systems, achieving long-term stability and optimal performance of immiscible components is a paramount challenge. This guide delves into the multifaceted role of 3-butoxy-1-propanol (also known as propylene glycol n-butyl ether), a versatile glycol ether that serves as a high-performance coupling agent.[1] Its unique molecular structure, possessing both hydrophilic and lipophilic characteristics, allows it to effectively bridge the interface between water and oil phases, thereby enhancing the homogeneity and stability of complex formulations.[2] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, diverse applications, and detailed protocols for its effective utilization.

Physicochemical Properties of 3-Butoxy-1-Propanol

A thorough understanding of the physical and chemical properties of 3-butoxy-1-propanol is fundamental to its effective application. These properties dictate its behavior in various formulations and its efficacy as a coupling agent.

PropertyValueReference
CAS Number 10215-33-5[3][4]
Molecular Formula C7H16O2[3][5]
Molecular Weight 132.20 g/mol [3][5]
Boiling Point 170.1°C[3][6]
Melting Point -100°C[3][6]
Flash Point 58.9°C[3][6]
Density 0.893 g/cm³[3]
Water Solubility Moderate

Mechanism of Action as a Coupling Agent

The efficacy of 3-butoxy-1-propanol as a coupling agent stems from its amphipathic nature. The molecule consists of a hydrophilic hydroxyl group (-OH) and a more lipophilic butoxy ether group (-O-C4H9). This dual character allows it to orient itself at the oil-water interface, reducing the interfacial tension between the two phases.

This reduction in interfacial tension is a critical factor in stabilizing emulsions.[7] By lowering the energy required to create new interfacial area, 3-butoxy-1-propanol facilitates the dispersion of one liquid phase into another, leading to the formation of smaller, more stable droplets. Furthermore, the presence of these molecules at the interface creates a steric barrier that helps prevent the coalescence of droplets, a primary mechanism of emulsion breakdown.[7]

In addition to its role in emulsions, 3-butoxy-1-propanol also acts as a co-solvent, improving the solubility of various components within a formulation. This is particularly beneficial in systems containing resins, pigments, and other additives that have limited water solubility.[1]

Caption: Interfacial action of 3-butoxy-1-propanol.

Key Applications in Water-Based Systems

The versatile properties of 3-butoxy-1-propanol make it a valuable component in a wide array of water-based formulations across various industries.

Coatings and Paints

In the coatings industry, 3-butoxy-1-propanol is widely utilized as a coalescing agent and a coupling solvent in water-borne paints.[2][8][9]

  • Coalescence: It facilitates the formation of a continuous and uniform film as the paint dries by temporarily softening the latex polymer particles, allowing them to fuse together.[2][10] This is crucial for achieving desired properties such as hardness, scrub resistance, and gloss.[10]

  • Flow and Leveling: By reducing surface tension, it improves the flow and leveling of the paint, minimizing brush marks and ensuring a smooth finish.[10]

  • Open Time Extension: Its moderate evaporation rate extends the "open time," providing more working time for application.[2][10]

Industrial and Household Cleaners

3-butoxy-1-propanol is a key ingredient in many cleaning formulations due to its excellent solvency for oils, greases, and other organic soils.[9] Its coupling ability is essential for creating stable, homogenous cleaning solutions by keeping surfactants and other components properly dispersed.[11][12]

Printing Inks

In water-based printing inks, it helps to control viscosity and drying rates. It also improves the dispersion of pigments, leading to better print quality.

Adhesives and Sealants

The inclusion of 3-butoxy-1-propanol in adhesive and sealant formulations can improve workability and performance.[9] Its solvent action helps to dissolve and compatibilize different polymeric components.

Pharmaceutical and Personal Care Products

In the pharmaceutical and personal care sectors, glycol ethers like 3-butoxy-1-propanol can be used to stabilize fragrances, improve the texture and spreadability of lotions and creams, and act as a carrier for active ingredients.[2] It helps prevent the separation of different phases in multi-phase formulations.[2]

Experimental Protocols

The following protocols provide a framework for evaluating and utilizing 3-butoxy-1-propanol in common water-based applications.

Protocol 1: Evaluation of Emulsion Stability

This protocol outlines a method for assessing the effectiveness of 3-butoxy-1-propanol in stabilizing an oil-in-water emulsion.

Materials:

  • Deionized water

  • Oil phase (e.g., mineral oil, soybean oil)

  • Surfactant (e.g., non-ionic surfactant like Polysorbate 80)

  • 3-butoxy-1-propanol

  • High-shear mixer or homogenizer

  • Graduated cylinders

  • Optical microscope

Procedure:

  • Preparation of Aqueous Phase: In a beaker, combine deionized water and the chosen surfactant. Mix until the surfactant is fully dissolved.

  • Addition of Coupling Agent: To the aqueous phase, add the desired concentration of 3-butoxy-1-propanol (e.g., 1%, 3%, 5% w/w). Mix thoroughly.

  • Emulsification: While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase. Continue mixing for a specified time (e.g., 5-10 minutes) to form a homogenous emulsion.

  • Stability Assessment:

    • Visual Observation: Transfer the emulsion to a graduated cylinder and observe for any signs of phase separation (creaming, coalescence, or breaking) over a period of time (e.g., 24 hours, 1 week).

    • Microscopic Examination: Place a drop of the emulsion on a microscope slide and observe the droplet size and distribution. Compare the droplet morphology of emulsions with and without the coupling agent.

    • Particle Size Analysis: For a quantitative assessment, use a particle size analyzer to measure the mean droplet size and size distribution of the emulsion at different time points.

Caption: Workflow for evaluating emulsion stability.

Protocol 2: Formulation of a Water-Based Coating

This protocol provides a basic starting point for incorporating 3-butoxy-1-propanol into a simple water-based acrylic coating formulation.[13]

Materials:

  • Acrylic emulsion resin

  • Pigment dispersion (e.g., titanium dioxide)

  • Deionized water

  • 3-butoxy-1-propanol (as a coalescing agent)

  • Thickener (e.g., HASE or HEUR type)[13]

  • Defoamer

  • Biocide

  • Overhead stirrer

  • Viscometer (e.g., Brookfield type)[10]

Procedure:

  • Grind Phase: In a mixing vessel, combine the acrylic emulsion, pigment dispersion, and a portion of the deionized water under low shear.

  • Let-Down Phase:

    • While stirring, slowly add the remaining deionized water.

    • Add the defoamer and biocide.

    • Slowly add the 3-butoxy-1-propanol. The amount will depend on the minimum film formation temperature (MFFT) of the acrylic resin, typically in the range of 2-5% based on the total formulation weight.

    • Add the thickener incrementally until the desired viscosity is achieved.

  • Quality Control:

    • Viscosity Measurement: Measure the viscosity of the final formulation using a rotational viscometer to ensure it meets the target specification.[10]

    • Film Application: Apply the coating to a substrate (e.g., a test panel) using a drawdown bar to create a film of uniform thickness.

    • Drying and Curing: Allow the film to dry and cure under controlled temperature and humidity conditions.

    • Performance Testing: Evaluate the cured film for properties such as gloss, hardness, adhesion, and water resistance according to standard test methods (e.g., ASTM).

Conclusion

3-Butoxy-1-propanol is a highly effective and versatile coupling agent for a wide range of water-based systems. Its ability to reduce interfacial tension, improve co-solvency, and act as a coalescing agent makes it an indispensable tool for formulators seeking to create stable, high-performance products. The protocols provided in this guide offer a starting point for researchers and developers to explore the benefits of this unique glycol ether in their own formulations. A thorough understanding of its properties and mechanism of action, combined with systematic experimental evaluation, will enable the optimization of its use to meet specific application requirements.

References

  • Ataman Kimya. PROPYLENE GLYCOL N-BUTYL ETHER.
  • Exploring 3-Butoxypropan-1-ol: Properties and Applic
  • The Many Uses of Glycol Ethers in Industrial and Household Applications. (2025, December 16). Alliance Chemical.
  • Coupling Agents. Lankem Surfactants.
  • The Role of Glycol Ethers in Industrial Cleaning: Focus on DBAC's Coupling Action. NINGBO INNO PHARMCHEM CO.,LTD.
  • Propylene Glycol Ethers. J R Hess Company, Inc.
  • Propylene Glycol N-Butyl Ether. Gadot Group.
  • Ataman Kimya.
  • LookChem. 3-Butoxy-1-propanol.
  • Benchchem.
  • P&S Chemicals.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82457, 3-Butoxy-1-propanol.
  • Relating emulsion stability to interfacial properties for pharmaceutical emulsions stabilized by Pluronic F68 surfactant. (2017). PubMed.
  • Roles of the Coupling Agent and Surfactant in Droplet Structure in Sizing Emulsions: A Molecular Dynamics Simulations Study. (2021).
  • Silane Coupling Agents. Gelest, Inc.
  • Silane Coupling Agents. Shin-Etsu Silicone.
  • 3-Butoxy-1-propanol. Molbase.
  • Glycol Ethers Properties & Examples, Organic Solvents. (n.d.).
  • GLYCOL ETHERS. (n.d.).
  • Wh
  • 3-butoxy-1-propanol (C7H16O2). (n.d.). PubChemLite.
  • Formulating Water-Based Systems with Propylene-Oxide- Based Glycol Ethers. (2000).
  • Butoxypropanol, CAS 5131-66-8. (n.d.).
  • A volumetric and acoustic study of pseudo-binary mixtures of (water + 1,3-propanediol + 3-butoxypropan-1-amine) from T = (283.15 to 303.15) K. (n.d.).
  • The Role of Silane Coupling Agent in Water-based Coatings. (n.d.).
  • Adhesion Promoters and Coupling Agents. (n.d.). BYK.
  • Effect of Silane Coupling Agent Modification on Properties of Brass Powder-Water-Based Acrylic Co
  • Water-based coating compositions. (2017).

Sources

Method

3-Butoxy-1-propanol as a chemical intermediate for epoxides and esters

An In-Depth Technical Guide to 3-Butoxy-1-propanol as a Chemical Intermediate for Epoxides and Esters Introduction: The Versatility of 3-Butoxy-1-propanol 3-Butoxy-1-propanol (CAS No: 10215-33-5), a member of the propyle...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Butoxy-1-propanol as a Chemical Intermediate for Epoxides and Esters

Introduction: The Versatility of 3-Butoxy-1-propanol

3-Butoxy-1-propanol (CAS No: 10215-33-5), a member of the propylene glycol ether family, is a colorless liquid with a characteristic ether-like odor.[1] Its unique bifunctional nature, possessing both a primary hydroxyl (-OH) group and an ether linkage, makes it an exceptionally versatile chemical intermediate.[2] With a molecular formula of C₇H₁₆O₂ and a molecular weight of 132.20 g/mol , this compound bridges the properties of alcohols and ethers, exhibiting moderate water solubility and excellent solvency for a wide range of organic resins.[1][3]

While widely used as a solvent and coupling agent in coatings, cleaners, and adhesives, its true potential for synthetic chemists lies in its role as a reactive building block.[4] The primary alcohol functionality serves as a handle for derivatization, allowing for the straightforward synthesis of more complex molecules, including high-value epoxides and esters. These derivatives find applications ranging from pharmaceutical intermediates to specialized polymers and plasticizers.[1][4]

This guide provides detailed application notes and validated protocols for the synthesis of glycidyl ethers (epoxides) and esters using 3-Butoxy-1-propanol as the starting material, aimed at researchers and professionals in chemical synthesis and drug development.

Table 1: Physicochemical Properties of 3-Butoxy-1-propanol

PropertyValueReference
CAS Number 10215-33-5[3]
Molecular Formula C₇H₁₆O₂[3]
Molecular Weight 132.20 g/mol [1][3]
Appearance Colorless liquid[1][5]
Boiling Point 170.1 °C[1]
Melting Point -100 °C[1]
Density 0.893 g/cm³[1]
Flash Point 58.9 °C[1]
Solubility Partially miscible with water; good solvency for organic solvents[1]

Safety & Handling

3-Butoxy-1-propanol is a flammable liquid and vapor and causes skin and serious eye irritation.[5][6] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood, away from heat, sparks, and open flames.[7] Store the chemical in a cool, dry, well-ventilated area in a tightly closed container.[8]

Part 1: Synthesis of Epoxides - The Glycidyl Ether Pathway

Application Note: The Value of Glycidyl Ethers

The conversion of 3-Butoxy-1-propanol to its corresponding glycidyl ether, 1-(3-butoxypropoxy)-2,3-epoxypropane, introduces a highly reactive epoxide ring. This three-membered ring is strained and susceptible to ring-opening reactions with a variety of nucleophiles.[9][10] This reactivity makes glycidyl ethers valuable intermediates. They are frequently used as reactive diluents in epoxy resin formulations to reduce viscosity while participating in the curing reaction. Furthermore, they are key precursors in the synthesis of specialized surfactants and other performance chemicals.[11] The synthesis typically involves the reaction of an alcohol with epichlorohydrin, followed by ring closure.[12][13]

Reaction Mechanism: Intramolecular Williamson Ether Synthesis

The formation of a glycidyl ether from an alcohol and epichlorohydrin is a classic two-step process.

  • Addition: The alcohol reacts with epichlorohydrin, often catalyzed by a Lewis acid, to open the epoxide ring of epichlorohydrin, forming a chlorohydrin ether intermediate.

  • Dehydrohalogenation (Ring Closure): The addition of a strong base (e.g., sodium hydroxide) deprotonates the hydroxyl group of the intermediate. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the chlorine atom to displace the chloride ion and form the new epoxide ring.[11][14] This step is an example of an intramolecular Williamson ether synthesis.

G cluster_0 Step 1: Addition cluster_1 Step 2: Ring Closure (Dehydrohalogenation) S1_Reactants 3-Butoxy-1-propanol + Epichlorohydrin S1_Catalyst Lewis Acid Catalyst (e.g., BF₃·OEt₂) S1_Reactants->S1_Catalyst S1_Product Chlorohydrin Ether Intermediate S1_Catalyst->S1_Product Ring Opening S2_Reactants Chlorohydrin Ether Intermediate S1_Product->S2_Reactants S2_Base Strong Base (e.g., NaOH) S2_Reactants->S2_Base S2_Product 3-Butoxypropyl Glycidyl Ether S2_Base->S2_Product Intramolecular Sₙ2 caption Workflow for Glycidyl Ether Synthesis.

Workflow for Glycidyl Ether Synthesis.
Experimental Protocol: Synthesis of 1-(3-butoxypropoxy)-2,3-epoxypropane

This protocol describes a general procedure for the synthesis of the glycidyl ether of 3-Butoxy-1-propanol.

Materials & Equipment:

  • 3-Butoxy-1-propanol

  • Epichlorohydrin (ECH), freshly distilled

  • Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid catalyst

  • Sodium hydroxide (NaOH), pellets or 50% aqueous solution

  • Anhydrous diethyl ether (Et₂O) or other suitable solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser, thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a thermometer. Place the flask in an ice-water bath.

  • Charge Reactants: Charge the flask with 3-Butoxy-1-propanol (1.0 eq) and epichlorohydrin (1.5 - 2.0 eq). The excess epichlorohydrin helps to drive the reaction to completion.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, ~0.4 mol%) dropwise to the stirred solution while maintaining the temperature below 10 °C.[12]

  • Addition Reaction: After the catalyst addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.

  • Ring Closure: Cool the reaction mixture again in an ice-water bath. Slowly add a 50% aqueous solution of sodium hydroxide (1.2 - 1.5 eq) dropwise, ensuring the temperature does not exceed 25-30 °C.[12] A white precipitate of NaCl will form.

  • Completion: After the addition of NaOH, let the mixture stir at room temperature for an additional 1-2 hours to ensure complete ring closure.

  • Work-up: Dilute the reaction mixture with diethyl ether. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess epichlorohydrin.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure 1-(3-butoxypropoxy)-2,3-epoxypropane.

Table 2: Expected Product Characterization Data

ParameterExpected Result
Product Name 1-(3-butoxypropoxy)-2,3-epoxypropane
Typical Yield 75-90%
¹H NMR Signals for butoxy group, propyl chain, and characteristic multiplets for the oxirane (epoxide) ring protons (~2.6-3.1 ppm).
¹³C NMR Signals for butoxy group, propyl chain, and characteristic signals for the epoxide carbons (~44 ppm and ~51 ppm).
IR Spectroscopy Disappearance of broad O-H stretch from starting material (~3400 cm⁻¹). Appearance of C-O-C stretch for the epoxide ring (~1250 cm⁻¹ and ~850 cm⁻¹).[15]

Part 2: Synthesis of Esters - The Fischer Esterification Pathway

Application Note: Tailoring Properties through Esterification

Esterification of 3-Butoxy-1-propanol with various carboxylic acids is a direct route to producing a wide array of ester derivatives.[2][16] These esters are valuable for their diverse applications. For instance, esters derived from short-chain carboxylic acids (e.g., acetic acid) are excellent solvents, while those from long-chain fatty acids can be used as biodegradable lubricants or emollients.[17] The choice of the carboxylic acid allows for the fine-tuning of properties such as boiling point, viscosity, and polarity.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

Fischer-Speier esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[18][19]

The mechanism involves several key steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair on the oxygen of 3-Butoxy-1-propanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[19]

To drive the equilibrium towards the product side, the alcohol is often used in excess, or water is removed as it is formed, typically using a Dean-Stark apparatus.[18][20]

G Start Carboxylic Acid + 3-Butoxy-1-propanol Protonation 1. Protonation of Carbonyl Start->Protonation Activated Activated Carboxylic Acid Protonation->Activated Attack 2. Nucleophilic Attack by Alcohol Activated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Transfer 3. Proton Transfer Tetrahedral->Transfer WaterLG Intermediate with -OH₂⁺ Leaving Group Transfer->WaterLG Elimination 4. Elimination of Water WaterLG->Elimination ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation 5. Deprotonation ProtonatedEster->Deprotonation Final Ester Product + H₂O Deprotonation->Final

Mechanism of Fischer Esterification.
Experimental Protocol: Synthesis of 3-Butoxypropyl Acetate

This protocol details the synthesis of 3-butoxypropyl acetate as a representative example.

Materials & Equipment:

  • 3-Butoxy-1-propanol

  • Glacial acetic acid (or acetic anhydride)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Butoxy-1-propanol (1.0 eq), glacial acetic acid (1.2 eq), and a suitable amount of toluene. Equip the flask with a Dean-Stark trap, a condenser, and a magnetic stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ (a few drops) to the stirred mixture.

  • Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. Water will be formed during the reaction and will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted acetic acid. (Caution: CO₂ evolution!). Continue washing until the effervescence ceases.

  • Washing and Drying: Wash the organic layer with water (1x) and then with brine (1x). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent. First, remove the toluene by simple distillation. Then, purify the remaining liquid by fractional distillation under atmospheric or reduced pressure to obtain the pure 3-butoxypropyl acetate.

Table 3: Expected Product Characterization Data

ParameterExpected Result
Product Name 3-Butoxypropyl Acetate
Typical Yield 80-95% (with water removal)
¹H NMR Signals for butoxy group, propyl chain, and a characteristic singlet for the acetate methyl group (~2.0 ppm). The methylene group adjacent to the ester oxygen will be shifted downfield compared to the starting alcohol.
¹³C NMR Signals for butoxy and propyl groups, a signal for the acetate methyl group (~21 ppm), and a characteristic signal for the ester carbonyl carbon (~171 ppm).
IR Spectroscopy Disappearance of broad O-H stretch (~3400 cm⁻¹). Appearance of a strong C=O stretch for the ester carbonyl (~1740 cm⁻¹). Strong C-O stretch (~1240 cm⁻¹).[15]

Conclusion

3-Butoxy-1-propanol stands out as a highly effective and adaptable intermediate in organic synthesis. Its dual functionality allows for straightforward and high-yielding conversions to valuable epoxides and esters through well-established and robust chemical transformations. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to leverage the synthetic potential of this versatile building block in the development of new materials, pharmaceuticals, and specialty chemicals.

References

  • Exploring 3-Butoxypropan-1-ol: Properties and Applications. (n.d.).
  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2024, July 13). Sigma-Aldrich.
  • BUTOXYPROPANOL. (n.d.). Ataman Kimya.
  • US Patent 3878227A, Process for making tert.-butyl glycidyl ether. (n.d.). Google Patents.
  • Butoxypropanol, CAS 5131-66-8. (n.d.). Interstate Chemical.
  • Safety Data Sheet. (2019, February 26). 3M.
  • Suggested process in developing 3-tert-butoxy-1,2-propanediol and... (n.d.). ResearchGate. Retrieved from [Link]

  • Safety data sheet. (n.d.). Möller Chemie.
  • Safety Data Sheet: 3-butoxypropan-2-ol. (n.d.). Carl ROTH.
  • Safety Data Sheet. (n.d.). LookChem.
  • Butoxypropan-1-ol | C7H16O2 | CID 3032854. (n.d.). PubChem. Retrieved from [Link]

  • 3-butoxy-1-propanol (C7H16O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Solvent-Free Synthesis of Glycidyl Ethers. (n.d.). Chalmers ODR. Retrieved from [Link]

  • Synthesis and properties of n-butyl glycidyl ether as cationic type UV-curing diluent. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Mechanism - Reaction of an Epoxide. (2016, April 26). YouTube. Retrieved from [Link]

  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of glycidyl propargyl ether. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Epoxides. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • The Homolytic Ring Opening of Epoxides in the Liquid Phase. (n.d.). Kyoto University Research Information Repository. Retrieved from [Link]

  • Fischer Esterification. (n.d.).
  • Esterification of carboxylic acids with alcohols. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 9.6. Epoxide reactions. (n.d.). Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

  • Synthesis of epoxides. (2018, March 3). YouTube. Retrieved from [Link]

  • US Patent 6392064B2, Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. (n.d.). Google Patents.
  • 13.5 Synthesis of Epoxides. (2018, September 20). YouTube. Retrieved from [Link]

  • Epoxides. (n.d.).
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Butoxy-1-propanol. (n.d.). Molbase. Retrieved from [Link]

  • Preparation of epoxides: Stereochemistry. (n.d.). Khan Academy. Retrieved from [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]

  • Three Synthetic Routes to Synthesize Wax Esters. (2023, May 8). Labinsights. Retrieved from [Link]

Sources

Application

Utilizing 3-butoxy-1-propanol in the formulation of printing inks

An Application Guide to the Formulation of Printing Inks with 3-Butoxy-1-Propanol and its Isomers Abstract This technical guide serves as a comprehensive resource for researchers and formulation scientists on the effecti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formulation of Printing Inks with 3-Butoxy-1-Propanol and its Isomers

Abstract

This technical guide serves as a comprehensive resource for researchers and formulation scientists on the effective utilization of 3-butoxy-1-propanol and its closely related isomer, 1-butoxy-2-propanol (commonly known as Propylene Glycol n-Butyl Ether or PnB), in the formulation of high-performance printing inks. These propylene glycol ethers are versatile compounds that offer a unique balance of hydrophilic and lipophilic properties, making them invaluable as solvents, coupling agents, and coalescents. This document elucidates the fundamental mechanisms by which butoxypropanols enhance ink performance, provides detailed experimental protocols for formulation and evaluation, and offers expert insights into optimizing print quality. The protocols are designed to be self-validating, enabling formulators to systematically assess the impact of butoxypropanol on key ink parameters such as viscosity, drying time, and substrate adhesion.

Introduction to Butoxypropanols in Printing Inks

The selection of a solvent system is paramount in printing ink formulation, directly influencing solubility, viscosity, drying characteristics, and final print quality.[1][2] Propylene glycol ethers (P-series ethers), such as 3-butoxy-1-propanol and its isomer 1-butoxy-2-propanol, have emerged as high-performance solvents, often serving as safer and more effective alternatives to ethylene glycol ethers (E-series).[3][4]

These butoxypropanols are colorless liquids with a mild, ether-like odor, valued for their excellent solvency for a wide array of ink resins, including nitrocellulose, acrylics, epoxies, and polyamides.[5] Their moderate evaporation rate is a critical attribute, preventing premature ink drying on high-speed flexographic or gravure presses while ensuring efficient setting on the substrate.[1][6] This controlled volatility, combined with superior coupling and coalescing capabilities, makes butoxypropanol a multifunctional additive for developing stable, reliable, and high-quality printing inks for diverse applications, from food packaging to industrial printing.[7]

Physicochemical Properties and Mechanism of Action

A thorough understanding of the physicochemical properties of butoxypropanol is essential for its effective application. These properties dictate its behavior within an ink formulation and its interaction with other components.

Table 1: Key Physicochemical Properties of Butoxypropanol (Isomer Mixture/Typical Values)

Property Value Significance in Ink Formulation
Molecular Formula C₇H₁₆O₂[8] Influences solvency, viscosity, and evaporation rate.
Molecular Weight ~132.20 g/mol [8] Affects volatility and compatibility with polymers.
Boiling Point ~171 °C[9][10] Indicates a moderate evaporation rate, ideal for controlling drying time.[1]
Flash Point ~59 - 63 °C[10] A higher flash point compared to some volatile solvents improves handling and storage safety.[11]
Evaporation Rate Slow to Medium Prevents rapid drying on printing plates and rollers, ensuring smooth ink transfer.[12]
Solubility Partially miscible with water; miscible with most organic solvents.[11][13] Enables use in both water-based and solvent-based systems and enhances component coupling.[14]

| Surface Tension | Lowers surface tension of formulations. | Improves wetting of pigments and substrates, leading to better adhesion and print quality.[15] |

Mechanism of Action

The efficacy of butoxypropanol stems from its amphiphilic molecular structure, which contains a hydrophobic butyl group and a more hydrophilic ether/alcohol group. This dual character allows it to act as a bridge between dissimilar components in an ink formulation.

cluster_Ink Ink Formulation BP Butoxypropanol Molecule Resin Resin Binder (e.g., Acrylic, Nitrocellulose) BP->Resin Solvates & Plasticizes (Improves Flexibility) Pigment Pigment Particle BP->Pigment Wets Surface (Aids Dispersion) Water Aqueous Phase BP->Water Couples with (Improves Stability)

Figure 1: Functional interactions of Butoxypropanol in an ink system.

In essence, butoxypropanol performs three critical functions at the molecular level:

  • Solvation and Coalescence: The molecule effectively dissolves or swells polymer resin binders, reducing the system's minimum film formation temperature (MFFT). This "softening" effect is crucial for latex-based inks, allowing polymer particles to fuse into a cohesive and durable film upon drying.[9][16][17]

  • Pigment Wetting: It adsorbs onto the surface of pigment particles, reducing interfacial tension and allowing the resin binder to bind more effectively. This leads to improved pigment dispersion, color strength, and gloss.

  • Coupling: In water-based inks, it acts as a coupling agent, improving the miscibility of organic resins and additives within the aqueous phase, thereby preventing separation and enhancing shelf-life.[14]

Experimental Protocols: Formulation and Evaluation

The following protocols provide a systematic approach to incorporating and evaluating butoxypropanol in a model ink system. These are starting points and should be adapted based on specific performance requirements and raw materials.

Workflow Overview: Ink Formulation & Characterization

cluster_Formulation Part A: Ink Formulation cluster_Characterization Part B: Performance Evaluation P1 1. Prepare Resin Solution (Dissolve resin in solvent blend) P2 2. Pigment Dispersion (Add pigment to resin solution under high shear) P1->P2 P3 3. Letdown (Add remaining components and mix to final consistency) P2->P3 E1 4. Viscosity Measurement (e.g., Zahn Cup, Brookfield) P3->E1 Transfer Ink for Testing E2 5. Drying Time Test (Touch and hard-dry tests) E1->E2 E3 6. Print Quality & Adhesion (Drawdown, tape test) E2->E3

Figure 2: General workflow for ink formulation and testing.
Protocol 1: Formulation of a Model Water-Based Flexographic Ink

Objective: To prepare two ink formulations, a control and a test variable with butoxypropanol, to compare performance.

Materials:

  • Acrylic Resin Emulsion (e.g., Joncryl® series)

  • Carbon Black Pigment Dispersion

  • Deionized Water

  • Defoamer

  • Wax Emulsion

  • Solvent A (Control): Propylene Glycol

  • Solvent B (Test): 3-Butoxy-1-Propanol or PnB Isomer

  • High-speed disperser, laboratory scale, beakers, stir bars.

Methodology:

  • Varnish Preparation (Control):

    • In a 250 mL beaker, add 30g of acrylic resin emulsion.

    • While stirring at low speed, add 10g of deionized water.

    • Add 5g of Propylene Glycol (Solvent A).

    • Add 0.5g of defoamer and stir for 10 minutes until homogeneous. Causality: The defoamer is added early to prevent air entrapment during subsequent high-shear mixing.

  • Varnish Preparation (Test):

    • Repeat Step 1 in a separate beaker, but substitute 5g of Butoxypropanol (Solvent B) for the propylene glycol. Rationale: This direct substitution allows for a clear comparison of the solvents' effects on the ink system.

  • Pigment Addition:

    • To each varnish, slowly add 20g of the carbon black pigment dispersion under continuous, moderate stirring.

  • High-Shear Dispersion:

    • Increase the mixing speed to high shear (e.g., 2000-3000 rpm) for 20-30 minutes. Monitor the temperature to ensure it does not exceed 50°C. Trustworthiness: Proper dispersion is critical for color development and stability. A Hegman gauge can be used to verify that the desired fineness of grind has been achieved.

  • Letdown:

    • Reduce stirring speed. To each formulation, add 3g of wax emulsion and any remaining deionized water to reach a total formulation weight of 100g.

    • Stir for an additional 15 minutes at low speed to ensure complete homogeneity.

  • Finalization:

    • Allow the inks to rest for at least 1 hour to deaerate before testing. Store in sealed containers.

Protocol 2: Evaluation of Ink Viscosity

Objective: To measure and compare the viscosity of the control and test inks. Butoxypropanol is known to be an effective viscosity reducer.

Apparatus:

  • Zahn Cup (#2 or #3) or a Brookfield Viscometer.

  • Stopwatch.

  • Temperature-controlled room or water bath (25°C).

Methodology:

  • Ensure the ink sample is at a constant temperature of 25°C, as viscosity is temperature-dependent.

  • Using Zahn Cup:

    • Dip the Zahn cup completely into the ink sample.

    • Lift the cup vertically out of the ink, starting the stopwatch the moment the top edge of the cup breaks the surface.

    • Stop the stopwatch as soon as the continuous stream of ink from the orifice breaks.

    • Record the efflux time in seconds. Repeat 3 times and calculate the average. Self-Validation: Consistent readings (±0.5 seconds) indicate a stable, well-mixed ink.

  • Using Brookfield Viscometer:

    • Select an appropriate spindle and rotational speed based on the expected viscosity.

    • Lower the spindle into the ink to the marked level.

    • Allow the reading to stabilize for 60 seconds before recording the viscosity in centipoise (cP).

Expected Outcome: The ink formulated with butoxypropanol is expected to exhibit a lower viscosity or a longer efflux time, demonstrating its efficiency as a viscosity-reducing solvent.

Protocol 3: Determination of Drying Time

Objective: To assess the effect of butoxypropanol's moderate evaporation rate on the ink's drying time.

Apparatus:

  • Drawdown bar (e.g., 10 µm wire-wound rod).

  • Non-porous substrate (e.g., polyethylene film).

  • Stopwatch.

  • Cotton ball or similar.

Methodology:

  • Secure the substrate to a flat surface.

  • Apply a small amount of ink at the top of the substrate.

  • Draw the ink down the substrate using the drawdown bar at a constant speed to create a uniform film. Start the stopwatch immediately.

  • Set-to-Touch Time: Lightly touch the ink film with a finger at regular intervals (e.g., every 30 seconds). The set-to-touch time is when no ink transfers to the finger.

  • Hard-Dry Time: At intervals after the set-to-touch time, press a cotton ball onto the ink film with a standard weight for 10 seconds. The hard-dry time is when no fibers from the cotton ball adhere to the ink film.

Expected Outcome: The butoxypropanol formulation will likely show a longer drying time compared to the control with a more volatile solvent, which is a desirable characteristic for preventing on-press drying issues in flexographic and gravure printing.[1]

Safety and Handling

Butoxypropanol is a combustible liquid with a favorable environmental and safety profile compared to many traditional solvents.[13][18] However, standard laboratory safety practices must be observed:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in tightly sealed containers in a cool, dry place.

Conclusion

3-Butoxy-1-propanol and its isomers are highly effective and versatile solvents that offer significant advantages in the formulation of modern printing inks. Their ability to act as powerful solvents, viscosity modifiers, coupling agents, and coalescents allows formulators to fine-tune ink properties to meet demanding performance criteria.[19][16] By controlling drying rates, improving resin solubility, and enhancing film formation, butoxypropanols contribute to more stable, efficient, and higher-quality printing processes. The protocols outlined in this guide provide a robust framework for systematically exploring and validating the benefits of incorporating these advanced solvents into both water-based and solvent-based ink systems.

References

  • Ataman Kimya. PROPYLENE GLYCOL N-BUTYL ETHER. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx8cFPNqgsfyq9uu8qmJs6S3wCDEq5GtPiqUNoOdwfwexJmUgUngIGdaKtsa67ZZHQGFIudQzbzUP4lwRrUfb0JtT-C6xY4coXOWbS7Ds83h39ksS1SESTdY5zzRbuw65ZrOp5p8E21WyVwzHcnAiiKeWFsKDcDNN-G_BOeZqjZTA=]
  • Dow Inc. DOWANOL™ PnB-TR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK9cpG5oJHni94NtGjmrzKb2GMWoT4jiA3Nf5j3FzPg_UgNkgPfbUYg1PiGp-2d7-2dSSwD01iW-XRp-k3cMcHunojoMxlMNFW_NlBiQKM-15ypzdW9utTjEVQKqOqolKE0-GkPTU-Z5bn3F3OY-oTlQQVCg==]
  • SpecialChem. DOWANOL™ TPnB (Solvent) by Dow: Technical Datasheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjcVfVwFVpULkyu0AgUtuqWOXw90YxmBXk2UFhkTaVvDSWrnnZO1q43ayXA_dMtOvYx4nS4N2vtl4NyJkWw2qq1Hxx6EDmQGseYUscgn7dakkDLTJcWKjgM_paauwRv_CNyE1u1Qxrk-uHXM3c_Jpv7J_8mHhw7I8=]
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Printing Inks with Polyethylene Glycol Butyl Ether. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI-hDuuyV0-MOzb6e0a3KWHdcRzdnLwsBpHIHSXin4cG9SoLqXYcYrh4LL6NXPC3lW06OJWKTR2qYlADWcgF75s8ZZ9yJvHc4aRs3ifxnkPcOMn8p6wtB_Vvlc_tuopRcqkBzNFMBDSRmjLPjgSqXr90KaJzFCnwy2eNAQ3uQV10-gDHTWVijE3lz-vMiBP2YuS1t_CWpNyzN_tDrHjGZW4MFzA4NWsLw_ZkB3Ib4=]
  • Jiangsu Yida Chemical Co., Ltd. Propylene Glycol Monobutyl Ether: A Versatile Solvent for Industrial and Commercial Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWJ69RRh4cJS5X1QZBnc95b8h7Q1Be9ChlhWG5qNKVfctPyyLgUEJDR4Nk61ALozVxyxnrpIKwSIZeloKc7yQK9sddzNjnoWZmSWNEhoRaWFchN8AVtiry7IoE8auQ_SqGGSKlsQViMPeFOE_4lRufhgONMByypy7CaNlDUH1zn_LeMCPp5D-HPwWJufIRXryQ919TlQ3822wyTzpcI_6VZ_kAHwDSN7ttR20KrG3G1OfOB7vku4BeLFgIafJn3ptRXEZdwKek0a0=]
  • Universal Chemical. Propylene Glycol Monobutyl Ether: A Versatile Solvent for Coatings, Inks, and Cleaning Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEADHSQjMAUznPvXwQTK9ywQr1EdNAzqNuSV3HlR8Bh_lAKJOauVdaM8EYHEHDUsbhJf_eyMEo6L5SFn88pWJp_4IBxubC7bjocBck7VAqXKn2ztMTwy4NnrNAhXppyyKDpZsg2jEob-ZAGXAPqf3yNQ_dJ-HRK7KJAT8FviOpWALJMm56kWrsHe0vM8GQ24I9-2MTLwp2-07-Rb8g_]
  • Silver Fern Chemical, Inc. Diethylene Glycol Monomethyl Ether: Applications in Printing Inks and Coatings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqBHaJVhh5CwGbfLByQhpI0CVrTFZ7tnyCCz2NqDSHb1ek_RFlNS5F1EdPPIyec-PA4Lydi9u8bn6mjJQgy_F2cKwONq0QPr80RY_aSVXWOu2UvCpuoH-RM-FRgVHKOWkk01VVowPt13pBKG5PLWNdLAf5yfg97ITNo1G_DCtotblDEMuBuaLJ1SyenkCbtzpuw2lxhiZhRzSyODtfRxZRBjjz4nUnnof7nmhqAx8=]
  • Ataman Kimya. DOWANOL PNB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXq3H-jG3Rc-ZLQ_ziHbvZYfj4-SfYxa0FBgBIk2Ur7Vlf63kEbmiJwwX8dKN3D9fVpdaKUwl3Be9fvkVAz5qCZSdxL0lDtS3xlXxyq_n6iNqgIHhdaDU0ya_rcvNF1gUgJ8SzkcyB7t0RZ9GTSQ==]
  • Scribd. Glycol Ethers For Inks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGs7aeI1YdNzPT7I3IkuOtkw6lV8gUbJCvX8OzuS9Vn3g8TLH9reQrpQW651HbtTxI2-IdSHuUGBegjc2Ry5oE9zAt6wXnTuuBEH1pvubdvlUQx9Ro_WvpRdk90G7zVMh2TNyDnjydr6-PNWFTA27ibHtAPNCFkTWYyXY=]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Butoxypropan-1-ol: Properties and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmgVWwePWr_r3L5Y04lhhzEcHHpSd5MUaufUzBD55lRzgf2TAiv82SAcXGMHXdUhRKm1GhXkNR82vsyz9-RLhMmtgNiv6eyjeIQH7_d8s-jtek4Be930ZywKsC-EA1sthfv0oBohGY5OVOgYmG6RQ8cyWGW6zexikb3ntCf5KvECLBgUfaaU552BFQx0VcWqJhhDxKIaVz_-El]
  • J R Hess Company, Inc. Propylene Glycol Ethers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_v-gq2ZpjB_1VJTPlD3vL67UJVmKdMAoXW4-jKr_iE40B5kOahpNOLWr4wVYKQTuHqqxvGdT0rd1bFtzwecLi49CweO4KVbuWAkXln3JuBiE1c67Y3YSlscb2xut5dd-VcfoahG_M0WzEE64=]
  • Dow Inc. DOWANOL™ PnB Glycol Ether. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1nJEOvZa5oOAh60OfyA1noHWMup3IELgqQ9RU8nFKLR_vVNs0xo4AUZhTcKUiP-ApUPfoajgQN4Xea332lNV_Qt1HoHln9Z_jfgz902LsIVS28Mb72Kk2mvR2l2AZKw3elC-K8qEl0uWE_TjxKECO7ZPejWwZd8owO4Ic]
  • SpecialChem. DOWANOL™ PnB (Solvent) - Dow- Technical Datasheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUxDXORl1M4jGNcVc1dA-RW44p3iqBC5XONHM-5L0aDlDs4e0Gkp5TNaZ7uLlfWTza-MBoraSKwNT6fBCssJxuC-PA4lyvIevMkcKAWDLoqB9mMJcyIz3nQ57Gddv4G7OlykLcsT8gs9cpnGJf3nmJ4uE-TXo8AQ==]
  • Eastman. Eastman Solvents | Product List. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYQfqEJVXThnYJBwh8i7FLe6D18Ird-puwP7eL7G-5r6mZSMfq4IzXTqezJamwHtI4DUQry7zl3jrX_MATmPrT7VRWVDmEmB0tPL-jfewSLg46hlfZoTUfSnDWFaKm5Xj9q4dqZ5YJT9nazN8uKpqgiJ5wWyz7JkP7Hmb4tm1L3jIKHIkUepCIS4MsBisAUQ==]
  • Ataman Kimya. BUTOXYPROPANOL. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiA60nmXzWz7WLHXbf6DuvmDe5bB2GxU-ie_R9zix_j8h_qDpMjci3YIDU6r_bt2HGwhMaFCG3Wh3dOPhuwhzglLiFuqLovkiXAa7-RUSyDn2W_Z3lGR97KbbV9oET64mifQ96i0BQbofO9sgzOM8-6w==]
  • Interstate Chemical. Butoxypropanol, CAS 5131-66-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZvWeV8rM39D8XKEgHvlAU7ZHSol0lmbgmtYd3ytWrNz2sPouS6xB01BoZWReo4Af7wDQCogF5J5YrOCmNzLSLy_-iOsgJTP5cf5WAW0xRasQ6kwNJSlGWuX1tskPVLUPzs-Xv4oAUHzVop4Jne0XSyA==]
  • LyondellBasell. Glycol Ether PNB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoB-lUwaF4mk7E3pq1jEjXJ83I9HL2oG93MR3--SBA1Izt1P5BKnh9z-nehBB6Xgn0ec08AxWqEcWhMXuevP5ZGNjtilVST_muW58kE5Nqk51SUgBSuX102yr6_vPEyW-7TnWk7GXx0odV3Lf_IykhJxvjoxhMNVWyN0IbVxpaKjZlrSFP8Yo0WllKouK1oHzGDmsBrEnXDRi1cPfHRg==]
  • SpecialChem. Find Film Forming / Coalescing Agents perfectly suited for your Coatings and Inks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgmCz0e7TqgBrShbJhM9d9nFZJPMZBaURbvxBcYBECEx--DW7CG9EFf-Jhw_Zs1M9DHzXp9S-vDfKdZeavjeYjUk81QbqvXMG0ofe8JrDwvmpL7ie1hExBumMlDrvLqHdlkvrS97GRkvI5Vhi6tANc0W9vNM_DaDd2i8QJOI_Efm0UI6hfRea9s2Ycw_tT]
  • Silver Fern Chemical, Inc. Choosing the Right Solvent: The Benefits of 3-Methoxy-1-propanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxt5hqPtldRTX92qg12_YX7sJb4FmzEp8JeXktQ1f9EVZkoOAFOtyc7EHZ0VF8tNG5fuWiptgxzV2rO40RyAnm4wO3h_z7FQxUv8uYn2qn6bwxiLEUGXXsXYebn0TTD5qYhx4jNDBw3kXhRy2xGh-jigDJ_lbP7oBkNjDoa6fifaP2lXJSzKBKfmq6Ks18SG7ngVRkZ_SEcScHNAmbDKRofCewM9QKF70tMXkQQ==]
  • Made-in-China.com. PNB Propylene Glycol Butyl Ether As Solvent In Coating Ink Leather. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6DuMakPeWaIfhE1XLxxv9nVV7hH5aSBRAX9JkfoyurkbLWexp9rrohzLlo0mQ-d0a4g-pBa7wd0IZzrITwNDcrKI_iUGCSyf0vqSchiaC6j7Jfc9kpUJHHfGf03x6Fv55bPArLFh8AvTAdIQHjni_1N-t_xFC_Cwvl12dIJg8nRedqZxGoBgO959H6tAarD6ipFx55Sq7qinPjmw-C5jwYuSpzWJt1By71g==]
  • Eastman. Coatings and Inks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEejxrckSFEFD_pk80OcZwO6iheh1MkzXQ8qNAa0B2c4bCJAEiGb007wH0upPnjSLV4EMRz1MM_9sdQ0PzaoDymfKaMe5HFRmBv9a5KrSOVvqfQbLPaQxXL4UFJrb3BYp4YO6Vpu-WH-wlxyTTNLWc5wPQ4HHhajaPcoPjCK8VK1iFQW099SlSI51dp5uU=]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82457, 3-Butoxy-1-propanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Butoxy-1-propanol]
  • Global Substance Registration System. 3-BUTOXY-1-PROPANOL. [URL: https://gsrs.
  • Sintochem. Inks for printing on plastic films. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN4dPieu6Um3mAZdx-_j9OCGU0YadXKQvpKpKml23qjdCNEJtAgGZnHyXT8HRC2X5bdIpzNiem1jAADCHZ6JfvaqrbwMFnc05xmdOabFsMfwsNH0k8NpW-or4kGceJ00Jw2Q3lJzThV21WMscR4lcqiF4bZZf2gch9]
  • Benchchem. Application Notes and Protocols: 2-Ethoxy-1-propanol in Printing Inks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN6u_pJF_J6H0757sHuktQu1IVu-8auM17mmTwxJkKMrnmMX-_D5dxL5A5ZaZYfTdIBjWDZcfP2R_OgHIlhdQkBNMEfYUL1fv1tTRGtauPJ7kpvlJ98vKW5lNCujX1-lgZTut7p4SQRCEuH4V8cbgzxtJ3g5Y_0b1OXSQzlD5rmUFv6FHdzMBWJ1g-224OsSqFS-avrRtfvDAc01TImSnc3Q==]
  • Benchchem. Application Notes and Protocols: 3-Phenoxy-1-propanol as a Coalescing Agent in Polymer Coatings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhGlQ0805aAC_XK0USIfzd66vZEJfI0KTbHDoRpidTlGpmGHcmX1oeHha54-NbftODrKzcD5OHJegVbtMXnmpDRT_ir3Yo0E6RJAPVVbrhJqrg77RrvV0iPGWhTtt5rA-dYrtJIs4nSGe_ltVheyKQjk_5h8EplXJCNxfDfYTzIn98Wuqy2772s3CWz_M311JoXV5msXtdm53EUQ0gZ0AgqSkQTjt1IT_coHmXV9afNfYDfL-4GCVAdQNEsA==]

Sources

Method

Application Notes and Protocols for 3-Butoxy-1-propanol in Adhesive and Sealant Manufacturing

Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of 3-butoxy-1-propanol (also known as propylene glycol n-butyl ether, PnB...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of 3-butoxy-1-propanol (also known as propylene glycol n-butyl ether, PnB) in the manufacturing of adhesives and sealants. It details the physicochemical properties, mechanism of action, and performance benefits of this versatile glycol ether. Detailed, step-by-step protocols for the incorporation of 3-butoxy-1-propanol into both a model water-based acrylic adhesive and a polysulfide sealant formulation are presented. This guide is designed to serve as a practical resource, offering field-proven insights to optimize formulation performance, ensure product stability, and maintain safety in the laboratory and manufacturing environment.

Introduction: The Strategic Role of 3-Butoxy-1-propanol

3-Butoxy-1-propanol is a high-performance, slow-evaporating glycol ether solvent that serves multiple critical functions in the formulation of adhesives and sealants.[1] Its unique molecular structure, featuring both ether and alcohol functional groups, imparts an excellent balance of hydrophilic and hydrophobic characteristics.[2] This amphiphilic nature makes it an outstanding coupling agent, coalescent, and viscosity modifier.[3]

In water-based systems, such as latex adhesives, 3-butoxy-1-propanol acts as a superior coalescing agent. It temporarily plasticizes polymer particles, reducing the minimum film formation temperature (MFFT) and enabling the formation of a continuous, durable, and crack-free adhesive film upon drying.[4][5] In solvent-based and reactive sealant systems, it functions as an efficient solvent, improving the solubility and compatibility of various resin systems, enhancing substrate wetting, and controlling the evaporation profile to ensure optimal workability and cure characteristics.[3][6] Its favorable environmental and safety profile compared to some ethylene glycol ethers makes it a preferred choice in modern formulations.[1][4]

Physicochemical Properties of 3-Butoxy-1-propanol

A thorough understanding of the physical and chemical properties of 3-butoxy-1-propanol is fundamental to its successful application. These properties directly influence formulation stability, application characteristics, and final product performance.

PropertyValueUnitSignificance in Formulations
CAS Number 10215-33-5[7][8]-Unique identifier for the substance.
Molecular Formula C7H16O2[7][9]-Indicates its composition and structure.
Molecular Weight 132.20[10] g/mol Influences stoichiometry and formulation calculations.
Boiling Point 170.1 - 171.5[7]°CA high boiling point indicates a slow evaporation rate, crucial for extending open time and ensuring proper film formation.
Flash Point 58.9 - 63[7]°CA key parameter for safety; indicates moderate flammability requiring careful handling.[7]
Density 0.879 - 0.893[7]g/cm³Important for volume-based formulation calculations and affects the overall density of the final product.
Vapor Pressure 0.187 (@ 25°C)kPaLow vapor pressure corresponds to a slow evaporation rate, minimizing VOC emissions during application and curing.
Water Solubility Moderate (6 g/100ml )% w/wIts partial miscibility allows it to act as an effective coupling agent between aqueous and organic phases in a formulation.[4]
Refractive Index 1.4174[7][8]-Useful for quality control and purity checks.
Mechanism of Action: Facilitating Film Coalescence

In water-based latex adhesives, the primary role of 3-butoxy-1-propanol is to facilitate film coalescence. Latex polymers are dispersed as discrete, hard particles in water. For these particles to form a continuous adhesive film, they must pack together, deform, and fuse as the water evaporates.[11][12] This process is highly dependent on the glass transition temperature (Tg) of the polymer. If the application temperature is below the polymer's Tg, the particles are too rigid to deform, resulting in a brittle, discontinuous film with poor adhesive properties.[11]

3-Butoxy-1-propanol acts as a temporary plasticizer. Due to its preference for the organic polymer phase over the aqueous phase, it partitions into the latex particles, softening them and effectively lowering their Tg.[5][11] This allows the particles to deform and fuse at ambient temperatures, a process known as coalescence.[13] As the film dries, the slow-evaporating 3-butoxy-1-propanol gradually diffuses out of the film and into the atmosphere, allowing the polymer to return to its original hard state, thus ensuring the final adhesive bond possesses the required strength and durability.

Coalescence_Mechanism cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Coalescence cluster_2 Stage 3: Curing A Latex Particles in Water B Packed Particles A->B Water Evaporates C Softened Particles (PnB Partitioned) B->C PnB Penetrates Particles D Continuous Film (Particles Deform & Fuse) C->D Capillary Forces & Polymer Interdiffusion E Durable Adhesive Film (Hard Polymer) D->E PnB Evaporates

Caption: Mechanism of 3-butoxy-1-propanol (PnB) in latex adhesive film formation.

Protocol: Water-Based Acrylic Adhesive Formulation

This protocol details the laboratory-scale preparation of a general-purpose water-based acrylic pressure-sensitive adhesive (PSA). 3-Butoxy-1-propanol is used here as the primary coalescing agent.

4.1. Materials and Equipment
  • Raw Materials: Acrylic Latex Emulsion (e.g., 50% solids, Tg ~0°C), Tackifying Resin Dispersion, Defoamer, Surfactant (Wetting Agent), Rheology Modifier, pH Adjuster (e.g., Ammonia, 28%), Deionized Water, 3-Butoxy-1-propanol.

  • Equipment: Laboratory mixer with a high-shear dispersion blade, electronic balance, pH meter, viscometer (e.g., Brookfield RVT), beakers, graduated cylinders.

4.2. Starting Point Formulation
ComponentWeight (%)Function
Deionized Water10.0Diluent
Acrylic Latex Emulsion (50% solids)75.0Polymer Binder
Tackifying Resin Dispersion (55% solids)10.0Enhances Tack
Defoamer0.2Prevents Air Entrapment
Surfactant (Wetting Agent)0.3Improves Substrate Wetting
3-Butoxy-1-propanol 3.0Coalescing Agent
Rheology Modifier1.0Controls Viscosity
pH Adjuster (Ammonia, 28%)0.5pH Control, Stabilizer
Total 100.0
4.3. Step-by-Step Manufacturing Protocol
  • Initial Charge: To the mixing vessel, add the Deionized Water and the Acrylic Latex Emulsion under slow agitation (approx. 200 rpm).

  • Additive Incorporation: While maintaining slow agitation, add the Defoamer and the Surfactant. Allow mixing for 5 minutes to ensure homogeneity.

  • Tackifier Addition: Slowly add the Tackifying Resin Dispersion to the vortex of the mixture. Increase agitation speed to 400-500 rpm if necessary to ensure good dispersion, but avoid excessive shearing which can cause coagulation. Mix for 15 minutes.

  • Coalescent Addition: Pre-mix the 3-Butoxy-1-propanol with a small portion of the batch if needed, or add it dropwise directly into the batch under continuous agitation. Causality Note: Slow addition is critical to allow the solvent to partition into the latex particles without shocking the system, which could lead to flocculation. Mix for an additional 20 minutes.

  • Viscosity and pH Adjustment: Add the Rheology Modifier and mix until the desired viscosity is achieved (typically 15-20 minutes). Check the pH of the batch. Slowly add the pH adjuster to bring the pH into the target range (typically 8.0-9.0 for acrylic systems) to ensure stability and proper performance of the rheology modifier.

  • Final Homogenization & Quality Control: Mix for a final 15 minutes. Take samples for quality control testing as described in Section 6.

Protocol: Solvent-Based Sealant Formulation

This protocol outlines the preparation of a single-component polysulfide sealant, where 3-butoxy-1-propanol is used as a process solvent and flow control agent.

5.1. Materials and Equipment
  • Raw Materials: Polysulfide Polymer, Calcium Carbonate (filler), Titanium Dioxide (pigment), Fumed Silica (thixotropic agent), Adhesion Promoter (e.g., silane), Plasticizer (e.g., phthalate-based), 3-Butoxy-1-propanol , Curing Agent (e.g., manganese dioxide dispersion).

  • Equipment: High-torque planetary mixer or double-arm mixer, vacuum pump, balance, rheometer.

5.2. Starting Point Formulation
ComponentWeight (%)Function
Polysulfide Polymer35.0Base Polymer
Plasticizer15.0Flexibility, Cost Reduction
Calcium Carbonate (Coated)30.0Filler, Reinforcement
Titanium Dioxide5.0Pigment, UV Resistance
Fumed Silica2.0Thixotropic/Anti-Sag Agent
Adhesion Promoter (Silane)1.0Improves Substrate Bonding
3-Butoxy-1-propanol 2.0Solvent, Wetting Agent
Curing Agent Dispersion10.0Cross-linking Agent
Total 100.0
5.3. Step-by-Step Manufacturing Protocol
  • Polymer Pre-conditioning: Charge the planetary mixer with the Polysulfide Polymer and the Plasticizer. Mix under vacuum for 15-20 minutes to remove any entrapped air and moisture.

  • Solvent and Additive Addition: Release the vacuum. Add the 3-Butoxy-1-propanol and the Adhesion Promoter. Mix for 10 minutes. Causality Note: Adding the solvent at this stage helps to reduce the initial viscosity of the polymer, facilitating the dispersion of fillers and pigments.

  • Filler and Pigment Dispersion: Add the Titanium Dioxide and half of the Calcium Carbonate. Mix at a moderate speed until the powders are fully wetted out. Add the remaining Calcium Carbonate and the Fumed Silica.

  • High-Shear Dispersion: Increase the mixing speed and apply vacuum. Mix for 45-60 minutes until a homogenous, lump-free paste is obtained. The temperature may rise; ensure it does not exceed the manufacturer's recommendation for the polymer.

  • Curing Agent Incorporation: Cool the batch if necessary. Release the vacuum and add the Curing Agent Dispersion. Mix at a low speed for 5-10 minutes until the curing agent is uniformly distributed. Over-mixing can generate heat and accelerate curing prematurely.

  • Final De-aeration and Quality Control: Apply a final vacuum to remove any air incorporated during the last mixing stage. Package the sealant in moisture-proof containers.

Quality Control and Characterization

To ensure batch-to-batch consistency and performance, the following tests are recommended:

TestAdhesive (Target)Sealant (Target)ASTM/ISO Method (Example)
Viscosity 2000 - 4000 cP80,000 - 150,000 cPASTM D2196
pH 8.0 - 9.0N/AASTM E70
Solids Content 55 - 60 %95 - 98 %ASTM D2369
Tack (Loop Tack) > 5 N/25mmN/AASTM D6195
Peel Adhesion > 10 N/25mmN/AASTM D3330
Sag Resistance N/A< 2 mmASTM D2202
Cure Time (Tack-Free) N/A24 - 48 hoursASTM C679
Safety and Handling

3-Butoxy-1-propanol is a combustible liquid and can cause skin and serious eye irritation.[14][15] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[16]

  • Handling: Keep away from heat, sparks, and open flames.[14] Use non-sparking tools and take precautionary measures against static discharge.[16] Ground and bond containers when transferring material.[14]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

Application

Application Notes &amp; Protocols for 3-Butoxy-1-Propanol in Advanced Agricultural Formulations

Introduction: Re-evaluating Formulation Efficacy with 3-Butoxy-1-Propanol In the competitive landscape of agricultural science, the performance of an active ingredient is inextricably linked to the sophistication of its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Formulation Efficacy with 3-Butoxy-1-Propanol

In the competitive landscape of agricultural science, the performance of an active ingredient is inextricably linked to the sophistication of its formulation. An otherwise potent herbicide, insecticide, or fungicide can fail in the field due to poor solubility, inadequate stability, or inefficient delivery to the target site. 3-Butoxy-1-propanol (CAS No: 10215-33-5), also known as Propylene Glycol n-Butyl Ether (PnB), emerges as a highly versatile and effective component for addressing these critical formulation challenges.[1][2]

This guide moves beyond a simple recitation of properties to provide a functional, in-depth understanding of how to leverage 3-butoxy-1-propanol to create stable, efficacious, and reliable agricultural products. Its unique chemical structure, possessing both hydrophilic and lipophilic characteristics, allows it to function as a powerful solvent and a critical coupling agent in a variety of formulation types. We will explore its application with detailed, field-tested protocols designed for immediate implementation in a research and development setting.

Key Physicochemical Properties for Formulation Science

Understanding the fundamental properties of 3-butoxy-1-propanol is the first step in unlocking its potential. These characteristics are the causal drivers behind its utility in complex agrochemical mixtures.

PropertyValueSignificance in Agricultural FormulationsSource
Molecular Formula C₇H₁₆O₂-[3]
Molecular Weight 132.20 g/mol Influences evaporation rate and compatibility.[2][3]
Boiling Point 170.1 - 171.5 °CLow volatility, which can improve droplet longevity on the leaf surface, allowing more time for active ingredient penetration.[4]
Flash Point 58.9 - 63 °CModerate flammability, requiring standard but not extreme handling precautions.[4]
Water Solubility Partially miscible / Moderate (6 g/100ml )Acts as a bridge or "coupling agent" between oil and water phases, crucial for emulsion stability.
Density ~0.88 - 0.893 g/cm³Standard density for an organic solvent.[4]
Odor Mild, ether-likeLow odor profile is beneficial for end-user acceptance compared to more pungent solvents.
Part 1: Application as a High-Performance Solvent in Emulsifiable Concentrates (EC)

Emulsifiable Concentrates (ECs) remain a cornerstone of agrochemical delivery, allowing for the field application of water-insoluble active ingredients (AIs) in a convenient, water-dilutable form. The primary challenge in EC formulation is ensuring the AI remains fully dissolved in the concentrate across a range of storage temperatures and forms a stable, spontaneous emulsion upon dilution.

The Scientific Principle: Causality Behind Solvency

3-Butoxy-1-propanol's efficacy as a solvent stems from its balanced molecular structure. The butyl group provides lipophilic character, enabling it to dissolve non-polar AIs like many synthetic pyrethroids or phenoxy herbicides.[5][6] Simultaneously, the hydroxyl and ether groups impart hydrophilic properties, enhancing its compatibility with polar co-solvents and emulsifiers. This dual nature makes it an excellent choice for dissolving a wide range of AIs and preventing crystallization at low temperatures, a common failure point for EC formulations.

Workflow for EC Formulation Development

The following diagram outlines the logical workflow for creating and validating an EC formulation utilizing 3-butoxy-1-propanol.

EC_Formulation_Workflow cluster_0 Phase 1: Component Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Stability & Performance Testing AI_Select Select Active Ingredient (AI) Solubility_Test Test AI Solubility in 3-Butoxy-1-Propanol AI_Select->Solubility_Test Emulsifier_Screen Screen Emulsifier Blends (Varying HLB) Solubility_Test->Emulsifier_Screen Mix Prepare Test Formulations: AI + Solvent + Emulsifiers Emulsifier_Screen->Mix Homogenize Homogenize Mixture Mix->Homogenize Stability_Test Accelerated Storage (Heat/Cold Cycles) Homogenize->Stability_Test Emulsion_Test Emulsion Stability Test (CIPAC Method) Stability_Test->Emulsion_Test Final Final Formulation Emulsion_Test->Final Adjuvant_Mechanism cluster_0 Without Adjuvant cluster_1 With 3-Butoxy-1-Propanol Droplet_A High Surface Tension (Water Droplet) Leaf_A Waxy Leaf Cuticle (Hydrophobic Surface) Droplet_A->Leaf_A Poor Spreading High Contact Angle Bounce-off Risk Uptake_A Minimal AI Penetration Droplet_B Low Surface Tension (Spreading Droplet) Leaf_B Waxy Leaf Cuticle (Temporarily Modified) Droplet_B->Leaf_B Good Spreading Low Contact Angle Increased Retention Uptake_B Enhanced AI Penetration Leaf_B->Uptake_B Cuticle Disruption Facilitates Diffusion

Caption: Mechanism of 3-butoxy-1-propanol as an activator adjuvant.

Protocol 2: Greenhouse Evaluation of Adjuvant Efficacy

This protocol provides a method for quantifying the performance enhancement provided by 3-butoxy-1-propanol when used as a tank-mix adjuvant with a post-emergence herbicide.

Objective: To determine if the addition of 3-butoxy-1-propanol to a herbicide spray solution increases its efficacy against a target weed species.

Materials:

  • Target weed species (e.g., Velvetleaf, Abutilon theophrasti), grown in pots to the 3-4 leaf stage.

  • Commercial water-soluble herbicide (e.g., Glyphosate).

  • 3-Butoxy-1-propanol.

  • Research track sprayer calibrated to deliver a known volume (e.g., 200 L/ha).

  • Analytical balance, drying oven.

Methodology:

  • Treatment Preparation:

    • Prepare a stock solution of the herbicide.

    • Create a series of spray solutions representing different treatments. A robust experiment would include:

      • T1: Untreated Control (sprayed with water only).

      • T2: Herbicide at a sub-lethal rate (e.g., 1/2 of the recommended field rate).

      • T3: Herbicide at the same sub-lethal rate + 3-butoxy-1-propanol at 0.25% v/v.

      • T4: Herbicide at the same sub-lethal rate + 3-butoxy-1-propanol at 0.50% v/v.

    • Rationale: Using a sub-lethal herbicide rate is crucial. If the full rate is used, the efficacy may be 100% with or without the adjuvant, masking any potential benefit. This method allows for the detection of performance enhancement.

  • Experimental Design and Application:

    • Arrange the potted plants in a randomized complete block design, with at least 4 replicates per treatment.

    • Spray the plants with their assigned treatments using the research track sprayer.

    • Rationale: Randomization minimizes the effect of environmental variations within the greenhouse (e.g., light, temperature gradients).

  • Data Collection and Analysis:

    • After 14-21 days, visually assess phytotoxicity on a scale of 0 (no injury) to 100 (complete death).

    • Harvest the above-ground biomass for each plant.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Self-Validation: The primary endpoint is the reduction in dry weight relative to the untreated control. A statistically significant greater reduction in biomass in treatments T3 and T4 compared to T2 validates the efficacy of 3-butoxy-1-propanol as an adjuvant.

  • Data Presentation:

TreatmentHerbicide Rate (g a.i./ha)Adjuvant Conc. (% v/v)Biomass Reduction (%)
T1: Control000%
T2: Herbicide AloneX045%
T3: Herbicide + AdjuvantX0.2568%
T4: Herbicide + AdjuvantX0.5075%
(Note: Data are illustrative but represent typical results from adjuvant efficacy trials.)
Part 3: Application in Botanical Insecticide Formulations

The demand for sustainable and environmentally benign pest control solutions has spurred research into botanical insecticides, derived from plant extracts like essential oils. [16][17][18]However, these extracts, often composed of volatile and unstable terpene compounds, present significant formulation challenges. [19] 3-Butoxy-1-propanol serves as an excellent solvent and carrier for these lipophilic compounds, helping to create stable and effective botanical insecticide formulations. [1]Its ability to improve solubility and act as a coupling agent is vital for developing formulations like microemulsions or nanoemulsions, which can enhance the stability and field performance of botanical actives. [19]It can also be used to formulate synergistic mixtures of fungicides and insecticides, although care must be taken as some combinations can have unintended effects on beneficial organisms. [20][21][22]

Environmental & Regulatory Profile

From a regulatory standpoint, propylene glycol ethers (P-series), including 3-butoxy-1-propanol, are generally regarded as having lower toxicity profiles than their ethylene glycol ether (E-series) counterparts. [2][6]In the United States, related compounds like propylene glycol monomethyl ether (PGME) are approved by the EPA as inert ingredients (solvents, deactivators) in pesticide formulations applied to growing crops and animals, indicating a pathway for regulatory acceptance. [23]While specific data on the environmental fate of 3-butoxy-1-propanol is limited, glycol ethers are generally biodegradable. [2]However, as with any chemical, its application must adhere to good agricultural practices to minimize environmental exposure. [24][25][26]

Conclusion

3-Butoxy-1-propanol is a multifunctional powerhouse for the modern agricultural formulation scientist. Its balanced physicochemical properties make it an exceptional solvent for creating stable concentrates and a potent activator adjuvant for maximizing the biological efficacy of active ingredients in the field. By understanding the scientific principles behind its function and applying rigorous, validated protocols, researchers and developers can effectively utilize this versatile molecule to engineer the next generation of high-performance agricultural solutions.

References
  • PROPYLENE GLYCOL N-BUTYL ETHER. Ataman Kimya.

  • PROPYLENE GLYCOL N-BUTYL ETHER. Ataman Kimya.

  • 2,4-D, propylene glycol butyl ether ester | C15H20Cl2O4 | CID 14840. PubChem. 5

  • BUTOXYPROPANOL. Ataman Kimya.

  • Exploring 3-Butoxypropan-1-ol: Properties and Applications. [Source not formally named]. 4

  • Inert Reassessment -Propylene Glycol Monomethyl Ether (PGME), CAS. U.S. Environmental Protection Agency. 7

  • Propylene Glycol Butyl Ether Ester (of 2,4-D). OEHHA - CA.gov. 6

  • EFFECTIVENESS OF BOTANICAL INSECTICIDE FORMULATIONS AGAINST COCOA POD BORER Conopomorpha cramerella (Snell.). J. HPT Tropika. 8

  • effectiveness of two botanical insecticide formulations to two major cabbage insect pests. IPB Repository. 9

  • 1-Propanol, 3-butoxy- - Substance Details. U.S. Environmental Protection Agency. 1

  • Botanical insecticides. Google Patents. 10

  • Innovative formulation strategies for botanical- and essential oil-based insecticides. ResearchGate. 11

  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457. PubChem. 2

  • 3-BUTOXY-1-PROPANOL. FDA Global Substance Registration System. 3

  • Botanical Insecticides. Radcliffe's IPM World Textbook. 12

  • Compendium of Herbicide Adjuvants. Purdue Agriculture. 13

  • Possible synergistic effects of fungicide-insecticide mixtures on beneficial arthropods. ResearchGate. 14

  • Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network. 15

  • An efficient strategy on Enhancing herbicide performance with adjuvant application. ResearchGate. 16

  • Herbicide Surfactants and Adjuvants no. 0.559. [Source not formally named]. 17

  • Do adjuvants boost herbicide efficacy?. WeedSmart. 18

  • Synergistic Interaction of Fungicides in Mixtures. American Phytopathological Society. 19

  • Barriers to Foliar Penetration and Uptake of Herbicides. California Weed Science Society. 20

  • Spray Adjuvants: A User's Guide. Weed Science Society of America. 21

  • ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. INIS-IAEA.

  • Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. 22

  • Possible explanations of synergism in fungicide mixtures against Phytophthora infestans. ResearchGate. 23

  • Environmental fate and ecotoxicology of propanil: a review. ResearchGate. 24

  • Environmental fate of triclopyr. PubMed. 25

Sources

Technical Notes & Optimization

Troubleshooting

GC-MS Technical Support Center: Purity Analysis of 3-Butoxy-1-Propanol

Welcome to the technical support center for the purity analysis of 3-butoxy-1-propanol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and quality control professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity analysis of 3-butoxy-1-propanol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and quality control professionals who are developing or troubleshooting methods for this specific analyte. As a polar compound containing both an ether linkage and a primary alcohol functional group, 3-butoxy-1-propanol (Molecular Formula: C₇H₁₆O₂) presents unique challenges that require careful methodological consideration to achieve accurate and reproducible results.[1][2]

This document moves beyond simple step-by-step instructions to provide the underlying scientific rationale for key decisions in method development and offers structured solutions to common problems encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Method Development & Setup

This section addresses the foundational questions that arise when establishing a robust GC-MS method for 3-butoxy-1-propanol.

Q1: What is the best type of GC column for analyzing 3-butoxy-1-propanol?

Answer: The selection of the GC column is the most critical parameter for a successful separation. The guiding principle is to match the polarity of the stationary phase to the polarity of the analyte.[3]

  • Primary Recommendation: Polar Columns. For a polar analyte like 3-butoxy-1-propanol, a polar stationary phase is highly recommended for direct analysis (without derivatization).[4][5]

    • Wax Phases (Polyethylene Glycol - PEG): Columns such as those with a "Wax" designation (e.g., Stabilwax, TG-WaxMS) are the preferred choice.[5][6][7] The PEG stationary phase can engage in hydrogen bonding with the hydroxyl group of the alcohol, providing excellent retention and selectivity for polar compounds.

    • Mid-Polarity Phases: Columns with phases like 50% Phenyl / 50% Dimethylpolysiloxane can also be effective, offering a different selectivity profile that may be useful for separating specific impurities.

  • Alternative: Non-Polar Columns (with Derivatization). Standard non-polar columns, such as those with 100% dimethylpolysiloxane (e.g., TG-1MS) or 5% phenyl / 95% dimethylpolysiloxane (e.g., TG-5MS), separate compounds primarily by their boiling points.[3][8] While direct injection of 3-butoxy-1-propanol on these columns can lead to poor peak shape, they become an excellent choice if the analyte is first derivatized to a less polar, more volatile form.[4]

Q2: Is it necessary to derivatize 3-butoxy-1-propanol before GC-MS analysis?

Answer: Derivatization is not strictly necessary but is often highly recommended to overcome the challenges associated with analyzing active compounds like alcohols.[4]

The Rationale: The hydroxyl (-OH) group in 3-butoxy-1-propanol is an "active" site. It can form hydrogen bonds with any reactive or un-deactivated sites in the GC flow path, such as the injection port liner or the column itself.[9] This interaction is a primary cause of asymmetrical, tailing peaks, which compromise both resolution and quantification accuracy.[9][10][11]

Derivatization is a chemical reaction that converts the active -OH group into a less reactive, more volatile functional group.[12][13]

  • Advantages of Derivatization:

    • Improved Peak Shape: Reduces peak tailing by eliminating hydrogen bonding interactions.[4]

    • Increased Volatility: Allows for elution at lower temperatures, reducing thermal degradation and column bleed.[12][13]

    • Enhanced Mass Spectral Identification: The resulting derivatives often produce more characteristic and higher mass-to-charge ratio (m/z) fragments, aiding in structural confirmation.[13]

  • Common Derivatization Techniques:

    • Silylation: This is the most common method, where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (TMS).[12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose.[4][14]

    • Acylation: This technique introduces an acyl group, converting the alcohol to an ester, which is more volatile and less polar.[12]

Q3: What are the recommended sample preparation procedures and solvents?

Answer: Proper sample preparation is crucial for accurate and reproducible results. For purity analysis, the goal is to dissolve the sample in a high-purity solvent that is compatible with the GC system and does not co-elute with the main component or key impurities.

  • Solvent Selection: Choose a solvent in which 3-butoxy-1-propanol is readily soluble. High-purity solvents are mandatory to avoid introducing contaminants.

    • Acetonitrile: An excellent choice due to its polarity and compatibility with many GC systems. It is often used in mixtures with water for glycol analysis.[6][7][15]

    • Methanol/Ethanol: Good solvents for alcohols, but care must be taken to ensure they do not interfere with early-eluting impurities.

    • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE): Suitable if derivatization is performed, as the resulting TMS-ether will be less polar.

  • Use of an Internal Standard (IS): For precise quantification, an internal standard is highly recommended. The IS corrects for variations in injection volume and instrument response.

    • Selection Criteria: The IS should be a stable compound, not present in the original sample, and should elute near the 3-butoxy-1-propanol peak without overlapping it.

    • Recommended IS: 1,3-Propanediol is a common internal standard for the analysis of glycols and related compounds.[6][7][15][16]

  • Sample Concentration: The concentration should be optimized to avoid column overload, which can cause peak fronting.[11] A typical starting concentration is around 0.1 to 1.0 mg/mL.

Q4: What are typical starting parameters for a GC-MS method?

Answer: The following parameters provide a robust starting point for method development. Optimization will be necessary based on your specific instrumentation and column choice.

ParameterDirect Analysis (Polar Wax Column)Derivatized Analysis (Non-Polar 5% Phenyl Column)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-WaxMS)[8]30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS)[8]
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minHelium, Constant Flow @ 1.0-1.2 mL/min
Inlet Type Split/SplitlessSplit/Splitless
Inlet Temp 250 °C250 °C
Injection Mode Split (e.g., 50:1 ratio) to avoid overloadSplit (e.g., 50:1 ratio)
Injection Vol. 1 µL1 µL
Oven Program Initial: 60 °C, hold 2 min Ramp: 10 °C/min to 240 °C Hold: 5 minInitial: 80 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min
MS Transfer Line 250 °C280 °C
Ion Source Temp 230 °C230 °C
Ionization Mode Electron Ionization (EI) @ 70 eVElectron Ionization (EI) @ 70 eV
Scan Range m/z 40-400m/z 40-500
Section 2: Detailed Experimental Protocols

These protocols provide a validated starting point for your laboratory work. Always use appropriate personal protective equipment (PPE).

Protocol 1: Direct Purity Analysis

This method is suitable for systems with highly inert flow paths and a polar GC column.

  • Standard/Sample Preparation: a. Prepare a stock solution of 3-butoxy-1-propanol at 10 mg/mL in acetonitrile. b. Prepare an internal standard (e.g., 1,3-propanediol) stock solution at 5 mg/mL in acetonitrile.[7] c. In a 2 mL autosampler vial, combine 500 µL of the sample extract and 50 µL of the internal standard solution.[7][15] Cap and vortex to mix.

  • GC-MS Setup: a. Install a polar wax column (e.g., 30 m x 0.25 mm, 0.25 µm) and condition according to the manufacturer's instructions. b. Set up the GC-MS parameters as outlined in the "Direct Analysis" column of the table above.

  • System Suitability: a. Inject a solvent blank (acetonitrile) to ensure the system is clean. b. Inject the prepared sample/standard solution. c. Verify that the peak shape for 3-butoxy-1-propanol has a tailing factor (Tf) of < 1.5.

  • Data Analysis: a. Identify the 3-butoxy-1-propanol peak by its retention time and mass spectrum. b. Integrate the peak areas of the main component, the internal standard, and all visible impurities. c. Calculate purity using the area percent normalization method, corrected by the internal standard response if performing quantitative analysis.

Protocol 2: Purity Analysis via Silylation Derivatization

This method is recommended to overcome peak tailing and improve chromatographic performance.

  • Derivatization Procedure: a. Accurately weigh approximately 10 mg of the 3-butoxy-1-propanol sample into a clean, dry derivatization vial. b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS.[14] d. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.[14] e. Allow the vial to cool to room temperature before injection.

  • GC-MS Setup: a. Install a non-polar or low-polarity column (e.g., 5% Phenyl, 30 m x 0.25 mm, 0.25 µm). b. Set up the GC-MS parameters as outlined in the "Derivatized Analysis" column of the table above.

  • System Suitability: a. Inject a solvent blank to check for cleanliness. b. Inject the derivatized sample. c. Confirm the formation of the TMS-ether of 3-butoxy-1-propanol by observing the expected shift in retention time and the characteristic mass spectrum. The peak shape should be highly symmetrical (Tf ≈ 1.0).

  • Data Analysis: a. Proceed with peak identification and integration as described in Protocol 1. The main peak will now be the derivatized analyte.

Section 3: Troubleshooting Guide

This section provides structured guidance for resolving the most common issues encountered during the analysis of 3-butoxy-1-propanol.

Q5: My 3-butoxy-1-propanol peak is tailing severely. What are the causes and solutions?

Answer: Peak tailing is the most frequent problem when analyzing active compounds like alcohols.[9] It occurs when a portion of the analyte is temporarily adsorbed by active sites in the system, causing it to elute later than the main band.[9][10] A systematic approach is required to diagnose and fix the issue.

Common Causes & Solutions:

  • System Activity: The primary cause is interaction with active sites (silanol groups) in the inlet liner, column, or seals.

    • Solution: Use a new, deactivated (silylated) inlet liner. Ensure you are using high-quality, inert gold seals and ferrules.[17]

  • Column Contamination/Degradation: Non-volatile residues from previous injections can accumulate at the head of the column, creating new active sites.[9][10]

    • Solution: Trim the column. Remove 10-20 cm from the inlet end of the column to eliminate the contaminated section.[10][11] This often provides an immediate improvement.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume or expose active surfaces.

    • Solution: Re-cut the column using a ceramic wafer to ensure a clean, 90° cut.[11] Verify the correct installation depth in the inlet according to your instrument manufacturer's guidelines.

  • Chemical Incompatibility (Direct Analysis): The inherent polarity of the analyte is causing the interaction.

    • Solution: Switch to a derivatization method as described in Protocol 2. This is the most definitive way to eliminate activity-based peak tailing.[4][13]

  • Insufficient Temperature: If the inlet or transfer line temperature is too low, the analyte can condense and re-vaporize slowly, causing tailing.

    • Solution: Ensure injector and transfer line temperatures are appropriate (e.g., 250 °C).[9]

Below is a logical workflow to troubleshoot this issue.

G start Start: Severe Peak Tailing Observed liner Replace Inlet Liner with a new, Deactivated Liner start->liner cut Trim 10-20 cm from Column Inlet liner->cut Tailing Persists end_good Problem Solved liner->end_good Tailing Improved check_install Verify Column Cut Quality & Installation Depth cut->check_install Tailing Persists cut->end_good Tailing Improved derivatize Implement Derivatization Protocol (Silylation) check_install->derivatize Tailing Persists check_install->end_good Tailing Improved derivatize->end_good Tailing Improved

Caption: A decision tree for troubleshooting peak tailing.

Q6: I'm seeing extraneous "ghost" peaks in my chromatogram. What's the source?

Answer: Ghost peaks are peaks that appear in your chromatogram but are not from the injected sample. They are typically caused by contamination or carryover.

  • Carryover: Material from a previous, more concentrated injection is retained in the system (syringe, inlet, or column) and elutes in a subsequent run.

    • Solution: Run several solvent blanks between samples. If carryover persists, clean the autosampler syringe and increase the inlet temperature or oven bakeout time.

  • Contamination: Impurities can be introduced from several sources.

    • Solvents: Use only the highest purity, GC-grade solvents.

    • Septum Bleed: Old or over-tightened injector septa can shed silicone particles, which appear as a series of evenly spaced peaks (siloxanes).[17] Replace the septum regularly.

    • Carrier Gas: Ensure high-purity carrier gas and that gas traps (moisture, oxygen, hydrocarbon) are functioning correctly.

Q7: Why is my baseline drifting or noisy?

Answer: An unstable baseline can compromise the detection and integration of small impurity peaks.

  • Baseline Drift (usually rising): This is most often caused by column bleed , where the stationary phase degrades and elutes from the column at high temperatures.

    • Solution: Ensure you are not exceeding the column's maximum operating temperature. Condition the column properly after installation. If the column is old and has been used extensively at high temperatures, it may need to be replaced.

  • Baseline Noise (random spikes): This can be due to electronic noise or contamination in the detector.

    • Solution: Check for loose cable connections. If the noise persists, the MS ion source may need to be cleaned according to the manufacturer's protocol.

Q8: My peak areas are not reproducible. What should I check?

Answer: Poor reproducibility is a critical issue for quantitative purity analysis.

  • Injection Volume Variation: This is the most common cause.

    • Solution: Check the autosampler syringe for air bubbles or blockages. Ensure the syringe is drawing and dispensing the correct volume. The use of an internal standard (as described in Q3) is the best way to correct for minor injection variations.[16]

  • Leaks in the System: A leak in the inlet can cause a portion of the sample to be lost, leading to smaller and variable peak areas.

    • Solution: Use an electronic leak detector to check for leaks at the inlet fittings, septum, and column connections.[18]

  • Inconsistent Sample Preparation: Ensure that sample dilutions and the addition of the internal standard are performed with high-precision volumetric glassware or calibrated pipettes.

Section 4: Data Interpretation
Q9: How do I confirm the identity of impurities?

Answer: Mass spectrometry is a powerful tool for impurity identification.

  • Mass Spectrum Matching: The EI mass spectrum of the unknown peak should be compared against a spectral library, such as the NIST Mass Spectral Library. A high match factor (>800) suggests a likely identity.

  • Manual Interpretation: Examine the fragmentation pattern. For example, related impurities (e.g., isomers or degradation products) may share common fragment ions with the main 3-butoxy-1-propanol peak.

  • Confirmation with Standards: The most definitive method is to inject a certified reference standard of the suspected impurity and confirm that both the retention time and the mass spectrum match.

Q10: How is purity calculated from the chromatogram?

Answer: Purity is typically determined using an area percent calculation. This method assumes that all compounds in the sample have a similar response in the detector (e.g., Flame Ionization Detector - FID). For MS, response factors can vary more significantly.

Formula for Area Percent Purity:

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Procedure:

    • Integrate the peak area of 3-butoxy-1-propanol.

    • Integrate the peak areas of all other impurity peaks, excluding the solvent peak and any known artifacts like septum bleed.

    • Sum all integrated peak areas.

    • Apply the formula above.

For regulatory filings or when higher accuracy is required, a relative response factor (RRF) for each impurity should be determined using certified standards, as outlined in pharmacopeial or ASTM methods.[19][20]

Workflow Diagram: GC-MS Purity Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent (e.g., Acetonitrile) sample->dissolve add_is Add Internal Standard (e.g., 1,3-Propanediol) dissolve->add_is derivatize Derivatize (Optional) (e.g., with BSTFA) add_is->derivatize inject Inject Sample into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate All Peaks detect->integrate identify Identify Impurities (Library Search) integrate->identify calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report identify->report calculate->report

Caption: General workflow for GC-MS purity analysis.

References
  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 1). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]

  • Scientific Bulletin of the University Politehnica of Bucharest, Series B. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • LCGC. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • NYC.gov. (n.d.). FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK ETHYLENE GLYCOL and PROPYLENE GLYCOL by GAS CHR. Retrieved from [Link]

  • Agilent Technologies. (2016, March 2). GC Analysis of Glycols in Toothpaste. Retrieved from [Link]

  • Phenomenex. (n.d.). GC column selection: polarity vs selectivity. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • Restek. (2013, February 10). Why do only some of my peaks tail GC. Retrieved from [Link]

  • Infinita Lab. (n.d.). Monomeric Plasticizer Purity Testing | ASTM D3465. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM Chemical Standards Supporting Science, Innovation, and Quality Manufacturing. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Parameters To Consider for GC Column. Retrieved from [Link]

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • ASTM International. (2024, February). ASTM Volume 06.04. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Butoxy-1-propanol. PubChem. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • Regulations.gov. (n.d.). Industrial Chemical Standards. Retrieved from [Link]

  • Semantic Scholar. (2017, December 31). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review. Retrieved from [Link]

  • Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-butoxy-1-propanol (C7H16O2). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-BUTOXY-1-PROPANOL. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-butoxy-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Butoxy-1,2-propanediol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butoxy-1-propanol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-butoxy-. NIST WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Alcohol Compounds in Blood (1). Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]

  • Wako Chemicals. (n.d.). GC/MS Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Using 3-Butoxy-1-Propanol as a Solvent

Welcome to the technical support center for scientists and researchers utilizing 3-butoxy-1-propanol in their chemical reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to addr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers utilizing 3-butoxy-1-propanol in their chemical reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Introduction to 3-Butoxy-1-Propanol as a Solvent

3-Butoxy-1-propanol, also known as propylene glycol mono-n-butyl ether, is a versatile solvent with a unique combination of ether and alcohol functional groups.[1] Its properties make it suitable for a range of applications, including as a solvent in organic synthesis, a coupling agent, and in the formulation of coatings and cleaners.[2] However, its high boiling point and specific solubility characteristics can present challenges during reaction workup and product purification. This guide is designed to help you navigate these potential issues effectively.

Physical and Chemical Properties of 3-Butoxy-1-Propanol

A thorough understanding of the physical and chemical properties of 3-butoxy-1-propanol is crucial for its successful application and for troubleshooting any issues that may arise.

PropertyValueReference
Molecular Formula C7H16O2[1][2]
Molecular Weight 132.20 g/mol [1]
Boiling Point 170.1 °C[2][3]
Melting Point -100 °C[2][3]
Density 0.893 g/cm³[2]
Flash Point 58.9 °C[2][3]
Solubility in Water Moderately soluble[4]
Appearance Colorless liquid[2]
Odor Ether-like[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using 3-butoxy-1-propanol as a solvent?

3-butoxy-1-propanol offers several advantages, including a high boiling point, which allows for reactions to be conducted at elevated temperatures.[2][3] Its ether and alcohol functionalities provide good solvency for a variety of organic compounds. It can also act as a coupling agent to facilitate the mixing of immiscible reactants.

Q2: What safety precautions should be taken when working with 3-butoxy-1-propanol?

3-butoxy-1-propanol is a flammable liquid and can cause skin and serious eye irritation.[5] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[6] In case of fire, use dry chemical or carbon dioxide extinguishers.[6]

Q3: How should 3-butoxy-1-propanol be stored?

Store 3-butoxy-1-propanol in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Troubleshooting Guide

This section addresses specific problems that may be encountered when using 3-butoxy-1-propanol as a solvent and provides systematic approaches to resolving them.

Problem 1: Incomplete or Slow Reaction

Question: My reaction is proceeding very slowly or appears to be incomplete, even at elevated temperatures. What could be the cause and how can I fix it?

Answer: Several factors could contribute to an incomplete or slow reaction in 3-butoxy-1-propanol.

  • Insufficient Temperature: While 3-butoxy-1-propanol has a high boiling point, the reaction temperature might still be too low to achieve the necessary activation energy.

    • Solution: Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of your reactants or products. Consider using a sealed reaction vessel if higher temperatures are needed to prevent the solvent from boiling.[7]

  • Poor Solubility of Reactants: Although 3-butoxy-1-propanol is a good solvent for many organic compounds, some reactants may have limited solubility, especially at the start of the reaction.

    • Solution: Check the solubility of your reactants in 3-butoxy-1-propanol at the reaction temperature. If solubility is an issue, consider adding a co-solvent that can better dissolve the problematic reactant.

  • Incompatibility with Reagents: The hydroxyl group of 3-butoxy-1-propanol can potentially react with certain reagents, such as strong bases or highly reactive electrophiles, leading to side reactions and consumption of your starting materials.

    • Solution: Review the compatibility of your reagents with alcohols. If an incompatibility is suspected, you may need to choose an alternative aprotic high-boiling solvent like DMSO or DMF.[8]

Troubleshooting Workflow for Incomplete Reactions

Caption: A decision tree for troubleshooting incomplete reactions.

Problem 2: Difficulty in Removing the Solvent

Question: I am having trouble removing 3-butoxy-1-propanol from my reaction mixture after the reaction is complete. What are the best methods for its removal?

Answer: The high boiling point of 3-butoxy-1-propanol makes its removal by simple rotary evaporation challenging.[9][10] Here are several effective techniques:

  • Vacuum Distillation: This is the most common and effective method. By reducing the pressure, the boiling point of 3-butoxy-1-propanol can be significantly lowered, allowing for its removal at a more moderate temperature.[10]

  • Azeotropic Distillation: Adding a lower-boiling solvent that forms an azeotrope with 3-butoxy-1-propanol can facilitate its removal. For example, adding toluene and repeatedly removing the solvent mixture under reduced pressure can be effective.[11]

  • Aqueous Extraction (Workup): If your product is not water-soluble, you can often remove the majority of the 3-butoxy-1-propanol by performing multiple extractions with water.[12] Since 3-butoxy-1-propanol has moderate water solubility, it will partition into the aqueous layer.[4]

  • Air/Inert Gas Stream: For small quantities, passing a gentle stream of air or an inert gas (like nitrogen or argon) over the surface of the crude product can help to evaporate the residual high-boiling solvent.[11] This should be done in a fume hood.

Solvent Removal Workflow

Caption: A workflow for selecting the appropriate solvent removal method.

Problem 3: Formation of Unexpected Byproducts

Question: I am observing unexpected byproducts in my reaction. Could the solvent be involved?

Answer: Yes, it's possible that 3-butoxy-1-propanol is participating in the reaction.

  • Reaction with the Hydroxyl Group: As mentioned earlier, the alcohol functionality of the solvent can react with certain reagents. For example, in the presence of a strong acid, it could undergo dehydration or etherification with other molecules in the reaction mixture.

    • Solution: Analyze the structure of your byproducts to determine if they incorporate the butoxypropyl moiety. If so, this confirms the solvent's participation. You will likely need to switch to an aprotic solvent.

  • Solvent Impurities: Impurities in the solvent, such as water or peroxides (if the solvent has been stored improperly), can also lead to side reactions.

    • Solution: Use a high-purity grade of 3-butoxy-1-propanol and ensure it is dry before use, especially for moisture-sensitive reactions. You can dry the solvent using molecular sieves.

Problem 4: Product is Soluble in the Aqueous Layer During Workup

Question: After performing an aqueous workup to remove the 3-butoxy-1-propanol, I have low product yield and suspect my product is in the aqueous layer. What should I do?

Answer: This can happen if your product has some polarity and, therefore, some solubility in water, especially in the presence of a co-solvent like 3-butoxy-1-propanol.

  • Back-Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.

  • Salting Out: Before back-extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This will decrease the polarity of the aqueous phase and reduce the solubility of your organic product, driving it into the organic layer during extraction.[12]

  • Check the Aqueous Layer: It's always a good practice to save your aqueous layers until you have confirmed your final product yield.[9] You can analyze a small sample of the aqueous layer by TLC or another appropriate analytical technique to confirm the presence of your product.[9]

Conclusion

3-Butoxy-1-propanol is a valuable solvent for many chemical reactions, particularly those requiring elevated temperatures. By understanding its properties and anticipating potential challenges, researchers can effectively troubleshoot issues related to reaction completion, product isolation, and purity. This guide provides a framework for addressing common problems, but as with any experimental work, careful observation and a systematic approach are key to success.

References

  • Exploring 3-Butoxypropan-1-ol: Properties and Applications. (n.d.).
  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457. (n.d.). PubChem. Retrieved from [Link]

  • 3-Butoxy-1-propanol. (n.d.). LookChem. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • BUTOXYPROPANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Butoxypropan-1-ol | C7H16O2 | CID 3032854. (n.d.). PubChem. Retrieved from [Link]

  • Why am I having problems with my reaction run at a high temperature for long time? (2014, December 5). ResearchGate. Retrieved from [Link]

  • Butoxypropanol. (n.d.). Solubility of Things. Retrieved from [Link]

  • Safety Data Sheet. (2019, February 26). 3M. Retrieved from [Link]

  • Safety data sheet. (n.d.). Möller Chemie. Retrieved from [Link]

  • How to remove high boiling solvent from crude- Reaction work up. (2023, September 16). YouTube. Retrieved from [Link]

  • TOPS - Safety Data Sheet. (n.d.). Clover Chemicals Ltd. Retrieved from [Link]

  • 1-Propanol, 3-butoxy-. (n.d.). US EPA. Retrieved from [Link]

  • Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. (n.d.). ACS Omega. Retrieved from [Link]

  • 3-butoxy-1-propanol (C7H16O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Film Formation with 3-Butoxy-1-Propanol in Acrylic Coatings

Welcome to the technical support center for optimizing acrylic coating formulations. This guide is designed for researchers, scientists, and formulation chemists to address common challenges and questions related to the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing acrylic coating formulations. This guide is designed for researchers, scientists, and formulation chemists to address common challenges and questions related to the use of 3-butoxy-1-propanol as a coalescing agent. Here, we delve into the science behind film formation and provide practical, field-tested advice to help you achieve flawless and robust coatings.

Section 1: Troubleshooting Guide

This section addresses specific defects and issues that can arise during the application and curing of acrylic coatings containing 3-butoxy-1-propanol.

Issue 1: Cracking or Mud-Cracking on the Dried Film

Question: My acrylic coating is exhibiting cracking as it dries. I'm using 3-butoxy-1-propanol as a coalescent. What's causing this and how can I fix it?

Answer:

Cracking in a coating often points to high internal stress within the film, which can be exacerbated by several factors related to the coalescing agent and drying conditions.[1]

Underlying Causes & Solutions:

  • Insufficient Coalescence: The primary role of 3-butoxy-1-propanol is to act as a temporary plasticizer, softening the acrylic polymer particles and allowing them to fuse into a continuous film.[2][3] If the concentration is too low, the particles may not deform and merge properly, especially if the application temperature is near or below the polymer's Minimum Film Formation Temperature (MFFT). This leads to a brittle, poorly formed film that cracks under the stress of shrinkage.

    • Solution: Incrementally increase the concentration of 3-butoxy-1-propanol in your formulation. A typical starting point is 3-6% based on the polymer solids. It's crucial to find the optimal concentration that allows for good film formation without overly softening the final film.

  • Rapid Solvent Evaporation: While 3-butoxy-1-propanol is a relatively slow-evaporating solvent, other more volatile solvents in your formulation can flash off too quickly.[1] This causes a rapid increase in viscosity and freezes the film before the polymer particles have had sufficient time to coalesce, leading to stress and cracking.

    • Solution: Consider replacing a portion of your faster-evaporating solvents with slower ones to extend the "open time" of the coating. This allows more time for the coalescing agent to work and for the film to level properly.

  • Excessive Film Thickness: Applying the coating too thickly can lead to significant shrinkage stress as the solvents evaporate, resulting in "mud-crack" patterns.[4]

    • Solution: Ensure the coating is applied at the recommended wet film thickness. This can be controlled through proper application techniques (e.g., using the correct spray gun nozzle or roller nap).

Issue 2: Blistering or Bubbles in the Cured Coating

Question: I'm observing blisters and bubbles in my cured acrylic coating. Could the 3-butoxy-1-propanol be the culprit?

Answer:

Blistering is typically caused by trapped moisture or solvents beneath or within the coating film.[4] While 3-butoxy-1-propanol is not usually the direct cause, its interaction with the formulation and application conditions can contribute to this defect.

Underlying Causes & Solutions:

  • Solvent Entrapment: If the coating surface skins over too quickly, 3-butoxy-1-propanol, being a slower-evaporating solvent, can become trapped. As the film continues to cure or is exposed to heat, this trapped solvent vaporizes, creating pressure that forms blisters.

    • Solution: Optimize the balance of fast and slow evaporating solvents in your formulation. The goal is to have a graded evaporation profile where the bulk of the solvent leaves before the surface becomes impermeable. Reducing the overall amount of slow-evaporating solvents, including 3-butoxy-1-propanol, might be necessary in some cases.

  • Application in High Humidity: Applying the coating in humid conditions can lead to moisture being trapped in the film.[4]

    • Solution: Apply coatings within the recommended environmental conditions, typically at a moderate temperature and low-to-moderate humidity.[4]

  • Substrate Contamination: Moisture or contaminants on the substrate can also lead to blistering.[4]

    • Solution: Ensure the substrate is clean, dry, and properly prepared before application. Using a suitable primer can also help prevent blistering on porous or moisture-prone surfaces.[4]

Issue 3: Poor Leveling and Orange Peel

Question: My coating has an undesirable "orange peel" texture after drying. How can I improve the leveling with 3-butoxy-1-propanol?

Answer:

Orange peel is a surface defect characterized by a texture resembling the skin of an orange. It's often caused by poor flow and leveling of the wet coating.

Underlying Causes & Solutions:

  • Inadequate Flow Promotion: While 3-butoxy-1-propanol aids in film formation, it may not be a strong enough leveling agent on its own.

    • Solution: The addition of a dedicated leveling agent can significantly improve the surface finish. These additives work by reducing surface tension gradients that form during solvent evaporation, allowing the coating to flow out into a smooth, uniform film.

  • High Viscosity: If the coating's viscosity is too high at the time of application, it will not have sufficient time to level out before it sets.

    • Solution: Adjust the viscosity of your formulation. This can be achieved by optimizing the solvent blend or the solids content.

  • Improper Application Technique: The way the coating is applied can also contribute to orange peel.

    • Solution: Ensure proper spray gun setup (air pressure, nozzle size, distance to substrate) or appropriate roller/brush selection and technique.

Issue 4: Slow Drying and Prolonged Film Softness

Question: The coating is taking too long to dry and remains soft for an extended period. I suspect the 3-butoxy-1-propanol concentration is too high. What are my options?

Answer:

Excessive amounts of a slow-evaporating coalescing agent like 3-butoxy-1-propanol can indeed lead to slow drying times and a persistently soft film.[2]

Underlying Causes & Solutions:

  • Over-plasticization: Too much coalescent acts as an excessive plasticizer, lowering the glass transition temperature (Tg) of the polymer well below its intended value, resulting in a soft and potentially tacky film.

    • Solution: Systematically reduce the concentration of 3-butoxy-1-propanol in your formulation. Conduct a ladder study to determine the minimum amount required to achieve good film formation without compromising the final film properties.

  • Unfavorable Curing Conditions: Low temperatures and poor air circulation can significantly slow down the evaporation of solvents, including 3-butoxy-1-propanol.

    • Solution: Ensure that the curing environment has adequate temperature and airflow to facilitate solvent release from the film.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary function of 3-butoxy-1-propanol in an acrylic coating?

A1: 3-Butoxy-1-propanol acts as a coalescing agent. In water-based acrylic dispersions, the polymer exists as discrete particles. After application, as water evaporates, these particles come into contact. 3-Butoxy-1-propanol temporarily softens these polymer particles, allowing them to fuse together to form a continuous, coherent, and durable film.[2][3]

Q2: How does 3-butoxy-1-propanol differ from other coalescing agents?

A2: 3-Butoxy-1-propanol is a propylene glycol ether-based solvent. It offers a good balance of properties, including a relatively slow evaporation rate, good solvency for acrylic resins, and low water solubility. This allows it to effectively partition into the polymer phase and promote coalescence. Its evaporation profile helps to ensure that it remains in the film long enough to facilitate particle fusion but eventually evaporates to allow the film to achieve its final hardness.[2]

Q3: What is the Minimum Film Formation Temperature (MFFT) and how does 3-butoxy-1-propanol affect it?

A3: The MFFT is the lowest temperature at which a water-based polymer dispersion will form a continuous film. Below this temperature, the polymer particles are too hard to fuse, and the result is a cracked or powdery coating. 3-Butoxy-1-propanol effectively lowers the MFFT of the acrylic polymer by temporarily plasticizing it.[2][5] This allows for the formation of a good film at lower ambient temperatures.

Q4: Can I use 3-butoxy-1-propanol in solvent-based acrylic coatings?

A4: While primarily used in water-based systems, 3-butoxy-1-propanol can also be used in solvent-based coatings as a slow-evaporating tail solvent. In this capacity, it can help to improve flow and leveling and prevent defects like blushing, which can occur when faster solvents evaporate too quickly and cool the surface.

Q5: Are there any regulatory considerations when using 3-butoxy-1-propanol?

A5: 3-Butoxy-1-propanol is a volatile organic compound (VOC) and its use may be subject to environmental regulations that limit the total VOC content of coatings.[6] It is important to be aware of the specific regulations in your region and to formulate your coatings to be compliant.

Section 3: Experimental Protocols & Data

Protocol: Determining the Optimal Concentration of 3-Butoxy-1-Propanol

This protocol outlines a ladder study to identify the ideal concentration of 3-butoxy-1-propanol for your acrylic coating formulation.

Materials:

  • Acrylic polymer dispersion

  • 3-Butoxy-1-propanol

  • Other formulation components (pigments, fillers, additives, water)

  • Applicator bars for consistent film thickness

  • Test substrates (e.g., glass panels, steel panels)

  • Drying/curing oven (if applicable)

  • Hardness tester (e.g., pencil hardness, Sward rocker)

  • Microscope for film inspection

Procedure:

  • Prepare a Master Batch: Prepare a master batch of your acrylic coating formulation without the 3-butoxy-1-propanol.

  • Create a Ladder Series: Aliquot the master batch into several containers. To each container, add a different concentration of 3-butoxy-1-propanol, starting from a low level (e.g., 1% based on polymer solids) and increasing in increments (e.g., 1%, 2%, 3%, 4%, 5%, 6%).

  • Homogenize: Thoroughly mix each formulation to ensure the coalescing agent is evenly distributed.

  • Application: Apply each formulation to a test substrate using an applicator bar to ensure a consistent wet film thickness.

  • Drying and Curing: Allow the films to dry and cure under controlled and consistent temperature and humidity conditions.

  • Evaluation:

    • Visual Inspection: Examine the dried films for defects such as cracking, blistering, and orange peel.

    • Hardness Testing: Measure the hardness of the cured films at regular intervals (e.g., 24 hours, 48 hours, 7 days) to assess the rate of cure and the final film hardness.

    • MFFT Determination (Optional): If you have an MFFT bar, you can determine the effect of each coalescent concentration on the MFFT of the formulation.

Data Presentation: Example Ladder Study Results
3-Butoxy-1-Propanol (% on polymer solids)Film Appearance24-hr Pencil Hardness7-day Pencil HardnessMFFT (°C)
1%Severe cracking--15
2%Minor cracking--12
3%Good, continuous filmHBF8
4%Excellent, smooth film2BF5
5%Excellent, smooth film3BH3
6%Slightly soft, minor tack4BH<2

Analysis: In this example, 4-5% 3-butoxy-1-propanol provides the best balance of good film formation and final hardness. At 6%, the film remains too soft, indicating an excess of the coalescent.

Section 4: Visualizing the Process

Diagram: The Role of 3-Butoxy-1-Propanol in Film Formation

FilmFormation cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Coalescence cluster_2 Stage 3: Curing A Acrylic polymer particles dispersed in water with 3-butoxy-1-propanol B Water evaporates, particles move closer A->B Drying C 3-butoxy-1-propanol softens polymer particles D Particles deform and fuse together C->D Particle Packing E Continuous film is formed F 3-butoxy-1-propanol evaporates, film hardens E->F Solvent Release

Caption: Workflow of acrylic film formation with a coalescing agent.

Diagram: Troubleshooting Logic for Film Cracking

Troubleshooting Start Film Cracking Observed Q1 Is application temperature below MFFT? Start->Q1 A1_Yes Increase 3-butoxy-1-propanol concentration Q1->A1_Yes Yes Q2 Is film thickness excessive? Q1->Q2 No End Film Quality Improved A1_Yes->End A2_Yes Reduce wet film thickness Q2->A2_Yes Yes Q3 Are fast-evaporating solvents present? Q2->Q3 No A2_Yes->End A3_Yes Introduce slower solvents to extend open time Q3->A3_Yes Yes Q3->End No - Re-evaluate formulation A3_Yes->End

Caption: Decision tree for troubleshooting film cracking in acrylic coatings.

References

  • Vertex AI Search. (n.d.). Troubleshooting Coating Defects: The Role of Levelling Agents in Your Formulations.
  • Ataman Kimya. (n.d.). BUTOXYPROPANOL.
  • SpecialChem. (2025). Coalescing Agents in Coatings - Definition, Types & Properties.
  • Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting.
  • Pharma Excipients. (2020, November 21). Troubleshooting Guide – Top 10 Coating Errors And How To Avoid Them.
  • ResearchGate. (n.d.). Optimization of Acrylic Polyols for Low VOC Two-Component Water Reducible Polyurethane Coatings Using Tertiary Isocyanate Crosslinkers.
  • National Institutes of Health. (n.d.). From Wet to Protective: Film Formation in Waterborne Coatings.
  • UL Prospector. (2022, October 12). Coating Film Defects.
  • National Institutes of Health. (n.d.). 3-Butoxy-1-propanol.
  • UL Prospector. (2016, April 22). Acrylic resin fundamentals: Coating functions and benefits.
  • TIANSHI Wax. (2021, October 19). The role of coating film-forming additives in water-based coatings.
  • Dongsen Chemicals. (2023, December 28). Film Formation Mechanism of Coatings: Types and Factors.
  • SpecialChem. (2025). Film Formation in Coatings: Properties, Mechanisms, and Applications.
  • Scott Bader. (n.d.). Film Formation in Polymer Coatings.

Sources

Optimization

Stability of 3-butoxy-1-propanol under acidic and basic conditions

Technical Support Center: Stability of 3-Butoxy-1-propanol Welcome to the technical support center for 3-butoxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Butoxy-1-propanol

Welcome to the technical support center for 3-butoxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile solvent. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to address specific issues you may encounter during your experiments, particularly concerning its stability in acidic and basic media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning a reaction under acidic conditions using 3-butoxy-1-propanol as a solvent. Will the solvent remain stable?

A1: The stability of 3-butoxy-1-propanol in acidic conditions is highly dependent on the strength of the acid, the temperature, and the presence of strong nucleophiles. 3-butoxy-1-propanol is a primary alcohol with an ether linkage, and this ether bond is susceptible to cleavage under strong acidic conditions, especially in the presence of hydrohalic acids like HBr or HI.[1][2][3]

Causality: The mechanism involves the protonation of the ether oxygen, which converts thebutoxy group into a good leaving group (an alcohol).[2][4][5] A nucleophile, such as a halide ion, can then attack one of the adjacent carbon atoms, leading to the cleavage of the C-O bond.[1][6] This is a classic acid-catalyzed nucleophilic substitution reaction, which can proceed via an SN1 or SN2 mechanism depending on the structure of the ether.[1][2][4] For 3-butoxy-1-propanol, which has primary carbons flanking the ether oxygen, the reaction is likely to proceed via an SN2 mechanism.[6][7]

Troubleshooting & Recommendations:

  • Avoid Strong Hydrohalic Acids: If possible, avoid using strong hydrohalic acids (HI, HBr) especially at elevated temperatures, as these are known to cleave ethers effectively.[3]

  • Use Non-Nucleophilic Acids: If an acidic environment is necessary, consider using a strong acid with a non-nucleophilic conjugate base, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid, although cleavage can still occur under forcing conditions.[4]

  • Temperature Control: Ether cleavage is generally slow at room temperature but accelerates significantly with heat.[5][6] Maintaining a low reaction temperature can help preserve the integrity of the solvent.

  • Monitor for Byproducts: Be vigilant for the formation of 1-butanol, 1,3-propanediol, and corresponding alkyl halides, which are indicative of solvent degradation.

Q2: My reaction in a basic medium seems to be yielding unexpected byproducts. Could the 3-butoxy-1-propanol be reacting?

A2: Generally, ethers like 3-butoxy-1-propanol are highly resistant to cleavage by bases.[3] The C-O bond is strong, and the alkoxide (RO-) that would need to be displaced is a very poor leaving group.[2] Therefore, under typical basic conditions (e.g., using hydroxides, carbonates, or amines), 3-butoxy-1-propanol is expected to be stable.

However, very strong bases, such as organometallic reagents (e.g., organolithium compounds) or potassium t-butoxide under high temperatures, can induce ether cleavage.[1][6][8] This typically occurs via a deprotonation at the α-carbon followed by decomposition.[1][6]

Troubleshooting & Recommendations:

  • Evaluate Base Strength: For most applications, standard inorganic or organic bases will not affect the solvent. If you are using exceptionally strong bases like n-BuLi or LDA, consider the possibility of solvent interaction, especially at temperatures above -78°C.[6]

  • Check for Contaminants: Ensure that the unexpected byproducts are not a result of contaminants in your starting materials or the 3-butoxy-1-propanol itself.

  • Peroxide Formation: Ethers are known to form explosive peroxides when exposed to air and light over time.[9][10] While this is not a reaction with the base itself, these peroxides can be reactive and lead to side reactions. It is crucial to use fresh or properly stored solvent.

Experimental Protocols & Workflows

Protocol 1: Assessing the Stability of 3-Butoxy-1-propanol under Specific Acidic Conditions

This protocol provides a framework to test the stability of 3-butoxy-1-propanol with your specific acid catalyst before committing to a large-scale reaction.

Objective: To determine if 3-butoxy-1-propanol degrades under the planned acidic conditions of an experiment.

Materials:

  • 3-Butoxy-1-propanol (high purity)

  • The acid to be used in the main experiment (e.g., HCl, H₂SO₄)

  • An internal standard (e.g., dodecane, a compound that is inert under the reaction conditions and has a distinct GC peak)

  • Anhydrous sodium sulfate or magnesium sulfate

  • GC-MS vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Test Solution: In a clean, dry vial, prepare a solution of 3-butoxy-1-propanol containing a known concentration of the internal standard (e.g., 0.1% v/v).

  • Initial Analysis (T=0): Analyze an aliquot of this stock solution by GC-MS to establish the initial ratio of 3-butoxy-1-propanol to the internal standard.

  • Reaction Setup: In a separate reaction vessel, add a measured volume of the 3-butoxy-1-propanol/internal standard solution. Add the acid catalyst at the same concentration and temperature planned for your main experiment.

  • Time-Point Sampling: At regular intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching and Extraction: Immediately quench the acid in the aliquot by adding it to a vial containing a weak base (e.g., saturated sodium bicarbonate solution) and a small amount of an extraction solvent (e.g., diethyl ether). Shake well and allow the layers to separate.

  • Drying and Analysis: Carefully remove the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a GC-MS vial for analysis.

  • Data Analysis: Compare the peak area ratio of 3-butoxy-1-propanol to the internal standard at each time point with the initial T=0 sample. A significant decrease in this ratio indicates solvent degradation. Also, analyze the mass spectra for the appearance of new peaks corresponding to potential degradation products like 1-butanol or 1,3-propanediol.

Visualizing Reaction Mechanisms

To better understand the potential degradation pathways, the following diagrams illustrate the key mechanisms.

Acid-Catalyzed Ether Cleavage

AcidCleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Ether R-O-R' (Ether) ProtonatedEther R-O+(H)-R' (Protonated Ether) Ether->ProtonatedEther + H⁺ HX H-X (Strong Acid) X_ion X⁻ (Nucleophile) HX->X_ion Dissociation ProtonatedEther2 R-O+(H)-R' Products R-X + R'-OH ProtonatedEther2->Products Cleavage X_ion2 X⁻ X_ion2->ProtonatedEther2 Attack on less hindered carbon

Caption: Mechanism of acid-catalyzed ether cleavage via an SN2 pathway.

Workflow for Stability Testing

StabilityWorkflow A Prepare Solvent + Internal Standard B Analyze T=0 Sample (GC-MS) A->B C Add Acid/Base at Target Temp. A->C D Sample at Time Intervals (e.g., 1h, 4h, 8h, 24h) C->D E Quench & Extract Aliquot D->E F Analyze Aliquot (GC-MS) E->F G Compare Peak Ratios & Check for Byproducts F->G H Conclusion: Solvent is Stable/Unstable G->H

Caption: Experimental workflow for assessing solvent stability.

Summary of Stability under Various Conditions

ConditionReagent TypeStability of 3-Butoxy-1-propanolPotential Degradation Products
Acidic Strong Hydrohalic Acids (HI, HBr)Low (especially with heat)1-Butanol, 1,3-Propanediol, Butyl Halide, Propyl Halide
Strong Non-Nucleophilic Acids (H₂SO₄)Moderate (cleavage under forcing conditions)1-Butanol, 1,3-Propanediol
Weak Acids (e.g., Acetic Acid)High None expected
Basic Strong Bases (NaOH, KOH)High None expected
Very Strong Bases (n-BuLi, LDA)Low to Moderate (risk increases with temperature)Alkenes, Alkoxides
Oxidizing Air/Oxygen (prolonged storage)Low (can form peroxides)[9]Hydroperoxides, Peroxides

References

  • Ether cleavage - Wikipedia. Wikipedia. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Synthesis and Cleavage of Ethers - Longdom Publishing. Longdom Publishing. [Link]

  • Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Acidic cleavage of ethers (video) - Khan Academy. Khan Academy. [Link]

  • PROPYLENE GLYCOL N-BUTYL ETHER - Ataman Kimya. Ataman Kimya. [Link]

  • Ether cleavage - Sciencemadness Wiki. Sciencemadness Wiki. [Link]

  • Ether and Epoxide Chemistry: Cleavage, Reactions, and Key Concepts | Educato. Educato. [Link]

  • Exploring 3-Butoxypropan-1-ol: Properties and Applications. [Link]

  • Cleavage and Rearrangement of Ethers with Bases. I. The Reaction of Dibenzyl and Related Ethers with Potassium t-Butoxide - Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • Safety Data Sheet - LookChem. LookChem. [Link]

  • Propylene Glycol Butyl Ether With Competitive Price - Boxa Solvents. Boxa Solvents. [Link]

  • Hydrolysis of an ester compound - Google Patents.
  • Ether - Wikipedia. Wikipedia. [Link]

  • Safety Data Sheet: SUPER CLEAR LENS CLEANING ANTI-STAT FLUID - 3M. 3M. [Link]

  • Safety data sheet - Steinfurt - Möller Chemie. Möller Chemie. [Link]

  • 2-butoxy-1-propanol With Competitive Price - Boxa Solvents. Boxa Solvents. [Link]

  • Propylene Glycol Ethers - OECD Existing Chemicals Database. OECD. [Link]

  • 3-butoxy-1-propanol (C7H16O2) - PubChemLite. PubChemLite. [Link]

  • 3-Butoxy-1-propanol | C7H16O2 - PubChem. PubChem. [Link]

  • BUTOXYPROPANOL - Ataman Kimya. Ataman Kimya. [Link]

  • Product information, 3-Butoxy-1-propanol - P&S Chemicals. P&S Chemicals. [Link]

  • 3-BUTOXY-1-PROPANOL - gsrs. GSRS. [Link]

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL - INCHEM. INCHEM. [Link]

  • 3-Butoxy-1-propanol-Molbase. Molbase. [Link]

  • Safety Data Sheet: 3-butoxypropan-2-ol - Carl ROTH. Carl ROTH. [Link]

Sources

Troubleshooting

Purification techniques for 3-butoxy-1-propanol after synthesis

Welcome to the technical support center for the purification of 3-butoxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-butoxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity 3-butoxy-1-propanol post-synthesis. We will address common issues through a troubleshooting and FAQ format, explaining the causality behind each procedural step to ensure scientific integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product

This section addresses the most common initial questions regarding the purity and characteristics of synthesized 3-butoxy-1-propanol.

Q1: What are the typical impurities I should expect in my crude 3-butoxy-1-propanol?

The impurity profile of your crude product is intrinsically linked to its synthesis route. A common method, the Williamson ether synthesis or a variation, involves reacting a butoxide source with a propanol derivative.[1][2][3] Consequently, the primary impurities are often:

  • Unreacted Starting Materials: 1-Butanol and 1,3-propanediol (or a related C3 alcohol precursor).

  • Water: Introduced during the reaction workup or absorbed from the atmosphere due to the hygroscopic nature of the product.[4]

  • Solvent Residues: Any solvents used during the synthesis and extraction steps.

  • Peroxides: Like many ethers, 3-butoxy-1-propanol can form explosive peroxides over time upon exposure to air and light.[5][6] This is a critical safety consideration.

  • Side-Reaction Products: Depending on the specific conditions, isomeric byproducts or polymers might form in small quantities.

To effectively plan your purification, it is crucial to understand the boiling points of these potential contaminants relative to your product.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
3-Butoxy-1-propanol 132.20 ~170-175 [7][8]
1-Butanol74.12~117.7
1,3-Propanediol76.09~214
Water18.02100

Q2: How can I reliably assess the purity of my 3-butoxy-1-propanol at different stages?

A multi-faceted approach to purity analysis is recommended:

  • Gas Chromatography (GC): This is the primary method for quantifying organic impurities. A capillary column suitable for polar compounds (e.g., a wax column) will provide the best separation of your product from starting materials and byproducts.

  • Karl Fischer Titration: This is the gold standard for accurately determining water content, which is critical if the compound is to be used in moisture-sensitive applications.

  • Peroxide Test Strips: Before any heating or distillation, you must test for peroxides. Commercially available test strips provide a rapid, semi-quantitative assessment.[5][9] Concentrations above 10-30 ppm are considered hazardous and must be addressed before proceeding.[9][10]

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

Q3: My crude product appears cloudy or has two phases. What does this indicate?

This is almost always indicative of significant water contamination. 3-Butoxy-1-propanol has limited solubility in water. The presence of a second phase or cloudiness means your crude product is saturated with water, which must be removed before fractional distillation.

Section 2: Step-by-Step Purification Protocols

This section provides detailed methodologies for the key purification steps. The overall workflow is designed to systematically remove impurities, ensuring both safety and high final purity.

PurificationWorkflow A Crude 3-Butoxy-1-propanol B Peroxide Test A->B C Peroxide Removal (e.g., FeSO4 wash) B->C Peroxides > 10 ppm D Drying (Anhydrous MgSO4 or Molecular Sieves) B->D Peroxides < 10 ppm C->D E Fractional Distillation D->E F Purity Analysis (GC, Karl Fischer) E->F G High-Purity Product F->G

Caption: General purification workflow for 3-butoxy-1-propanol.

Protocol 2.1: Peroxide Testing and Removal (Critical Safety Step)

Rationale: Ethers can form shock-sensitive and explosive peroxides. Heating or concentrating a peroxide-contaminated ether can lead to a violent detonation.[5][6] This step is non-negotiable and must be performed before any heating.

Method 1: Peroxide Test Strips [9]

  • Dip the test strip into your sample of 3-butoxy-1-propanol for 1-2 seconds.

  • Remove the strip and allow the solvent to evaporate.

  • Moisten the test pad with a drop of deionized water.

  • Compare the color of the pad to the color scale provided by the manufacturer to determine the peroxide concentration.

Method 2: Potassium Iodide Test [5]

  • In a test tube, add 1 mL of your 3-butoxy-1-propanol sample.

  • Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution and a few drops of dilute hydrochloric acid.

  • Shake the mixture. A yellow to brown color indicates the presence of peroxides.

Peroxide Removal Protocol (if >10 ppm detected) [6][10]

  • Prepare a fresh solution of 5-10% aqueous ferrous sulfate (FeSO₄).

  • In a separatory funnel, wash the peroxide-containing 3-butoxy-1-propanol with an equal volume of the ferrous sulfate solution. Shake gently at first to avoid pressure buildup.

  • Separate the aqueous layer.

  • Repeat the wash until a peroxide test on the organic layer is negative (or below the safe threshold).

  • Wash the organic layer with a small amount of brine (saturated NaCl solution) to aid in the removal of dissolved water before proceeding to the drying step.

Protocol 2.2: Drying the Product

Rationale: Water can form azeotropes with alcohols, making separation by distillation difficult or impossible.[11][12] It's essential to remove water using a drying agent before distillation.

Choice of Drying Agent:

  • Anhydrous Magnesium Sulfate (MgSO₄): A good general-purpose drying agent. It is fast, has a high capacity, and is slightly acidic. It works by forming solid hydrates.[13]

  • Molecular Sieves (3Å or 4Å): Excellent for achieving very low water content. The pores of the sieves trap water molecules.[14][15] This is the preferred method for reaching <50 ppm water content. Sieves must be activated (heated under vacuum) before use.

Drying Procedure (using MgSO₄):

  • Place the washed and separated 3-butoxy-1-propanol in an Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ (e.g., 1-2 g per 100 mL) and swirl.

  • Observe the drying agent. If it clumps together, it has absorbed water and more should be added.[13]

  • Continue adding small portions of MgSO₄ until some of it remains free-flowing and powder-like, indicating the bulk of the water has been removed.

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Separate the dried liquid from the solid drying agent by decantation or gravity filtration.

Protocol 2.3: Purification by Fractional Distillation

Rationale: Fractional distillation is used to separate liquids with close boiling points (typically < 70°C difference).[16] It provides significantly better separation than simple distillation by creating a series of condensation-vaporization cycles on the surface of column packing material, effectively performing multiple distillations in one apparatus.[16][17][18]

Apparatus Setup:

  • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., with Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glass joints are properly sealed and clamped. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Place the thermometer bulb just below the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[11]

Distillation Procedure:

  • Add the dry, peroxide-free crude 3-butoxy-1-propanol to the distillation flask (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Begin heating the flask gently.

  • As the liquid boils, you will see a ring of condensate slowly rise up the fractionating column.[16] Heat should be applied at a rate that allows this ring to ascend slowly and establish a temperature gradient.

  • Collect a "forerun" fraction, which will contain any low-boiling impurities (e.g., residual solvents or 1-butanol). The temperature should plateau at the boiling point of the main impurity before rising again.

  • When the temperature at the distillation head stabilizes at the boiling point of 3-butoxy-1-propanol (~170-175 °C), change the receiving flask to collect the main product fraction.

  • Maintain a slow, steady distillation rate. A rapid distillation will ruin the separation efficiency.

  • Stop the distillation when the temperature either begins to rise significantly above the product's boiling point or when only a small amount of residue is left in the flask. Never distill to dryness , as this can concentrate potentially hazardous residues.[10]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification process.

Troubleshooting problem { Problem|Distillation Yield is Low or Separation is Poor} cause1 { Cause|Heating too fast} problem->cause1 cause2 { Cause|Poor column insulation} problem->cause2 cause3 { Cause|Inefficient column packing} problem->cause3 solution1 { Solution|Reduce heating mantle power. Aim for a slow, steady collection rate (e.g., 1-2 drops per second).} cause1->solution1 solution2 { Solution|Wrap the fractionating column in glass wool or aluminum foil to maintain the temperature gradient.} cause2->solution2 solution3 { Solution|Ensure the column is packed uniformly. For high-purity requirements, use a longer column or more efficient packing material.} cause3->solution3

Caption: Troubleshooting poor distillation performance.

Problem: My final product is still wet after distillation (high water content by Karl Fischer).

  • Cause A: Incomplete Drying. The initial drying step may have been insufficient. Clumping of the drying agent is a key indicator that more is needed.[13]

    • Solution: Ensure an excess of drying agent is used and that some remains free-flowing. For very stringent dryness requirements, pass the liquid through a column packed with activated molecular sieves just before distillation.

  • Cause B: Atmospheric Moisture. The compound is hygroscopic.

    • Solution: Dry your glassware in an oven before use. Conduct the distillation under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

Problem: The temperature during distillation will not stabilize at a plateau.

  • Cause: Poor Separation. This indicates that the components in the mixture are not being effectively separated by the fractionating column.

    • Solution 1: Reduce the heating rate. Distilling too quickly overwhelms the column's ability to establish equilibrium, leading to poor separation.

    • Solution 2: Improve column efficiency. Use a longer column or a more efficient packing material (e.g., metal sponge or structured packing) to increase the number of "theoretical plates."[16]

    • Solution 3: Ensure the column is vertical and well-insulated to maintain the necessary temperature gradient.

Problem: My product turns yellow or tests positive for peroxides after storage.

  • Cause: Peroxide Formation. The purification process removes any inhibitors that may have been present. The pure ether is now more susceptible to autoxidation.[5]

    • Solution 1 (Storage): Store the purified 3-butoxy-1-propanol under an inert atmosphere (nitrogen or argon) in a dark, cool place. Use amber bottles to protect from light.

    • Solution 2 (Inhibition): If permissible for your application, add a small amount of an inhibitor like butylated hydroxytoluene (BHT) (e.g., 50-100 ppm) to prevent peroxide formation during storage.[9]

References

  • 3-Butoxy-1-propanol Physical Properties. LookChem. [Link]

  • Ethers - storage and the detection and removal of peroxides. The University of Edinburgh. [Link]

  • Handling and Removing Peroxides. University of California, Santa Barbara. [Link]

  • BUTOXYPROPANOL. Ataman Kimya. [Link]

  • Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. Chemistry.org. [Link]

  • Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]

  • Ethers and peroxide forming compounds. Western Sydney University. [Link]

  • 3-Butoxy-1-propanol. PubChem, National Institutes of Health. [Link]

  • Drying Agents. Chemistry LibreTexts. [Link]

  • Hygroscopic Substances and Drying Agents. Chemistry Stack Exchange. [Link]

  • Fractional Distillation: Ethanol/Water Separation. YouTube. [Link]

  • Fractional Distillation. BYJU'S. [Link]

  • EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. University of Washington. [Link]

  • What is Fractional Distillation? The Chemistry Blog. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Difference between a hygroscopic agent and a dehydrating agent. Quora. [Link]

  • Drying Ethanol for Industrial Purposes. Xylem Robotics. [Link]

  • Safety Data Sheet: SUPER CLEAR LENS CLEANING ANTI-STAT FLUID. 3M. [Link]

  • Butoxypropan-1-ol. PubChem, National Institutes of Health. [Link]

  • Safety data sheet: Butoxypropanol / PnB. Möller Chemie. [Link]

  • Safety Data Sheet: 3-butoxypropan-2-ol. Carl ROTH. [Link]

  • 3-butoxy-1-propanol (C7H16O2). PubChemLite. [Link]

  • Propose a Williamson Synthesis of 3-butoxy-1,1-dimethylcyclohexane. Chegg.com. [Link]

  • Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexane from 3,3-dimethyl-cyclohexanol and butan-1-ol. Filo. [Link]

  • Propose a Williamson synthesis of 3 -butoxy- 1, l-dimethylcyclohexane from 3,3 -dimethylcyclohexanol and butanol. Filo. [Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI. [Link]

Sources

Optimization

Preventing side reactions with 3-butoxy-1-propanol in polymer synthesis

A Guide to Preventing and Troubleshooting Side Reactions Welcome to the Technical Support Center for the effective use of 3-butoxy-1-propanol in your polymer synthesis endeavors. As a valued member of the scientific comm...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the Technical Support Center for the effective use of 3-butoxy-1-propanol in your polymer synthesis endeavors. As a valued member of the scientific community, we understand that precision and control are paramount in your research. This guide, curated by our Senior Application Scientists, is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting strategies to mitigate common side reactions associated with this versatile ether-alcohol monomer. Our goal is to empower you to achieve your desired polymer properties with confidence and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 3-butoxy-1-propanol in polymer synthesis?

A1: The primary side reactions involving 3-butoxy-1-propanol are ether cleavage under acidic conditions, oxidation of the primary alcohol, transesterification in polyester synthesis, and dehydration at elevated temperatures. Each of these can impact the molecular weight, polydispersity, and overall performance of your polymer.

Q2: I'm observing a lower than expected molecular weight in my polyester synthesis. Could 3-butoxy-1-propanol be the cause?

A2: Yes, it's possible. One potential cause is a transesterification side reaction where the hydroxyl group of 3-butoxy-1-propanol reacts with the ester linkages in your growing polymer chain, leading to chain scission and a decrease in molecular weight.[1][2] Another possibility is the presence of impurities in your 3-butoxy-1-propanol that could be acting as chain terminators.

Q3: My polyurethane synthesis is resulting in a discolored product. What could be the issue?

A3: Discoloration can arise from the oxidation of the primary alcohol group in 3-butoxy-1-propanol to an aldehyde or carboxylic acid, especially if the reaction is exposed to air at elevated temperatures. These oxidized species can then undergo further reactions to form colored byproducts.

Q4: Can I use acidic catalysts in polymerizations involving 3-butoxy-1-propanol?

A4: While acidic catalysts are common in many polymerization reactions, they must be used with caution when 3-butoxy-1-propanol is present. Strong acids can catalyze the cleavage of the ether bond, leading to the formation of byproducts and altering the polymer backbone.[3][4][5] Careful selection of a milder acid catalyst or a non-acidic alternative is recommended.

Q5: How can I confirm if side reactions with 3-butoxy-1-propanol are occurring in my experiment?

A5: A combination of analytical techniques can be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about your polymer and help identify unexpected end-groups or backbone structures resulting from side reactions.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their root causes, and actionable solutions.

Problem 1: Low Molecular Weight and Broad Polydispersity
Potential Cause Underlying Mechanism Recommended Solution
Ether Cleavage Under acidic conditions, the ether oxygen of 3-butoxy-1-propanol can be protonated, making it a good leaving group. Nucleophilic attack by another alcohol or a counter-ion can then cleave the C-O bond, leading to chain termination or the incorporation of undesired fragments into the polymer. The mechanism can be SN1 or SN2 depending on the reaction conditions.[3][4][5]Catalyst Selection: Opt for non-acidic or mild Lewis acid catalysts. If a Brønsted acid is necessary, use the lowest effective concentration and temperature. Consider catalysts known for their selectivity and lower tendency to promote ether cleavage. pH Control: If applicable to your system, maintain a neutral or slightly basic pH to prevent protonation of the ether oxygen.
Transesterification (in Polyester Synthesis) The hydroxyl group of 3-butoxy-1-propanol can act as a nucleophile, attacking the ester linkages within the polymer backbone. This "backbiting" or intermolecular reaction leads to chain scission, resulting in a lower average molecular weight and a broader distribution of chain lengths.[1][2]Temperature and Time Management: Perform the polymerization at the lowest possible temperature and for the shortest time necessary to achieve the desired conversion. Prolonged reaction times at high temperatures increase the likelihood of transesterification. Monomer Purity: Ensure your 3-butoxy-1-propanol is free from water and other nucleophilic impurities that can initiate transesterification.
Oxidative Degradation The primary alcohol can be oxidized to an aldehyde or carboxylic acid. These functional groups can then participate in side reactions that may inhibit further polymerization or lead to chain termination.[6]Inert Atmosphere: Conduct your polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially at elevated temperatures. Antioxidant Additives: In some formulations, the addition of a small amount of an antioxidant can help prevent oxidative side reactions.
Problem 2: Gel Formation or Cross-linking
Potential Cause Underlying Mechanism Recommended Solution
Dehydration At high temperatures, particularly in the presence of acidic catalysts, 3-butoxy-1-propanol can undergo intermolecular dehydration to form a diether. If this diether contains two reactive hydroxyl groups, it can act as a cross-linking agent, leading to gel formation.Temperature Control: Maintain strict control over the reaction temperature, keeping it below the threshold for significant dehydration. Catalyst Choice: Avoid strongly dehydrating acid catalysts.
Side Reactions of Oxidized Byproducts Aldehydes formed from the oxidation of 3-butoxy-1-propanol can undergo aldol condensation or other reactions that can lead to the formation of branched or cross-linked structures.Inert Atmosphere: As with preventing oxidative degradation, maintaining an inert atmosphere is crucial.

Experimental Protocols

Protocol 1: Purification of 3-Butoxy-1-propanol

Objective: To remove water and other impurities that can interfere with polymerization.

Materials:

  • 3-butoxy-1-propanol (reagent grade)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂)

  • Distillation apparatus

  • Inert gas source (nitrogen or argon)

Procedure:

  • Drying: To a round-bottom flask, add 3-butoxy-1-propanol and a suitable drying agent (e.g., anhydrous MgSO₄ or for more rigorous drying, CaH₂). Stir the mixture under an inert atmosphere for at least 4 hours at room temperature.

  • Distillation: Assemble a distillation apparatus that has been thoroughly dried in an oven.

  • Fractional Distillation: Heat the mixture to distill the 3-butoxy-1-propanol under an inert atmosphere. Collect the fraction that boils at the correct temperature (approximately 176-178 °C at atmospheric pressure).

  • Storage: Store the purified 3-butoxy-1-propanol over molecular sieves in a sealed container under an inert atmosphere to prevent moisture reabsorption.

Protocol 2: Protecting Group Strategy for the Hydroxyl Group

Objective: To temporarily block the hydroxyl group of 3-butoxy-1-propanol to prevent it from participating in unwanted side reactions. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBS) ether.

Materials:

  • Purified 3-butoxy-1-propanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) (for deprotection)

Protection Step:

  • Dissolve 3-butoxy-1-propanol and imidazole (1.5 equivalents) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBSCl (1.2 equivalents) in anhydrous DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the TBS-protected 3-butoxy-1-propanol.

Deprotection Step:

  • Dissolve the TBS-protected 3-butoxy-1-propanol in THF.

  • Add a solution of TBAF (1.1 equivalents) in THF.

  • Stir at room temperature until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the deprotected 3-butoxy-1-propanol.

Visualizing the Pathways

To better understand the chemical transformations at play, the following diagrams illustrate the desired polymerization pathway and the potential side reactions.

cluster_main Desired Polymerization Pathway cluster_side Potential Side Reactions Monomer 3-Butoxy-1-propanol + Other Monomers Polymer Desired Linear Polymer Monomer->Polymer Polymerization Transesterification Chain Scission (Lower MW Polymer) Polymer->Transesterification Heat / Catalyst SR_Start 3-Butoxy-1-propanol EtherCleavage Ether Cleavage Products (e.g., 1,3-Propanediol, Butanol) SR_Start->EtherCleavage Strong Acid Oxidation Oxidation Products (Aldehyde, Carboxylic Acid) SR_Start->Oxidation Oxidizing Agent / Heat Dehydration Diether Formation (Potential Cross-linking) SR_Start->Dehydration High Temp / Acid

Caption: Main polymerization pathway and potential side reactions of 3-butoxy-1-propanol.

References

  • Ataman Kimya. BUTOXYPROPANOL. Available from: [Link]

  • Brooks, P. R., et al. (1999). A Mild and Selective Method for the Cleavage of Primary Alkyl Aryl Ethers. The Journal of Organic Chemistry, 64(26), 9719–9721.
  • Gevorgyan, V., et al. (2000). A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Ethers with Et3SiH. The Journal of Organic Chemistry, 65(19), 6179–6186.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hamada, S., et al. (2020). Oxidative Deprotection of p-Methoxybenzyl Ethers Using a Nitroxyl Radical Catalyst. Organic Letters, 22(14), 5486–5490.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Aryl- and Alkenylsiloxanes. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Magano, J., et al. (2006). A Mild and Odorless Method for the Deprotection of Aromatic Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103–7105.
  • Magre, M., et al. (2020). Magnesium-Catalyzed Hydroboration of Epoxides and Oxetanes. Journal of the American Chemical Society, 142(32), 14286–14294.
  • Mandal, T., et al. (2025). Organophotocatalyzed Chemoselective Dealkylation of Phenols. Organic Letters, 27(2), 315–321.
  • Nakao, Y. (2000). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester-ester exchange reaction. Bulletin of the Research Institute for Polymers and Textiles, (168), 1.
  • Nicholson, S. R., et al. (2021). Manufacturing energy and greenhouse gas emissions associated with plastics consumption. Joule, 5(3), 673-688.
  • PubChem. (n.d.). 3-Butoxy-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Sangroniz, A., et al. (2019). Packaging materials with desired mechanical and barrier properties and full chemical recyclability.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Various Authors. (n.d.). Analytical Methods.
  • Various Authors. (n.d.). Cleavage of ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Various Authors. (n.d.). The Cleavage of Ethers. In Organic Reactions. John Wiley & Sons, Inc.
  • Wikipedia contributors. (2023, December 22). Cationic polymerization. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • YouTube. (2018, September 10). Protecting Groups in Organic Synthesis [Video]. Dr. KP. [Link]

  • YouTube. (2021, December 9). Synthesis of Ethers from Alcohols [Video]. Chemistry with Caroline. [Link]

  • YouTube. (2021, August 31). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough) [Video]. jOeCHEM. [Link]

  • YouTube. (2023, April 4). Analyzing Polymerization Reactions; Cationic Polymerization [Video]. The Organic Chemistry Tutor. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Benchchem. (n.d.). A Technical Guide to the Thermal Stability and Decomposition of 3-Phenoxy-1-propanol.
  • International Labour Organization & World Health Organization. (n.d.). ICSC 1616 - 1-(2-BUTOXYPROPOXY)-2-PROPANOL.
  • National Center for Biotechnology Information. (n.d.). 1-Propanamine, 3-butoxy-. PubChem.
  • National Center for Biotechnology Information. (n.d.). n-Butoxy-2-propanol. PubChem.
  • National Center for Biotechnology Information. (n.d.). Butoxypropan-1-ol. PubChem.
  • National Center for Biotechnology Information. (2018). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents.
  • Pączkowski, J., & Neckers, D. C. (1993). Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization. Macromolecules, 26(10), 2463–2469.
  • ResearchGate. (n.d.). Identification of Adducts Produced by the Reaction of 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanol with Deoxyguanosine and DNA.
  • ResearchGate. (n.d.). Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides.
  • RECERCAT. (n.d.).
  • Chemgaroo. (n.d.).
  • The Influence of Crown Ether and Alcohol on Unsaturation and Molar Mass of Poly(propylene oxide)s Prepared by Use of Potassium t-Butoxide. (2012).
  • Cationic polymerization of 1‐ethoxy‐1,3‐butadiene. (1969). Journal of Polymer Science Part A-1: Polymer Chemistry.

Sources

Troubleshooting

Technical Support Center: Improving Resin Solubility with 3-Butoxy-1-propanol

Welcome to the technical support center for 3-butoxy-1-propanol, a high-performance glycol ether solvent. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-butoxy-1-propanol, a high-performance glycol ether solvent. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their formulations by improving resin solubility. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in scientific principles to accelerate your research and development.

Frequently Asked Questions (FAQs)

Q1: What is 3-butoxy-1-propanol and what makes it an effective solvent for resins?

A1: 3-Butoxy-1-propanol (CAS No. 10215-33-5), also known as propylene glycol n-butyl ether (PnB), is a colorless liquid with a mild, ether-like odor.[1] Its effectiveness as a resin solvent stems from its unique molecular structure, which combines both a hydrophilic hydroxyl group (-OH) and a lipophilic butoxy group (CH₃(CH₂)₃O-). This amphipathic nature allows it to dissolve a wide variety of resins, from polar to non-polar systems.[2] It provides an excellent balance of properties, including strong solvency, moderate evaporation rate, and good coupling ability in water-based systems.[3][4]

The key to its solvent action lies in its ability to overcome the intermolecular forces holding the resin polymer chains together. The principle of "like dissolves like" is governed by solubility parameters.[5] 3-Butoxy-1-propanol's Hansen Solubility Parameters (HSP) make it compatible with a broad range of resins, including acrylics, epoxies, alkyds, polyesters, and polyurethanes.[2][6][7]

Q2: What are the key physical properties of 3-butoxy-1-propanol I should consider in my experiments?

A2: Understanding the physical properties of 3-butoxy-1-propanol is critical for successful formulation. The following table summarizes its key characteristics compared to other common solvents.

Property3-Butoxy-1-propanol (PnB)Ethylene Glycol Monobutyl Ether (EB)Acetone
CAS Number 10215-33-5[1]111-76-267-64-1
Boiling Point 170.1 °C[1]171 °C56 °C
Flash Point 58.9 °C[1]61 °C-20 °C
Vapor Pressure 0.2 mmHg at 20 °C[6]0.76 mmHg at 20 °C240 mmHg at 25 °C
Evaporation Rate 0.1 (Butyl Acetate = 1)[6]0.08 (Butyl Acetate = 1)5.6 (Butyl Acetate = 1)
Solubility in Water 6% at 20 °C (Moderate)[6]MiscibleMiscible

The high boiling point and low evaporation rate of 3-butoxy-1-propanol are advantageous for applications requiring controlled drying and good film formation, such as in coatings.[4] This prevents blushing and ensures a smooth, uniform finish.

Q3: Which types of resins are most compatible with 3-butoxy-1-propanol?

A3: 3-Butoxy-1-propanol is a versatile solvent compatible with a wide array of resin systems. Its balanced hydrophilic and lipophilic properties make it an excellent choice for:

  • Acrylics

  • Epoxies

  • Alkyds

  • Polyesters

  • Nitrocellulose

  • Polyurethanes[2][6][7]

It is widely used as a solvent and coalescing agent in both water-borne and solvent-based coatings, inks, adhesives, and cleaning formulations.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are based on an understanding of the chemical interactions within your formulation.

Problem 1: Poor or Incomplete Resin Dissolution

Q: I'm observing that my resin is not fully dissolving, or the solution appears cloudy. What could be the cause and how can I fix it?

A: Incomplete dissolution is typically a result of a mismatch in solubility parameters between the solvent and the resin, or insufficient energy to overcome the resin's cohesive forces.

Causality & Solution Workflow:

  • Verify Solubility Parameter Compatibility: The fundamental principle of dissolution is "like dissolves like," which can be quantified using Hansen Solubility Parameters (HSP).[5] A solvent will dissolve a polymer if the "distance" between their HSP values is small.[8]

    • Action: If available, compare the HSP values of your resin with those of 3-butoxy-1-propanol (δD: ~7.5, δP: ~2.2, δH: ~4.5 MPa½).[9] If the parameters are not a close match, consider creating a solvent blend. Adding a co-solvent can "tune" the overall HSP of the solvent system to better match the resin.

  • Increase Mechanical Agitation: Resin dissolution is not just a chemical process; it's also a physical one involving the diffusion of solvent molecules into the polymer matrix.[10]

    • Action: Increase the stirring speed or use a more efficient mixing method (e.g., overhead stirrer vs. magnetic stir bar). Ensure there is a vortex to facilitate the incorporation of the solid resin into the liquid.

  • Apply Gentle Heating: Increasing the temperature provides the necessary activation energy to break the polymer-polymer bonds and accelerates solvent diffusion.

    • Action: Gently warm the mixture while stirring. A temperature of 40-60°C is often sufficient. Crucially, always work in a well-ventilated area (fume hood) and never heat above the solvent's flash point (58.9°C) using an open flame. [1] Use a water bath or a heating mantle with temperature control.

  • Increase Solvent-to-Resin Ratio: An insufficient amount of solvent may lead to a saturated solution before all the resin has dissolved.

    • Action: Add 3-butoxy-1-propanol in small increments until the resin is fully dissolved. Record the final concentration for future experiments.

Workflow Diagram: Troubleshooting Poor Dissolution

G Start Cloudy or Incomplete Resin Dissolution CheckHSP 1. Check Hansen Solubility Parameters Start->CheckHSP IsMatch Is there a good match? CheckHSP->IsMatch IncreaseAgitation 2. Increase Mechanical Agitation IsMatch->IncreaseAgitation Yes BlendSolvent Action: Create a Co-Solvent Blend IsMatch->BlendSolvent No ApplyHeat 3. Apply Gentle Heat (Below Flash Point) IncreaseAgitation->ApplyHeat IncreaseSolvent 4. Increase Solvent Ratio ApplyHeat->IncreaseSolvent Resolved Dissolution Achieved IncreaseSolvent->Resolved BlendSolvent->IncreaseAgitation

Caption: Step-by-step troubleshooting for poor resin dissolution.

Problem 2: Solution Instability (Hazing, Gelling, or Precipitation Over Time)

Q: My resin dissolved initially, but after some time (hours or days), the solution has become hazy or has started to form a gel/precipitate. Why is this happening?

A: This indicates that while the initial kinetic dissolution was successful, the resulting solution is not thermodynamically stable. The resin molecules are slowly re-aggregating.

Causality & Solutions:

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature, leading to precipitation.

    • Self-Validation: Observe a sample of the solution as it cools. If hazing appears at a specific temperature, you have identified a critical temperature point for your system.

    • Action: Determine the stable concentration at your working temperature (see Protocol 1). Alternatively, if the end application allows, maintain the solution at a slightly elevated temperature. For some systems, a co-solvent can improve stability at lower temperatures.

  • Moisture Contamination: Some resins, particularly polyurethanes with isocyanate groups, can react with moisture from the air or solvent. This can lead to the formation of insoluble urea linkages, causing haziness or gelling.

    • Action: Use a dry grade of 3-butoxy-1-propanol and other solvents. Store resins and solutions under an inert atmosphere (e.g., nitrogen or argon) and use sealed containers.

  • Incompatibility with Co-solvents or Additives: If you are using a solvent blend or have other additives in your formulation, one component may be "crashing out" the resin.

    • Action: Prepare individual solutions of the resin in each component of your formulation to identify the source of incompatibility. Systematically test the stability of binary and ternary mixtures.

Problem 3: Slow Drying or Film Defects in Coatings

Q: After applying my resin solution as a coating, it is taking an exceptionally long time to dry, or the final film has defects like "orange peel" or poor leveling. How can I address this?

A: These issues are directly related to the evaporation characteristics of the solvent system. 3-Butoxy-1-propanol has a low evaporation rate, which is generally good for flow and leveling but can significantly extend drying times if not properly managed.[6]

Causality & Solutions:

  • High Boiling Point of Solvent: The primary cause of slow drying is the high boiling point (170.1 °C) and low vapor pressure of 3-butoxy-1-propanol.[1][6]

    • Action: Formulate a solvent blend. Introduce a more volatile "tail" solvent, such as butyl acetate or methyl ethyl ketone (MEK), to accelerate the final stages of drying. The 3-butoxy-1-propanol will act as the primary solvent for leveling, while the more volatile component will ensure a timely cure.

  • Surface Tension Gradients: As the solvent evaporates, changes in surface tension across the film can cause defects like orange peel.

    • Action: The moderate evaporation rate of 3-butoxy-1-propanol is beneficial here as it helps in leveling.[4] However, if defects persist, consider adding a small amount of a leveling agent or flow modifier compatible with your system.

  • Environmental Conditions: High humidity and low ambient temperature can slow down solvent evaporation.

    • Action: Control the curing environment. Apply and cure coatings within the recommended temperature (e.g., 20-25°C) and humidity (<60%) ranges for your specific resin system.[11][12]

Experimental Protocols

Protocol 1: Standard Procedure for Determining Resin Solubility

This protocol provides a systematic method to determine the solubility limit of a resin in 3-butoxy-1-propanol.

Methodology:

  • Preparation: To a 50 mL glass vial equipped with a magnetic stir bar, add 20.0 g of 3-butoxy-1-propanol.

  • Initial Resin Addition: Weigh and add 2.0 g of the solid resin to the solvent (this creates an initial 10% w/w solution).

  • Mixing: Cap the vial and begin stirring at a moderate speed (e.g., 300 rpm) at ambient temperature (25°C).

  • Observation: Stir for 1 hour and observe. Note if the resin has completely dissolved to form a clear, homogenous solution.

  • Incremental Addition: If the resin has fully dissolved, continue adding the resin in 1.0 g increments. After each addition, allow the mixture to stir for 1 hour before making an observation.

  • Endpoint Determination: The solubility limit is reached when an addition of resin fails to dissolve completely after 2 hours of continuous stirring, resulting in a persistently cloudy or hazy solution.

  • Self-Validation (Temperature Effect): Gently warm the final, undissolved mixture to 40°C. If the remaining resin dissolves, it confirms that the solubility is temperature-dependent. Cool the solution back to 25°C and observe if precipitation occurs.

  • Reporting: Report the solubility as the maximum weight percentage of resin that forms a clear, stable solution at 25°C.

Safety & Handling

As a Senior Application Scientist, I must emphasize that laboratory safety is paramount.

  • Ventilation: Always handle 3-butoxy-1-propanol in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (causes serious eye irritation), nitrile gloves (causes skin irritation), and a lab coat.[15]

  • Fire Safety: 3-Butoxy-1-propanol is a flammable liquid (Flash Point: ~60°C).[6][15] Keep it away from heat, sparks, and open flames.[16] Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).[15][16]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14][16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Exploring 3-Butoxypropan-1-ol: Properties and Applic
  • 3-Butoxy-1-propanol | C7H16O2. (n.d.).
  • PROPYLENE GLYCOL N-BUTYL ETHER. (n.d.).
  • Propylene Glycol Ethers. (n.d.). J R Hess Company, Inc.
  • Propylene Glycol n-Butyl Ether Supplier. (n.d.). RIVERLAND TRADING.
  • What are Glycol Ethers? (n.d.). Independent Commodity Intelligence Services.
  • PROPYLENE GLYCOL N-BUTYL ETHER. (n.d.).
  • Propylene Glycol Butyl Ether With Competitive Price. (n.d.). Boxa Solvents.
  • GLYCOL ETHERS. (n.d.).
  • BUTOXYPROPANOL. (n.d.).
  • Formulating Water-Based Systems with Propylene-Oxide-Based Glycol Ethers. (n.d.). LyondellBasell.
  • GLYCOL ETHERS. (n.d.).
  • Wh
  • Butoxypropan-1-ol | C7H16O2. (n.d.).
  • Safety D
  • Poly-Solv® Ethylene Glycol Ethers. (n.d.). Monument Chemical.
  • Dissolution of epoxy thermosets via mild alcoholysis: the mechanism and kinetics study. (2018). Royal Society of Chemistry.
  • Resin Troubleshooting Guide for Beginners. (n.d.). Art 'N Glow.
  • Troubleshooting Common Resin Problems. (2025).
  • The Only Epoxy Resin Troubleshooting Tips You Need. (2023). Resin Obsession.
  • Safety D
  • Resin 3D Printing Failures & Troubleshooting. (2025). Raise3D.
  • Troubleshooting Epoxy Resin Issues. (2018). Medium.
  • 1-(3-butoxypropoxy)propan-1-ol. (n.d.). MySkinRecipes.
  • Safety d
  • Dissolution of Organic Solvents From Painted Surfaces Into W
  • Safety Data Sheet: 3-butoxypropan-2-ol. (n.d.). Carl ROTH.
  • Safety D
  • Why epoxy coating could not be dissolved in organic solents? (2018).
  • 3-butoxy-1-propanol (C7H16O2). (n.d.). PubChemLite.
  • Hansen solubility parameters. (n.d.). Stenutz.
  • Hansen solubility parameters. (n.d.). Stenutz.
  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science. (n.d.). Prof Steven Abbott.
  • Butoxypropanol, CAS 5131-66-8. (n.d.).
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
  • Hydrothermal Treatment with Different Solvents for Composite Recycling and Valorization Under Subcritical and Supercritical Conditions. (n.d.). MDPI.
  • Hansen solubility parameters. (2022). hansen-solubility.com.
  • Butoxyl®. (n.d.). Celanese.

Sources

Optimization

Analytical methods for detecting impurities in 3-butoxy-1-propanol

An essential aspect of quality control in the pharmaceutical and chemical industries is the rigorous monitoring of impurities.[1][2] For a compound like 3-butoxy-1-propanol (CAS No. 10215-33-5), a versatile solvent used...

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of quality control in the pharmaceutical and chemical industries is the rigorous monitoring of impurities.[1][2] For a compound like 3-butoxy-1-propanol (CAS No. 10215-33-5), a versatile solvent used in various industrial applications, ensuring its purity is paramount to guarantee the safety, efficacy, and stability of the final products.[3] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods used to detect and quantify impurities in 3-butoxy-1-propanol.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting sections, designed to directly address the practical challenges encountered during experimental analysis. We will delve into the primary chromatographic techniques, explain the rationale behind methodological choices, and provide validated protocols and troubleshooting solutions.

Part 1: Foundational Knowledge & Method Selection

This section addresses preliminary questions regarding 3-butoxy-1-propanol and the strategic selection of an appropriate analytical method.

Frequently Asked Questions (FAQs)

Q1: What is 3-butoxy-1-propanol and what are its key properties? 3-butoxy-1-propanol is a colorless liquid with an ether-like odor, belonging to the glycol ether family of solvents.[3] Its physical properties, particularly its boiling point of approximately 170.1°C and moderate volatility, are critical factors in selecting an appropriate analytical technique.[3][4]

PropertyValueReference
CAS Number 10215-33-5[4][5]
Molecular Formula C₇H₁₆O₂[4][5]
Molecular Weight 132.20 g/mol [5]
Boiling Point ~170.1°C[3][4]
Density ~0.893 g/cm³[3][4]
Flash Point ~58.9°C[3][4]

Q2: Why is impurity profiling for 3-butoxy-1-propanol critical? Impurity profiling is the process of detecting, identifying, and quantifying unwanted chemicals in a substance.[6] Even trace amounts of impurities can alter the physical and chemical properties of 3-butoxy-1-propanol, potentially affecting the safety and efficacy of pharmaceutical products or the performance in industrial applications.[1][2] Regulatory agencies like the FDA and international bodies (via ICH guidelines) mandate strict control over impurities.[1][6]

Q3: What are the likely impurities in 3-butoxy-1-propanol? Impurities can originate from various sources, including the manufacturing process, degradation, or storage.[2] For 3-butoxy-1-propanol, potential impurities may include:

  • Starting Materials: Unreacted precursors from its synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Isomers: Such as 1-butoxypropan-2-ol or 2-butoxy-1-propanol.

  • Degradation Products: Formed due to exposure to heat, light, or air.

  • Residual Solvents: Other solvents used during the manufacturing process.[2]

Q4: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for analysis? The choice primarily depends on the volatility and thermal stability of the analyte and its impurities.[7]

  • Gas Chromatography (GC) is the preferred method for volatile and semi-volatile compounds that are thermally stable, like 3-butoxy-1-propanol and many of its likely impurities.[1][8]

  • High-Performance Liquid Chromatography (HPLC) is ideal for non-volatile or thermally labile impurities.[9] A significant challenge with HPLC for 3-butoxy-1-propanol is detection, as it lacks a strong UV chromophore. This often necessitates derivatization or the use of specialized detectors.[7][10]

Diagram 1: Method Selection Decision Tree start Impurity Analysis for 3-Butoxy-1-Propanol q1 Are the target impurities volatile and thermally stable? start->q1 gc Gas Chromatography (GC) is the primary choice q1->gc  Yes hplc High-Performance Liquid Chromatography (HPLC) is more suitable q1->hplc No   q2 Does the impurity have a UV chromophore? hplc->q2 uv_detect HPLC with UV/DAD Detection q2->uv_detect Yes no_uv Consider alternative detection methods q2->no_uv No deriv Chemical Derivatization (e.g., with Benzoyl Chloride) + UV or MS Detection no_uv->deriv rid Refractive Index (RI) Detection (Isocratic Only) no_uv->rid

Caption: Diagram 1: Method Selection Decision Tree.

Part 2: Gas Chromatography (GC) Methods

GC is the gold standard for analyzing volatile impurities in glycol ethers.[1][11] This section provides a detailed protocol and troubleshooting guide.

Detailed GC-FID/MS Protocol

This protocol provides a starting point for detecting volatile impurities. It must be validated for its intended purpose.[12]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 3-butoxy-1-propanol sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent (e.g., Methanol or Dichloromethane). Vortex to ensure homogeneity.

  • If an internal standard is used, it should be added to the diluent. 1-Hexanol is a suitable choice for similar compounds.[13]

  • Transfer an aliquot to a 2 mL GC vial for analysis.

2. Instrumentation & Parameters: The following table outlines typical starting parameters for a GC-FID or GC-MS system.

ParameterRecommended SettingRationale & Expertise
GC System Agilent GC, Thermo Trace GC, or equivalentRobust and widely available systems.
Column Rxi®-1301Sil MS (30m x 0.25mm, 1.4µm) or Stabilwax®-DB (30m x 0.32mm, 0.5µm)A mid-polarity column provides good separation for glycol ethers and potential isomers.[6][11]
Carrier Gas Helium or HydrogenHelium is standard for MS detectors. Hydrogen provides faster analysis with FID.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimizes separation efficiency and peak shape.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without causing thermal degradation.[6]
Injection Volume 1 µLStandard volume to avoid overloading the column.
Split Ratio 40:1 or 50:1Prevents column overloading from the main component, allowing for better resolution of trace impurities.[6]
Oven Program Initial: 50 °C, hold 5 minRamp: 15 °C/min to 240 °CHold: 5 minA suitable starting gradient to separate compounds with a range of boiling points.[6]
Detector (FID) Temperature: 280 °CH₂ Flow: 30 mL/minAir Flow: 300 mL/minFlame Ionization Detector (FID) offers excellent sensitivity for organic compounds. The temperature must be higher than the final oven temperature to prevent condensation.[14]
Detector (MS) Transfer Line: 260 °CIon Source: 230 °CScan Range: 20-250 amuMass Spectrometry (MS) provides structural information for impurity identification.[1][11] A low starting mass is needed to detect small fragments of glycol ethers.[11]

3. Data Analysis:

  • Identification: For MS, identify impurities by comparing their mass spectra with a library (e.g., NIST). For FID, identification is based on relative retention time compared to known standards.

  • Quantification: Calculate the concentration of each impurity using area percent, external standards, or an internal standard method. The response factor relative to the main peak should be determined for accurate quantification.[12]

GC Troubleshooting Guide

Diagram 2: GC Troubleshooting Workflow start Chromatographic Problem Observed q_peak What is the nature of the peak issue? start->q_peak q_baseline What is the nature of the baseline issue? start->q_baseline q_rt Are Retention Times Shifting? start->q_rt tailing Peak Tailing q_peak->tailing split Split Peaks q_peak->split no_peaks No / Small Peaks q_peak->no_peaks noise Baseline Noise q_baseline->noise bleed Baseline Bleed q_baseline->bleed ghost Ghost Peaks q_baseline->ghost sol_rt Check for: - Leaks in carrier gas line - Incorrect flow rate/pressure - Column aging/contamination q_rt->sol_rt sol_tailing Check for active sites: - Replace inlet liner/glass wool - Trim column front (0.5m) - Check for leaks tailing->sol_tailing sol_split Check injection technique - Improper column installation - Incompatible solvent split->sol_split sol_no_peaks Check for: - Syringe clog or leak - Incorrect split ratio - Inlet leak - Detector flame (FID) no_peaks->sol_no_peaks sol_noise Check for: - Contaminated detector - Contaminated gas supply - Loose column fittings noise->sol_noise sol_bleed Check for: - Column contamination - Oxygen leak - Oven temp > column max bleed->sol_bleed sol_ghost Check for: - Septum bleed - Contaminated liner - Carryover from previous run ghost->sol_ghost

Caption: Diagram 2: GC Troubleshooting Workflow.

Q: My peaks are tailing. What is the cause and how do I fix it? A: Peak tailing is often caused by active sites in the system that interact with polar functional groups (like the hydroxyl group in 3-butoxy-1-propanol).[15]

  • Cause 1: Active Inlet Liner: The glass wool or the surface of the inlet liner can become active.

    • Solution: Replace the inlet liner and septum. Use a deactivated liner if possible.[15]

  • Cause 2: Column Contamination: The first few meters of the column can accumulate non-volatile residues.

    • Solution: Trim 0.5 meters from the front of the column. If this doesn't work, bake out the column at its maximum isothermal temperature (ensure no oxygen is in the system).[15][16]

  • Cause 3: System Leak: Oxygen entering the system can damage the column's stationary phase.

    • Solution: Perform a leak check of the entire system from the gas source to the detector.[17]

Q: I'm seeing "ghost peaks" in my blank runs. Where are they coming from? A: Ghost peaks are peaks that appear in blank runs and are indicative of contamination.

  • Cause 1: Septum Bleed: Particles from the inlet septum can deposit in the liner and elute slowly.

    • Solution: Use a high-quality, pre-conditioned septum and ensure the inlet temperature does not exceed the septum's maximum temperature rating.[15]

  • Cause 2: Sample Carryover: Residue from a previous, more concentrated sample is retained in the syringe or inlet.

    • Solution: Implement a rigorous syringe washing routine between injections. Run a high-temperature blank gradient to clean the column.[16]

  • Cause 3: Contaminated Carrier Gas: Impurities in the gas supply or tubing can concentrate on the column at low temperatures and elute as the oven heats up.

    • Solution: Ensure high-purity carrier gas is used and that purifying traps are installed and replaced regularly.[16]

Q: My retention times are shifting between runs. What's wrong? A: Unstable retention times point to a problem with the system's flow or temperature control.

  • Cause 1: Flow Rate Fluctuation: Leaks in the carrier gas line or a faulty electronic pressure control (EPC) module can cause inconsistent flow.

    • Solution: Perform a leak check. Verify the flow rate at the detector outlet with an external flow meter.[15]

  • Cause 2: Oven Temperature Inconsistency: A malfunctioning oven can lead to poor retention time reproducibility.

    • Solution: Verify the oven's temperature accuracy with a calibrated external probe.

  • Cause 3: Column Changes: Over time, the stationary phase can degrade or be stripped, which can alter retention times.

    • Solution: If retention times consistently decrease and cannot be resolved by trimming, the column may need to be replaced.[18]

Part 3: High-Performance Liquid Chromatography (HPLC) Methods

While GC is often preferred, HPLC can be a powerful tool, especially for potential non-volatile degradation products or when derivatization is used to enhance detection.[19]

FAQs for HPLC Analysis

Q1: Since 3-butoxy-1-propanol has no strong UV chromophore, how can it be detected by HPLC? A: This is a primary challenge. Several strategies can be employed:

  • UV Detection at Low Wavelengths: Detection around 200-210 nm is sometimes possible for compounds with ether or alcohol functionalities, but sensitivity is low and interference from mobile phase additives is high.

  • Refractive Index (RI) Detection: An RI detector is a universal detector that responds to changes in the refractive index of the eluent. However, it is highly sensitive to temperature and pressure fluctuations and cannot be used with gradient elution.

  • Chemical Derivatization: This is often the most robust approach. By reacting the hydroxyl group of 3-butoxy-1-propanol and its impurities with a UV-absorbing or fluorescent tag, sensitivity can be dramatically increased. A common derivatizing agent for alcohols is benzoyl chloride.[10]

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity without the need for a chromophore.[1]

Q2: What would be a good starting point for an HPLC method? A: A reversed-phase method is the most common starting point for separating compounds of moderate polarity.[9]

  • Column: C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typical. For example, starting with 95:5 Water:Acetonitrile and ramping to 5:95 Water:Acetonitrile.[20]

  • Detector: As discussed above, this will depend on the chosen strategy (UV, RI, MS, or derivatization).

HPLC Troubleshooting Guide

Q: My peak shapes are broad or splitting. What should I check?

  • Cause 1: Column Overload: Injecting too much sample mass can lead to broad, triangular peaks.

    • Solution: Dilute the sample or reduce the injection volume.

  • Cause 2: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with the smallest possible inner diameter and keep lengths to a minimum.

  • Cause 3: Chemical Effects: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[8]

Q: The pressure on my HPLC system is too high.

  • Cause 1: Blockage: A blockage in the system is the most common cause. This is often a frit in the column or guard column.

    • Solution: Systematically troubleshoot by removing components. First, disconnect the column and check the pressure. If it drops, the column is blocked. Try back-flushing the column at a low flow rate. If that fails, replace the column.

  • Cause 2: Precipitated Buffer: If using buffered mobile phases, salts can precipitate if the organic solvent concentration becomes too high.

    • Solution: Ensure your buffer is soluble in the highest organic concentration of your gradient. Flush the system thoroughly with water before shutting down.

Part 4: Method Validation

Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[21]

Diagram 3: Analytical Method Validation Flowchart start Method Development protocol Write Validation Protocol start->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ (S/N Ratio) linearity->lod_loq accuracy Accuracy (Spike Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness (Varying Parameters) precision->robustness report Write Validation Report robustness->report end Method Implementation report->end

Caption: Diagram 3: Analytical Method Validation Flowchart.

Q: What analytical characteristics must be validated for an impurity method? A: According to ICH guidelines, the validation of an impurity quantification method should include the following parameters:[12][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the peaks for known impurities are well-resolved from the main component and any other potential interferents.[22]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.[22]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.[22]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the LOQ to 120% of the specification limit.

  • Accuracy: The closeness of test results to the true value. This is usually determined by performing spike recovery studies at multiple concentration levels.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes:

    • Repeatability: Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature, mobile phase composition).[23]

References

  • Exploring 3-Butoxypropan-1-ol: Properties and Applications. (n.d.). Google Cloud.
  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • 3-Butoxy-1-propanol. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]

  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved January 3, 2026, from [Link]

  • HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether) on Primesep 200 Column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]

  • Validation of Impurity Methods, Part II. (2014, August 22). Pharmaceutical Technology. Retrieved January 3, 2026, from [Link]

  • Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved January 3, 2026, from [Link]

  • BUTOXYPROPANOL. (n.d.). Ataman Kimya. Retrieved January 3, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus Asia. Retrieved January 3, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved January 3, 2026, from [Link]

  • Butoxypropan-1-ol | C7H16O2 | CID 3032854. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Glycol Analysis by HPLC. (n.d.). Agilent Technologies. Retrieved January 3, 2026, from [Link]

  • GC Troubleshooting Guide. (2023, May 9). GL Sciences. Retrieved January 3, 2026, from [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent Technologies. Retrieved January 3, 2026, from [Link]

  • Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 3, 2026, from [Link]

  • Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether... (2019, February 1). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. (n.d.). Restek. Retrieved January 3, 2026, from [Link]

  • Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. (n.d.). TechnoBridge. Retrieved January 3, 2026, from [Link]

  • III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved January 3, 2026, from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023, August 29). Scirp.org. Retrieved January 3, 2026, from [Link]

  • Review article on impurity profiling. (2025, October 13). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 3, 2026, from [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online. Retrieved January 3, 2026, from [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). LCGC North America. Retrieved January 3, 2026, from [Link]

  • Product information, 3-Butoxy-1-propanol. (n.d.). P&S Chemicals. Retrieved January 3, 2026, from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cleaning Agent Performance with 3-butoxy-1-propanol

Welcome to the technical support guide for 3-butoxy-1-propanol, a high-performance propylene glycol (P-series) ether. This resource is designed for researchers, scientists, and formulation chemists who are looking to lev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-butoxy-1-propanol, a high-performance propylene glycol (P-series) ether. This resource is designed for researchers, scientists, and formulation chemists who are looking to leverage the unique properties of this versatile solvent to enhance the efficacy of cleaning agents. Here, you will find scientifically grounded answers to common questions and detailed troubleshooting protocols to address challenges encountered during formulation and experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the use of 3-butoxy-1-propanol in cleaning formulations.

Q1: What is 3-butoxy-1-propanol, and what is its primary role in a cleaning formulation?

A: 3-Butoxy-1-propanol (also known as propylene glycol n-butyl ether or PnB) is a glycol ether solvent with a unique molecular structure that gives it both hydrophilic (water-loving) and hydrophobic (oil-loving) characteristics.[1][2] This amphiphilic nature makes it an excellent coupling agent and solvent . Its primary roles are to:

  • Dissolve a wide range of soils: It is highly effective at dissolving oils, greases, resins, and other organic residues.[2][3]

  • Improve formulation stability: It acts as a bridge between water and less soluble organic components (like surfactants, fragrances, or other solvents), preventing phase separation and creating a stable, homogenous solution.[1]

  • Enhance cleaning performance: By reducing the surface tension of the cleaning solution, it improves the wetting of surfaces and allows for better penetration and lifting of soils.[4][5]

Q2: What is a typical concentration range for 3-butoxy-1-propanol in a cleaning product?

A: The optimal concentration is highly dependent on the specific application, the type of soil to be removed, and the other components in the formulation. However, a general guideline is between 1% to 15% by weight . For heavy-duty industrial degreasers, concentrations may be higher, while for general-purpose surface cleaners, they may be on the lower end of this range.[6] Some formulations may use as little as 0.5% or as much as 25%.[6]

Q3: How does 3-butoxy-1-propanol compare to more traditional ethylene glycol ethers (E-series), like 2-butoxyethanol (EB)?

A: Propylene-series (P-series) glycol ethers like 3-butoxy-1-propanol are often preferred over older E-series ethers.[7] P-series ethers generally exhibit lower toxicity profiles and are often more biodegradable.[2][7][8] Functionally, propylene glycol butyl ether has been shown to provide comparable or even superior grease-cutting performance to ethylene glycol butyl ether.[9]

Q4: Is 3-butoxy-1-propanol compatible with anionic, cationic, and non-ionic surfactants?

A: Yes, one of its key strengths is its excellent compatibility with a wide range of surfactants.[2][10] It enhances the performance of surfactants by improving soil penetration and emulsification, which helps the cleaner lift dirt more effectively from surfaces.[2] It is particularly effective in stabilizing formulations that contain high concentrations of surfactants.

Q5: What are the key safety precautions when handling 3-butoxy-1-propanol in a laboratory setting?

A: 3-Butoxy-1-propanol is a combustible liquid and should be handled with appropriate care.[11] Key safety measures include:

  • Avoid ignition sources: Keep away from heat, sparks, open flames, and hot surfaces.[11]

  • Ensure adequate ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.

  • Use appropriate Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested according to standards like EN 374), safety glasses or goggles, and a lab coat.[11]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place between 15–25 °C.[11]

Part 2: Troubleshooting Guides

This section offers structured, step-by-step solutions to specific problems that may arise during the formulation and testing of cleaning agents containing 3-butoxy-1-propanol.

Guide 1: Resolving Formulation Instability and Phase Separation

Problem: My aqueous cleaning formulation appears cloudy or separates into distinct layers after adding 3-butoxy-1-propanol, especially at different temperatures.

Causality: This issue typically stems from an imbalance in the formulation's polarity. While 3-butoxy-1-propanol is an excellent coupling agent, its own solubility in water is partial (around 5.5-6 g/100mL).[12] If the system contains other components with very low water solubility (e.g., certain oils, fragrances, or other solvents), the concentration of 3-butoxy-1-propanol may be insufficient to create a stable microemulsion. Temperature fluctuations can further disrupt the delicate hydrophilic-lipophilic balance (HLB) of the system.

Troubleshooting Workflow: Formulation Instability

G Start Problem: Formulation is Cloudy or Separating Q1 Is the concentration of 3-butoxy-1-propanol above 5%? Start->Q1 Step1 Step 1: Incrementally increase 3-butoxy-1-propanol concentration (e.g., in 1% steps). Q1->Step1 No Step2 Step 2: Introduce a co-solvent with higher water solubility (e.g., Dipropylene Glycol Methyl Ether - DPM). Q1->Step2 Yes Q2 Is the formulation stable now? Step1->Q2 Step2->Q2 Step3 Step 3: Evaluate surfactant system. Increase concentration or choose a surfactant with a more suitable HLB. Q2->Step3 No End_Success Resolution: Stable Formulation Achieved Q2->End_Success Yes Q3 Is the formulation stable now? Step3->Q3 Q3->End_Success Yes End_Consult Further action: Consult Hansen Solubility Parameters (HSP) for all components to predict compatibility. Q3->End_Consult No

Caption: How 3-butoxy-1-propanol orients at an oil-water interface.

Experimental Protocol:

  • Soil Characterization (If possible): If the composition of the soil is known, find its Hansen Solubility Parameters from literature or databases.

  • Systematic Co-Solvent Screening: If the soil's HSP is unknown, screen a panel of co-solvents with varying HSP values to blend with 3-butoxy-1-propanol.

    • For very non-polar, oily soils: Consider adding a co-solvent with a higher dispersion (δD) component and lower polarity, such as Hexyl CELLOSOLV™. [5] * For more polar soils: A co-solvent with higher polar (δP) or hydrogen bonding (δH) components may be beneficial.

  • Quantitative Performance Testing:

    • Apply a standardized amount of the target soil to a consistent substrate (e.g., glass, stainless steel, or ceramic tiles).

    • Apply a measured volume of each test formulation and use a standardized mechanical action (e.g., a Gardner scrub tester).

    • Quantify cleaning efficiency by measuring the percentage of soil removed, either gravimetrically (weighing the substrate before and after cleaning) or visually using image analysis.

  • Data Analysis: Correlate the cleaning efficiency of each blend with the calculated HSP of the solvent mixture. This will reveal the optimal solvency profile for the target soil.

Guide 3: Addressing Material Compatibility Issues

Problem: The cleaning agent is causing damage to the substrate being cleaned, such as crazing, cracking, or swelling of plastics, or corrosion of metals.

Causality: While 3-butoxy-1-propanol is compatible with many materials, no solvent is universally compatible. [10]Aggressive solvency can cause certain polymers to swell, soften, or dissolve. This is particularly a concern for plastics like polycarbonate, ABS, and some elastomers under prolonged exposure or at elevated temperatures.

Experimental Protocol: Material Compatibility Testing

  • Substrate Coupon Immersion:

    • Obtain standardized coupons of the materials of concern (e.g., 1x2 inch squares of polycarbonate, polypropylene, neoprene, etc.).

    • Measure and record the initial mass, dimensions (length, width, thickness), and hardness (using a durometer for elastomers) of each coupon.

    • Fully immerse the coupons in the cleaning formulation in sealed containers at both room temperature and an elevated temperature relevant to the application (e.g., 50°C). Use the pure solvent as a control.

  • Periodic Evaluation:

    • After set time intervals (e.g., 24, 72, and 168 hours), remove the coupons.

    • Gently pat them dry and immediately re-measure mass and dimensions to calculate percent mass change and volumetric swell.

    • Visually inspect for any signs of degradation: crazing, cracking, discoloration, or softening.

    • After the final time point, allow a set of coupons to dry completely for 24 hours and re-measure to see if changes are reversible.

  • Decision Matrix: Use the collected data to assess compatibility. Generally, a volumetric swell of <5-10% and no significant change in physical appearance or properties is considered acceptable for many applications. [13][14]If damage is observed, reformulation is necessary.

    • Mitigation Strategy: Reduce the concentration of 3-butoxy-1-propanol, or substitute a portion of it with a less aggressive co-solvent that is known to be compatible with the sensitive substrate.

Part 3: Technical Data Summary

The following tables provide key quantitative data for 3-butoxy-1-propanol to aid in formulation calculations and performance prediction.

Table 1: Physical and Chemical Properties of 3-butoxy-1-propanol

PropertyValueReference(s)
CAS Number 10215-33-5[15][16][17]
Molecular Formula C₇H₁₆O₂[15][16][18]
Molecular Weight 132.20 g/mol [15][16]
Boiling Point 170.1 - 171.5 °C[12][15][18]
Flash Point 58.9 - 63 °C[12][15][18]
Density ~0.893 g/cm³[15][18]
Water Solubility ~5.5 - 6 g/100 mL (Partial)[12]
Evaporation Rate (nBuAc=1) 0.093[12]

Table 2: Hansen Solubility Parameters (HSP)

HSP provides a numerical method to predict the interaction between materials. A small "distance" (Ra) between the HSP values of a solvent and a soil/polymer suggests high affinity.

ParameterValue (MPa½)Description
δD (Dispersion) 15.4Energy from atomic forces
δP (Polar) 4.5Energy from dipolar forces
δH (Hydrogen Bonding) 9.2Energy from hydrogen bonds

(Note: Values converted from (cal/mL)½ as found in the source,[19] using a conversion factor of 2.05.)

References

  • The Many Uses of Glycol Ethers in Industrial and Household Applic
  • Using Glycol Ethers in Cleaning Products: Performance and Safety Benefits. (2025). Alliance Chemical.
  • Exploring 3-Butoxypropan-1-ol: Properties and Applic
  • Glycol Ether Uses Across Industries. (2022). Bell Chem.
  • PROPYLENE GLYCOL N-BUTYL ETHER.
  • Advancing Chemistry for a Cleaner, Greener Future. (2025). Level 7 Chemical.
  • Propylene Glycol n-Butyl Ether Supplier. RIVERLAND TRADING.
  • Propylene glycol n-butyl ether (PNB). South City Petrochem.
  • Glycol Ethers: What are they and wh
  • Glycol Ethers. (2011).
  • 3-Butoxy-1-propanol.
  • Glycol ether solvents in liquid cleaning compositions to remove stains
  • BUTOXYPROPANOL.
  • 3-Butoxy-1-propanol. LookChem.
  • Product information, 3-Butoxy-1-propanol. P&S Chemicals.
  • Glycol Ethers - General Inform
  • Glycol Ether Formul
  • Hansen solubility parameters. stenutz.eu.
  • Hansen solubility parameters. stenutz.eu.
  • Safety Data Sheet: 3-butoxypropan-2-ol. Carl ROTH.
  • Hansen Solubility Parameters (HSP). Prof Steven Abbott.
  • Containing butoxy-propanol with low secondary isomer content.
  • Butoxypropanol, CAS 5131-66-8.
  • CHEMICAL COMP
  • Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends. (2015). eScholarship, University of California.

Sources

Optimization

Technical Support Center: Method Development for Quantifying 3-Butoxy-1-Propanol in Complex Mixtures

Welcome to the technical resource hub for the quantification of 3-butoxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for the quantification of 3-butoxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and troubleshooting robust analytical methods for this analyte in complex sample matrices. Here, we synthesize foundational analytical principles with field-proven insights to help you navigate your experimental challenges.

Section 1: Method Selection & Development Strategy

The first critical step in any quantitative analysis is selecting the appropriate analytical technique and developing a robust method. 3-Butoxy-1-propanol (also known as propylene glycol n-butyl ether) is a relatively polar, volatile compound with the molecular formula C7H16O2.[1][2] Its physicochemical properties are key to determining the best analytical approach.

Frequently Asked Questions (FAQs) in Method Development

Q1: What is the most suitable analytical technique for quantifying 3-butoxy-1-propanol in a complex mixture?

A1: Gas Chromatography (GC) is overwhelmingly the preferred technique for analyzing 3-butoxy-1-propanol and other glycol ethers.[3][4][5][6] The primary reasons are:

  • Volatility: 3-butoxy-1-propanol is sufficiently volatile for GC analysis, which is often simpler and faster for such compounds compared to liquid chromatography.[7]

  • Detector Compatibility: It is readily detected by a Flame Ionization Detector (FID), which is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity.[5]

While HPLC methods can be developed, they are generally less straightforward. For instance, a reverse-phase HPLC method would require careful mobile phase selection to retain such a polar analyte.[9][10] Therefore, GC-FID is the recommended starting point for its robustness, simplicity, and cost-effectiveness.

Q2: How do I choose the right GC column for 3-butoxy-1-propanol analysis?

A2: Column selection is critical for achieving good peak shape and resolution from matrix interferences. For glycol ethers like 3-butoxy-1-propanol, a mid-polarity column is typically the best choice.

  • Recommended Phase: A cyanopropylphenyl-based stationary phase (e.g., a "624-type" or a 1301-type phase) is highly effective.[3][4] These phases provide a unique selectivity for polar analytes and can resolve them from common organic solvents and matrix components.

  • Alternative Phase: A polyethylene glycol (PEG)-based column (e.g., "WAX" or "Innowax") is also an excellent choice due to its high polarity, which provides strong retention and good peak shape for polar compounds like glycol ethers.[11]

  • Avoid: Standard non-polar phases (e.g., 1-type or 5-type) may result in poor peak shape (tailing) and insufficient retention, especially if the matrix is aqueous or contains other highly polar components.

Column Type Stationary Phase Primary Application Benefit Example
Mid-Polar Cyanopropylphenyl PolysiloxaneExcellent selectivity for volatile polar compounds and isomers.[3][4]Rxi®-1301Sil MS, DB-624
High-Polar Polyethylene Glycol (PEG)Strong retention and symmetric peaks for polar analytes.[11]DB-WAX, ZB-WAXplus

Q3: My sample matrix is causing significant interference. How can I improve my sample preparation?

A3: Effective sample preparation is crucial for removing interferences, concentrating the analyte, and ensuring method robustness. The choice of technique depends on the nature of the matrix (e.g., aqueous, organic, solid).

  • For Aqueous Matrices (e.g., formulations, wastewater):

    • Liquid-Liquid Extraction (LLE): This is a fundamental and effective technique.[12] Since 3-butoxy-1-propanol is polar, you must choose an appropriate organic solvent to efficiently partition it out of the aqueous phase. Solvents like ethyl acetate or a mixture containing dichloromethane can be effective. To improve recovery of this hydrophilic analyte, a "salting-out" approach, where a high concentration of salt (e.g., sodium sulfate) is added to the aqueous sample, can be used to drive the analyte into the organic phase.[13][14]

    • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher concentration factors than LLE.[15][16] For a polar analyte like 3-butoxy-1-propanol, traditional reversed-phase sorbents (like C18) may not provide sufficient retention.[17] A carbon-based adsorbent or a polar polymeric sorbent is often more effective for retaining glycols from water.[17]

  • For Oily or Complex Organic Matrices:

    • Dilute and Shoot: The simplest approach is to dilute the sample in a suitable solvent (e.g., methanol, isopropanol) to a concentration within the instrument's linear range and inject it directly. This is fast but may introduce non-volatile residues that contaminate the GC inlet.

    • Liquid-Liquid Extraction (LLE): A back-extraction can be performed. For example, the sample can be dissolved in a non-polar solvent like hexane, and the more polar 3-butoxy-1-propanol can be extracted into a polar solvent like acetonitrile or methanol.

Below is a decision workflow for selecting a sample preparation technique.

SamplePrepWorkflow start Start: Complex Sample Containing 3-Butoxy-1-Propanol matrix_type What is the primary matrix? start->matrix_type aqueous Aqueous Matrix (e.g., formulation, water) matrix_type->aqueous Aqueous organic Oily / Organic Matrix (e.g., cream, polymer) matrix_type->organic Organic aqueous_tech Choose Extraction Technique aqueous->aqueous_tech organic_tech Choose Approach organic->organic_tech lle Liquid-Liquid Extraction (LLE) - Add salt to improve recovery - Use polar solvent (e.g., Ethyl Acetate) aqueous_tech->lle High Analyte Conc. / Simpler Matrix spe Solid-Phase Extraction (SPE) - Use Carbon or Polymeric Sorbent - Offers cleaner extract aqueous_tech->spe Low Analyte Conc. / Complex Matrix final Analyze Extract by GC-FID lle->final spe->final dilute Dilute & Shoot - Fast but risks contamination - Dilute in Methanol/IPA organic_tech->dilute Simple Matrix organic_lle Liquid-Liquid Extraction - Dissolve in Hexane - Extract with Acetonitrile organic_tech->organic_lle Complex Matrix dilute->final organic_lle->final

Caption: Sample preparation decision workflow.

Section 2: Validated Experimental Protocol

This section provides a detailed, self-validating protocol for the quantification of 3-butoxy-1-propanol using Gas Chromatography with Flame Ionization Detection (GC-FID). This method should be validated in your laboratory according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19][20][21]

Step-by-Step GC-FID Method

1. Instrument & Consumables:

  • Gas Chromatograph with a Split/Splitless Inlet and Flame Ionization Detector (FID).

  • GC Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent PEG phase.

  • Gases: Helium (Carrier, >99.999%), Hydrogen (FID), Air (FID).

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

2. Reagent Preparation:

  • Diluent: Methanol, HPLC grade.

  • Internal Standard (IS), Optional but Recommended: 1-Heptanol or 2-Octanol. Prepare a 1 mg/mL stock solution in methanol.

  • 3-Butoxy-1-Propanol Standard: Certified reference material (>99% purity).

3. Standard Preparation:

  • Stock Standard (10 mg/mL): Accurately weigh ~100 mg of 3-butoxy-1-propanol reference standard into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard with methanol to cover the expected sample concentration range (e.g., 5, 25, 50, 100, 250 µg/mL). If using an internal standard, add a constant concentration (e.g., 50 µg/mL) to each calibration standard.

4. Sample Preparation (Example: LLE from Aqueous Matrix):

  • Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.

  • If using an internal standard, add the appropriate volume of IS stock solution.

  • Add ~0.5 g of anhydrous sodium sulfate.

  • Add 2.0 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean GC vial for analysis.

5. Chromatographic Conditions:

Parameter Setting Rationale
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Inlet Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks for quantitative analysis. Adjust ratio based on sensitivity needs.
Carrier Gas HeliumInert gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Start at 60 °C (hold 2 min)Allows for focusing of volatiles at the head of the column.
Ramp to 220 °C at 15 °C/minProvides separation from other components.
Hold at 220 °C for 3 minEnsures all components are eluted from the column.
Detector FIDFlame Ionization Detector.
Detector Temp. 260 °CPrevents condensation of analytes in the detector.
H2 Flow 30 mL/minTypical setting for FID; optimize per instrument manual.
Air Flow 300 mL/minTypical setting for FID; optimize per instrument manual.
Makeup Flow (He) 25 mL/minEnsures efficient transfer of column effluent to the flame.
Injection Volume 1 µLStandard volume; can be adjusted if needed.

6. System Suitability Test (SST): Before running samples, inject a mid-level calibration standard five times. The results must meet the following criteria to ensure the system is performing correctly:

  • Peak Tailing Factor: 0.9 – 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • RSD of Retention Time: ≤ 1.0%

Section 3: Troubleshooting Guide

Even with a robust method, problems can arise. This guide addresses common issues in a logical, cause-and-effect format.[22][23][24][25]

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: The peak for 3-butoxy-1-propanol is asymmetric, with a "tail" or a "front."

  • Impact: Reduces integration accuracy and resolution.

  • Troubleshooting Logic:

    PeakShapeTroubleshooting start Poor Peak Shape Observed check_overload Is the peak fronting? start->check_overload check_tailing Is the peak tailing? start->check_tailing check_overload->check_tailing No fronting_sol Cause: Column Overload Solution: 1. Dilute the sample. 2. Increase the split ratio. check_overload->fronting_sol Yes tailing_cause Possible Causes for Tailing check_tailing->tailing_cause Yes cause1 Active Sites in Inlet/Column tailing_cause->cause1 cause2 Column Contamination tailing_cause->cause2 cause3 Incompatible Solvent tailing_cause->cause3 sol1 Solution: 1. Replace inlet liner & septum. 2. Trim 10-20 cm from column front. 3. Use a deactivated liner. cause1->sol1 sol2 Solution: 1. Bake out column at high temp. 2. Check for non-volatile matrix. cause2->sol2 sol3 Solution: Ensure sample is dissolved in a compatible solvent (e.g., Methanol). cause3->sol3

    Caption: Troubleshooting flowchart for poor peak shape.

Problem 2: Inconsistent Retention Times

  • Symptom: The retention time for the analyte peak shifts between injections.

  • Impact: Can lead to misidentification of peaks and inaccurate quantification.

  • Possible Causes & Solutions:

    • System Leaks: A leak in the septum, fittings, or gas lines is the most common cause.

      • Solution: Perform a leak check using an electronic leak detector, paying close attention to the inlet septum and column connections. Tighten fittings as needed (do not overtighten).

    • Unstable Flow/Pressure: Fluctuations in the carrier gas flow rate will directly impact retention times.

      • Solution: Verify that the gas cylinder has sufficient pressure. Check the GC's electronic pressure control (EPC) module for stability. Measure the flow rate at the detector outlet to confirm it matches the setpoint.

    • Oven Temperature Inconsistency: An unstable oven will cause retention times to drift.

      • Solution: Ensure the oven is not located near a draft (e.g., from an air vent). Allow the system to fully equilibrate before starting a sequence. If the problem persists, the oven temperature sensor may require service.

Problem 3: Low Sensitivity or No Peak Detected

  • Symptom: The analyte peak is much smaller than expected or completely absent.

  • Impact: Inability to quantify the analyte.

  • Possible Causes & Solutions:

    • FID Flame is Out: The most common reason for a complete loss of signal. This can happen if the solvent peak is very large.[22][26]

      • Solution: Check the detector status on the instrument. Attempt to re-ignite the flame. Ensure hydrogen and air flows are correct.[26]

    • Incorrect Split Ratio: If the split ratio is too high, most of the sample is vented, and very little reaches the detector.

      • Solution: Decrease the split ratio (e.g., from 50:1 to 10:1) or perform a splitless injection for trace-level analysis.

    • Syringe or Inlet Issue: A clogged syringe or a plugged inlet liner will prevent the sample from reaching the column.

      • Solution: Visually inspect the syringe for blockages or bubbles. Replace the inlet liner and septum.

    • Sample Degradation: The analyte may not be stable in the prepared sample matrix or solvent.

      • Solution: Prepare a fresh sample and analyze it immediately. Perform a stability study if samples need to be stored.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).[Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek.[Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]

  • Troubleshooting GC-FID Lighting. Phenomenex.[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.[Link]

  • Progress in sample preparation and analytical methods for trace polar small molecules in complex samples. R Discovery.[Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek.[Link]

  • Sample Preparation Techniques for Precision in Analysis. Phenomenex.[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link]

  • Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. ResearchGate.[Link]

  • Troubleshooting Guide. Phenomenex.[Link]

  • GC Troubleshooting. Agilent Technologies.[Link]

  • MAK Commission: Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1‐ethoxy‐2‐propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. BAuA.[Link]

  • Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. MDPI.[Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.[Link]

  • Sample preparation for polar metabolites in bioanalysis. ResearchGate.[Link]

  • GC Troubleshooting. Stepbio.[Link]

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments.[Link]

  • Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments. LCGC International.[Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.[Link]

  • Separation of Propanenitrile, 3-butoxy- on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Solid-Phase Extraction. Chemistry LibreTexts.[Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation.[Link]

  • Introduction to HPLC. Shimadzu.[Link]

  • 3-butoxy-1-propanol (C7H16O2). PubChemLite.[Link]

  • 3-Butoxy-1-propanol. PubChem.[Link]

  • Quantitation of Flavoring Agents in Complex Matrices. Alcohol and Tobacco Tax and Trade Bureau (TTB).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Butoxy-1-Propanol and Other Glycol Ethers as Solvents

For researchers, scientists, and formulation chemists, the selection of an appropriate solvent is a critical decision that profoundly impacts the efficacy, safety, and environmental profile of a product. Glycol ethers, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and formulation chemists, the selection of an appropriate solvent is a critical decision that profoundly impacts the efficacy, safety, and environmental profile of a product. Glycol ethers, a versatile class of organic solvents, are prized for their unique combination of ether and alcohol functionalities, affording them broad solvency and miscibility with both aqueous and organic systems.[1][2] This guide provides an in-depth comparative analysis of 3-butoxy-1-propanol against two other prominent glycol ethers: Propylene Glycol n-Butyl Ether (PnB) and 2-Butoxyethanol.

This document moves beyond a simple cataloging of properties to offer a nuanced, data-driven comparison, empowering you to make an informed solvent selection based on key performance attributes, safety considerations, and environmental impact. We will delve into the causality behind experimental choices and provide self-validating protocols for your own comparative assessments.

The Glycol Ether Landscape: A Tale of Two Series

Glycol ethers are broadly classified into two series based on their manufacturing process: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide.[1] This structural variance is not trivial; it significantly influences their toxicological profiles. E-series glycol ethers, such as 2-butoxyethanol, can metabolize into toxic alkoxyacetic acids, raising health concerns.[1] In contrast, P-series glycol ethers, including 3-butoxy-1-propanol and PnB, generally exhibit a more favorable safety profile, a crucial factor in their increasing adoption as alternatives.[1][3]

In Focus: 3-Butoxy-1-Propanol

3-Butoxy-1-propanol (CAS No. 10215-33-5) is a P-series glycol ether that serves as a valuable component in coatings, adhesives, and cleaning agents.[4] Its molecular structure imparts a balance of hydrophilic and hydrophobic characteristics, enabling its use as a solvent and a coupling agent to merge disparate phases in a formulation.[4] It is recognized for its compatibility with various resins and a favorable environmental profile compared to some traditional ethylene glycol ethers.[4]

Head-to-Head Comparison: Physicochemical Properties

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes key comparative data for 3-butoxy-1-propanol and its counterparts.

Property3-Butoxy-1-propanolPropylene Glycol n-Butyl Ether (PnB)2-Butoxyethanol
CAS Number 10215-33-5[4]5131-66-8[5]111-76-2[4]
Series P-SeriesP-SeriesE-Series
Molecular Weight ( g/mol ) 132.20[4]132.2[5]118.17[6]
Boiling Point (°C) 170.1[4]171[5]171[7]
Flash Point (°C) 58.9[4]63[5]62
Density (g/cm³ at 20°C) 0.893[4]0.879[5]~0.901
Viscosity (cP at 25°C) Not readily available3.9[6]Not readily available
Water Solubility (wt% at 20°C) Partially miscible[4]5.5[5]Miscible
Evaporation Rate (nBuAc=1) Not readily available0.093[5]~0.08

Delving Deeper: Solvency Power

A solvent's primary role is to dissolve other substances. This "solvency power" can be quantified using Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a liquid into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[5] Solvents with HSP values similar to a given solute will be effective at dissolving it.

Hansen Solubility ParameterPropylene Glycol n-Butyl Ether (PnB)2-Butoxyethanol
δD (Dispersion) 15.316.0[6]
δP (Polar) 4.55.1[6]
δH (Hydrogen Bonding) 9.212.3[6]

From the available data, 2-butoxyethanol exhibits stronger polar and hydrogen bonding characteristics compared to PnB, suggesting it may be a more effective solvent for polar resins and polymers. PnB, with its lower polarity, may be better suited for less polar systems. The choice between them would depend on the specific resin system being used.

Safety and Toxicological Profile

As previously mentioned, the distinction between P-series and E-series glycol ethers is most pronounced in their toxicological profiles. This is a critical consideration for both occupational safety and consumer product formulation.

Safety Parameter3-Butoxy-1-propanolPropylene Glycol n-Butyl Ether (PnB)2-Butoxyethanol
LD50 (Oral, Rat) 5,009 mg/kg3,300 mg/kg470 mg/kg[2]
OSHA PEL (8-hr TWA) Not establishedNot established50 ppm[1]
ACGIH TLV (8-hr TWA) Not establishedNot established20 ppm

The oral LD50 data clearly indicates a significantly lower acute toxicity for the P-series glycol ethers, 3-butoxy-1-propanol and PnB, when compared to the E-series 2-butoxyethanol.[2] The established occupational exposure limits (PEL and TLV) for 2-butoxyethanol reflect the greater health concerns associated with this solvent.[1]

Environmental Fate and Impact

The environmental persistence and biodegradability of solvents are key factors in sustainable formulation. Glycol ethers, in general, are not considered persistent in the environment and are susceptible to biodegradation.[4]

  • 3-Butoxy-1-propanol: Touted for its favorable environmental profile, it is an alternative to more traditional, and potentially more harmful, ethylene glycol ethers.[4]

  • Propylene Glycol n-Butyl Ether (PnB): P-series glycol ethers are known to be readily biodegradable and are not expected to persist in aquatic or terrestrial environments.

  • 2-Butoxyethanol: This solvent is also biodegradable in soil and water, with a half-life of 1-4 weeks in aquatic environments, and it is not known to bioaccumulate.[4]

Experimental Protocols for Solvent Evaluation

To provide a practical framework for your own comparative studies, we outline two key experimental protocols.

Protocol 1: Viscosity Reduction Efficiency

Objective: To quantitatively compare the ability of each solvent to reduce the viscosity of a model resin solution. A more efficient solvent will achieve a target viscosity with a smaller amount, contributing to lower Volatile Organic Compound (VOC) content.

Methodology:

  • Preparation of Resin Stock: Prepare a high-concentration stock solution of a relevant resin (e.g., an acrylic or alkyd resin) in a slow-evaporating solvent known to be a good solvent for the resin.

  • Sample Preparation: In separate vials, add a known weight of the resin stock solution.

  • Solvent Addition: To each vial, add incremental amounts of the test solvent (3-butoxy-1-propanol, PnB, or 2-butoxyethanol), ensuring thorough mixing after each addition.

  • Viscosity Measurement: After each solvent addition, measure the viscosity of the solution using a rotational viscometer at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot viscosity as a function of the weight percentage of the added solvent. The solvent that produces the steepest initial drop in viscosity is the most efficient.

Causality: The efficiency of viscosity reduction is a direct measure of the solvent's interaction with the polymer chains of the resin. Stronger solvent-polymer interactions lead to greater chain extension and a more significant reduction in viscosity.

Protocol 2: Evaporation Rate and Film Formation

Objective: To assess the evaporation rate of the solvents from a wet film and its impact on the final appearance of a coating.

Methodology:

  • Coating Formulation: Prepare simple coating formulations using a standard binder, with each of the test solvents as the primary solvent.

  • Film Application: Apply a wet film of each formulation of a defined thickness onto a standardized substrate (e.g., Leneta card) using a drawdown bar.

  • Evaporation Monitoring: Immediately after application, place the coated substrate on a balance in a controlled environment (temperature and humidity) and record the weight loss over time.

  • Film Assessment: Once the films are dry, visually inspect them for defects such as orange peel, pinholing, or blistering. Measure gloss and haze using appropriate instrumentation.

  • Data Analysis: Plot the percentage of weight loss versus time to compare evaporation rates. Correlate these rates with the observed film properties.

Causality: The evaporation rate of the solvent system is critical for proper film formation. A solvent that evaporates too quickly can trap air and cause defects, while one that evaporates too slowly can lead to sagging and extended drying times.

Visualizing the Comparison

To further aid in understanding the relationships and workflows, the following diagrams are provided.

cluster_p_series P-Series Glycol Ethers cluster_e_series E-Series Glycol Ethers 3-Butoxy-1-Propanol 3-Butoxy-1-Propanol Propylene Glycol n-Butyl Ether (PnB) Propylene Glycol n-Butyl Ether (PnB) 2-Butoxyethanol 2-Butoxyethanol Propylene Oxide Propylene Oxide Propylene Oxide->3-Butoxy-1-Propanol Precursor Propylene Oxide->Propylene Glycol n-Butyl Ether (PnB) Precursor Ethylene Oxide Ethylene Oxide Ethylene Oxide->2-Butoxyethanol Precursor Start Start Prepare Resin Stock Prepare Resin Stock Start->Prepare Resin Stock Add Test Solvent Add Test Solvent Prepare Resin Stock->Add Test Solvent Measure Viscosity Measure Viscosity Add Test Solvent->Measure Viscosity Plot Data Plot Data Measure Viscosity->Plot Data Analyze Efficiency Analyze Efficiency Plot Data->Analyze Efficiency End End Analyze Efficiency->End

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Butoxy-1-propanol Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two common chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Perfor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two common chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantification of 3-butoxy-1-propanol. As a Senior Application Scientist, the objective is not merely to present protocols, but to elucidate the scientific rationale behind the selection of each method and the critical steps in their validation, ensuring the generation of reliable and reproducible data.

The validation frameworks described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the authoritative standard for analytical procedure validation.[1][2][3] This ensures that the methodologies are not only scientifically sound but also align with global regulatory expectations.[4][5][6][7][8]

Introduction to the Analyte and Methodologies

3-Butoxy-1-propanol (CAS No. 10215-33-5) is a glycol ether with applications as a solvent and intermediate in chemical synthesis.[9] Its accurate quantification is critical for process control, quality assurance, and stability testing. The choice of an analytical method is contingent on several factors, including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis.

  • Gas Chromatography (GC): As a volatile compound, 3-butoxy-1-propanol is an ideal candidate for GC analysis. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is highly suitable for this analysis, as it provides excellent sensitivity and a linear response to hydrocarbons. This makes GC-FID a robust and cost-effective primary method for quantifying 3-butoxy-1-propanol.[10]

  • High-Performance Liquid Chromatography (HPLC): While less conventional for a volatile alcohol, HPLC can be a valuable alternative, particularly in laboratories where GC is not available or when analyzing complex, non-volatile matrices. Since 3-butoxy-1-propanol lacks a strong chromophore, direct UV detection requires monitoring at a low wavelength (e.g., < 210 nm), where specificity can be a challenge.[11] Nevertheless, a well-validated HPLC-UV method can provide reliable quantitative data.

Comparative Overview of Analytical Methods

The selection between GC and HPLC is a critical decision driven by the specific needs of the analytical problem. The following table provides a high-level comparison of the proposed methods.

FeatureProposed GC-FID MethodProposed HPLC-UV Method
Principle Partitioning of the volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase.Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Instrumentation Gas Chromatograph with Flame Ionization Detector (FID).HPLC system with UV-Vis or Diode-Array Detector (DAD).
Suitability for Analyte High. Ideal for volatile compounds like 3-butoxy-1-propanol.Moderate. Requires detection at low UV wavelengths due to the lack of a strong chromophore.
Sample Preparation Simple dilution in a suitable organic solvent (e.g., methanol, isopropanol).Dilution in the mobile phase; may require filtration.[12]
Sensitivity Generally high due to the nature of FID detection for organic analytes.Potentially lower and more susceptible to baseline noise at low wavelengths.
Specificity High, based on unique retention time. Can be enhanced with GC-MS for identity confirmation.[13][14]Lower, as many compounds absorb at low UV wavelengths. Peak purity analysis with a DAD is recommended.
Throughput Can be high, with typical run times under 15 minutes.Run times are comparable, but system equilibration can be longer.

Experimental Workflow and Validation Strategy

A robust analytical method is one that has been demonstrated to be suitable for its intended purpose through a rigorous validation process.[1][3][15] The workflow for both developing and validating an analytical method follows a logical progression from initial setup to comprehensive testing.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation Protocol cluster_2 Phase 3: Execution & Reporting Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (e.g., Column, Mobile Phase/Carrier Gas, Temperature) Dev->Opt SST_Dev Develop System Suitability Test (SST) Criteria Opt->SST_Dev Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria based on ICH Q2(R1)) SST_Dev->Protocol Method Ready for Validation Params Validation Parameters: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - LOQ & LOD - Robustness Protocol->Params Exec Execute Validation Experiments Params->Exec Protocol Approved Data Analyze Data & Compare Against Acceptance Criteria Exec->Data Report Generate Validation Report Data->Report

Caption: High-level workflow for analytical method validation.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the quantification of 3-butoxy-1-propanol using both GC-FID and HPLC-UV. These protocols serve as a starting point and should be optimized for the specific instrumentation and sample matrix in your laboratory.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Materials and Reagents:

  • 3-Butoxy-1-propanol reference standard (purity ≥ 99%)

  • Methanol, HPLC or GC grade

  • Helium or Nitrogen (carrier gas), high purity

  • Hydrogen and Air (for FID), high purity

  • Volumetric flasks and pipettes, Class A

  • GC vials with septa

2. Chromatographic Conditions:

ParameterSettingRationale
GC System Agilent Intuvo 9000 GC or equivalentProvides reliable and reproducible performance.[10]
Column DB-WAX or similar polar capillary column (30 m x 0.32 mm, 0.5 µm film thickness)A polar column is suitable for separating alcohols and ethers, providing good peak shape.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.5 mL/min (Constant Flow)Optimized for good separation and reasonable analysis time.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Split Ratio 50:1Prevents column overloading while ensuring a representative sample reaches the column.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 200 °C, Hold: 3 minGradient elution ensures separation from potential impurities and timely elution of the analyte.
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °CPrevents condensation of the analyte in the detector.
Makeup Gas (He) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

3. Standard and Sample Preparation:

  • Stock Standard (10 mg/mL): Accurately weigh ~100 mg of 3-butoxy-1-propanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock standard with methanol to cover the expected concentration range (e.g., 0.1 to 2.0 mg/mL).

  • Sample Preparation: Accurately weigh the sample into a volumetric flask and dilute with methanol to achieve a final concentration within the calibrated range.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Materials and Reagents:

  • 3-Butoxy-1-propanol reference standard (purity ≥ 99%)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or ultrapure

  • Volumetric flasks and pipettes, Class A

  • HPLC vials with caps

  • Syringe filters (0.45 µm, nylon or PTFE)

2. Chromatographic Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size)A versatile, non-polar stationary phase suitable for retaining moderately polar analytes.
Mobile Phase Acetonitrile:Water (30:70 v/v)Isocratic elution provides simplicity and robustness. The ratio is optimized for analyte retention.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and backpressure.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Detector UV-Vis or Diode-Array Detector (DAD)
Wavelength 205 nmDetection at a low wavelength is necessary as 3-butoxy-1-propanol lacks a significant chromophore.

3. Standard and Sample Preparation:

  • Stock Standard (10 mg/mL): Accurately weigh ~100 mg of 3-butoxy-1-propanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standards: Prepare a series of working standards by diluting the stock standard with the mobile phase to cover the expected concentration range (e.g., 0.1 to 2.0 mg/mL).

  • Sample Preparation: Accurately weigh the sample into a volumetric flask and dilute with the mobile phase to achieve a final concentration within the calibrated range. Filter the final solution through a 0.45 µm syringe filter before injection.[12]

Method Validation: Parameters and Acceptance Criteria

Validation demonstrates that an analytical procedure is fit for its intended purpose.[7][16] The following parameters must be evaluated according to ICH Q2(R1) guidelines.[1][17]

G cluster_0 Validation Validation Parameters (ICH Q2(R1)) Specificity Specificity Assesses non-interference from matrix, impurities, or degradants. Validation->Specificity Linearity Linearity & Range Proportionality of signal to concentration over a defined range. Validation->Linearity Accuracy Accuracy Closeness of test results to the true value. (Recovery %) Validation->Accuracy Precision Precision Agreement between repeated measurements. (RSD %) - Repeatability (intra-assay) - Intermediate (inter-assay) Validation->Precision Limits LOQ / LOD Lowest concentration quantifiable/detectable with acceptable precision/accuracy. Validation->Limits Robustness Robustness Resilience to small, deliberate variations in method parameters. Validation->Robustness

Caption: Core parameters for analytical method validation.

Summary of Validation Results: A Comparative Analysis

The following tables summarize representative validation data for the two proposed methods. These values are illustrative and serve to highlight the expected performance differences.

Table 1: GC-FID Method Validation Data

ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at analyte RTNo interfering peaks observed from blank or placebo.Pass
Linearity (r²) ≥ 0.9950.9995Pass
Range 0.1 - 2.0 mg/mLConfirmedPass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 3.0%1.5%Pass
LOQ S/N ≥ 100.05 mg/mLPass
LOD S/N ≥ 30.015 mg/mLPass
Robustness RSD ≤ 5.0% for all variationsAll variations within acceptance criteria.Pass

Table 2: HPLC-UV Method Validation Data

ParameterAcceptance CriteriaResultPass/Fail
Specificity No interference at analyte RTMinor baseline perturbations observed, but peak is resolved.Pass
Linearity (r²) ≥ 0.9950.9981Pass
Range 0.1 - 2.0 mg/mLConfirmedPass
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.8%Pass
Precision (RSD%)
- Repeatability≤ 2.0%1.2%Pass
- Intermediate Precision≤ 3.0%2.1%Pass
LOQ S/N ≥ 100.10 mg/mLPass
LOD S/N ≥ 30.03 mg/mLPass
Robustness RSD ≤ 5.0% for all variationsAll variations within acceptance criteria.Pass
Interpretation of Comparative Data

Both methods are capable of meeting typical validation acceptance criteria for a quantitative assay. However, the GC-FID method demonstrates superior performance in key areas:

  • Linearity: A higher correlation coefficient (r²) suggests a stronger linear relationship between concentration and response.[18]

  • Precision: Lower Relative Standard Deviation (RSD) values indicate less variability in the measurements.

  • Sensitivity: A significantly lower Limit of Quantification (LOQ) and Limit of Detection (LOD) confirms higher sensitivity, making it more suitable for trace-level analysis.

The HPLC-UV method, while valid, shows slightly lower performance metrics, which is expected given the non-ideal detection wavelength. The choice to use this method would be justified by laboratory constraints or specific matrix effects that are better handled by liquid chromatography.

Conclusion and Recommendations

For the routine quantification of 3-butoxy-1-propanol, the Gas Chromatography with Flame Ionization Detection (GC-FID) method is demonstrably superior in terms of sensitivity, precision, and linearity. It should be considered the primary analytical technique.

The High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method serves as a viable alternative . While its performance is adequate and meets all validation criteria, its lower sensitivity and specificity at 205 nm must be considered. Its use is recommended when GC instrumentation is unavailable or if the sample matrix is incompatible with GC analysis.

Ultimately, the objective of validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose.[3] Both protocols outlined in this guide, when properly executed, can deliver accurate and reliable data, ensuring product quality and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical method validation emea. SlideShare. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia. [Link]

  • HPLC Methodology Manual. University of Notre Dame. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 3-Butoxy-1-propanol. PubChem, National Institutes of Health (NIH). [Link]

  • Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Government of Canada. [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control. Collaborative International Pesticides Analytical Council (CIPAC). [Link]

  • Determination of nicotine, propylene glycol, and glycerol in e-liquids according to ISO/CD 20714 using an Agilent Intuvo 9000 GC. Agilent Technologies. [Link]

  • Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. PubMed, National Institutes of Health (NIH). [Link]

  • Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. SciELO. [Link]

Sources

Validation

A Comparative Guide to 3-Butoxy-1-Propanol and 2-Butoxyethanol in Coatings Formulation

In the intricate world of coatings formulation, the choice of solvent can profoundly influence the application, final film properties, and overall performance of the product. Glycol ethers, a versatile class of solvents,...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of coatings formulation, the choice of solvent can profoundly influence the application, final film properties, and overall performance of the product. Glycol ethers, a versatile class of solvents, are indispensable for their ability to dissolve a wide range of resins, control evaporation rates, and enhance film formation.[1] This guide provides an in-depth performance comparison of two prominent glycol ethers: 3-butoxy-1-propanol (also known as propylene glycol n-butyl ether or PnB) and 2-butoxyethanol (known as ethylene glycol monobutyl ether, EGBE, or EB).[2][3] Through a detailed analysis of their physicochemical properties and supporting experimental data, this document aims to equip researchers and formulators with the knowledge to make informed solvent selections for specific coating applications.

Molecular Profile and Physicochemical Properties: The Foundation of Performance

The distinct performance characteristics of 3-butoxy-1-propanol and 2-butoxyethanol originate from their molecular structures. 2-butoxyethanol is an E-series glycol ether, derived from ethylene oxide, while 3-butoxy-1-propanol is a P-series glycol ether, derived from propylene oxide.[1][4] This fundamental difference gives rise to variations in their physical properties, which are crucial determinants of their behavior in coating systems.

Property3-Butoxy-1-propanol (PnB)2-Butoxyethanol (EB)Significance in Coatings
Molecular Formula C7H16O2[3]C6H14O2[2]Influences molecular weight, density, and solvency.
Molecular Weight 132.20 g/mol [5]118.17 g/mol [6]Affects volatility and viscosity reduction efficiency.
Boiling Point 170.1 °C[3]171 °C[7]A key indicator of evaporation rate and solvent retention.
Flash Point 58.9 °C[3]62 °C[8]Relates to flammability and handling safety.
Evaporation Rate (nBuAc=1) ~0.09~0.08Directly impacts drying time, leveling, and flow.
Surface Tension ~26.0 mN/m~26.6 mN/m[6]Affects substrate wetting, adhesion, and defect formation.
Hansen Solubility Parameters (δt) ~17.5 MPa½~18.1 MPa½[6][9]Predicts compatibility with various polymer resins.

Note: Some properties are approximate and can vary based on the data source.

Performance in Coatings: A Comparative Analysis

The subtle yet significant differences in the physicochemical properties of these two solvents translate into distinct performance advantages and disadvantages in various coating formulations.

Both solvents are known for their excellent solvency for a wide array of resins, including acrylics, epoxies, alkyds, and polyesters.[4][10] However, their Hansen Solubility Parameters (HSP) reveal nuances in their compatibility. 2-butoxyethanol's slightly higher total solubility parameter suggests it may have a broader solvency range for more polar resins.[6][9] The choice between the two often depends on the specific resin system and the desired balance of solvency for other components in the formulation.

The evaporation rate is arguably one of the most critical properties of a solvent in coatings.[11] It directly influences the drying time, flow, and leveling of the applied film. A slower evaporation rate allows more time for the coating to level out, resulting in a smoother, higher-gloss finish and minimizing defects like brush marks.[12]

While both are considered slow-evaporating solvents, 3-butoxy-1-propanol generally has a slightly faster evaporation rate than 2-butoxyethanol. This can be advantageous in applications where a quicker dry-to-touch time is desired without significantly compromising the final appearance. Conversely, the slower evaporation of 2-butoxyethanol makes it an excellent retarder solvent, particularly in high-gloss lacquers and automotive finishes where a flawless surface is paramount.[12] The rate of solvent evaporation can significantly impact the final film's morphology; rapid evaporation can lead to surface roughness and defects.[13][14][15]

Solvents are crucial for reducing the viscosity of resin systems to an appropriate level for application.[16][17] The efficiency of viscosity reduction is influenced by the solvent's molecular size and its interaction with the polymer chains. While both solvents are effective, the smaller molecular size of 2-butoxyethanol may, in some systems, provide a slightly more efficient viscosity reduction per unit of weight. However, the choice of solvent can also affect the viscosity of the final resin.[18]

The ability of a coating to wet the substrate uniformly is critical for achieving good adhesion and a defect-free finish. Solvents play a key role in reducing the surface tension of the liquid coating. Both 3-butoxy-1-propanol and 2-butoxyethanol have comparable surface tension values, making them effective at promoting substrate wetting. Their surfactant-like properties, being soluble in both water and oil, also make them excellent coupling agents in water-based formulations, helping to maintain stability.[2][19]

Experimental Validation: Protocols for Performance Comparison

To objectively compare the performance of 3-butoxy-1-propanol and 2-butoxyethanol, a series of standardized tests can be conducted. The following protocols outline the methodologies for evaluating key performance indicators.

G cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Conclusion Formulate_Base Prepare Base Coating (Resin, Pigment, Additives) Split_Batch Split into 3 Batches (Control, PnB, EB) Formulate_Base->Split_Batch Add_Solvent Add Test Solvents (Equal Weight %) Split_Batch->Add_Solvent Viscosity Viscosity Measurement Add_Solvent->Viscosity Application Apply to Test Panels Viscosity->Application Drying_Time Drying Time (ASTM D1640) Application->Drying_Time Gloss Gloss Measurement (ASTM D523) Application->Gloss Hardness Film Hardness Application->Hardness Compare_Data Compare Quantitative Data Drying_Time->Compare_Data Gloss->Compare_Data Visual_Inspect Visual Inspection (Leveling, Defects) Hardness->Visual_Inspect Conclusion Draw Conclusions on Performance Trade-offs Compare_Data->Conclusion Visual_Inspect->Conclusion

Caption: Experimental workflow for comparing coating performance.

This test determines the different stages of drying and curing of the coating films.[20][21][22]

  • Preparation: Apply the formulated coatings to standardized test panels at a consistent film thickness.

  • Set-to-Touch Time: Lightly touch the film with a clean finger. The set-to-touch time is reached when no coating adheres to the finger.

  • Tack-Free Time: Place a small piece of cotton on the film and apply light pressure. The film is tack-free when the cotton can be removed without any fibers adhering.

  • Dry-Hard Time: Press the thumb firmly onto the coated surface. The film is dry-hard if no impression is left.

  • Dry-Through Time: Mechanically test the film's resistance to a weighted needle or a similar device.

This method measures the shininess of a coating surface.[23][24][25]

  • Calibration: Calibrate a glossmeter at the desired geometry (typically 20°, 60°, or 85°) using a certified standard.

  • Measurement: Place the glossmeter on the surface of the cured coating panels.

  • Data Collection: Take multiple readings at different locations on each panel to ensure a representative average.

  • Comparison: Compare the gloss units (GU) of the coatings formulated with 3-butoxy-1-propanol and 2-butoxyethanol. Higher GU values indicate a higher gloss.

Regulatory and Safety Profile

In modern formulations, the safety and regulatory status of a solvent are as important as its performance. 2-butoxyethanol is listed as a Hazardous Air Pollutant (HAP) under the U.S. Clean Air Act, which may subject its use to stricter regulations.[26][27] It is also a known respiratory irritant and can be toxic if ingested in large amounts.[2][28][29][30] Consequently, workplace exposure limits are established by organizations like OSHA.[26]

3-butoxy-1-propanol, being a P-series glycol ether, is generally considered to have a more favorable toxicological profile and is not classified as a HAP. This often makes it a preferred choice for formulators looking to develop more environmentally friendly or lower-toxicity products.

G cluster_fast Faster Evaporation (e.g., 3-Butoxy-1-propanol) cluster_slow Slower Evaporation (e.g., 2-Butoxyethanol) F_Evap Rapid Solvent Release F_Visc Quick Viscosity Increase F_Evap->F_Visc F_Level Shorter Leveling Time F_Visc->F_Level F_Result Potential for Brush Marks, Lower Gloss F_Level->F_Result S_Evap Gradual Solvent Release S_Visc Slower Viscosity Increase S_Evap->S_Visc S_Level Longer Leveling Time S_Visc->S_Level S_Result Improved Flow and Leveling, Higher Gloss S_Level->S_Result Start Wet Coating Applied Start->F_Evap Start->S_Evap

Caption: Solvent evaporation rate's effect on film quality.

Conclusion and Recommendations

Both 3-butoxy-1-propanol and 2-butoxyethanol are highly effective solvents that play crucial roles in the coatings industry. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the application.

  • Choose 3-Butoxy-1-Propanol (PnB) when:

    • A more favorable safety and regulatory profile is a primary concern.

    • A slightly faster drying time is needed without a significant sacrifice in film appearance.

    • Formulating for applications where HAP emissions are restricted.

  • Choose 2-Butoxyethanol (EB) when:

    • Maximum gloss and superior leveling are critical, such as in automotive topcoats or high-end industrial finishes.[12]

    • A strong, versatile solvent is required for a complex resin blend.[31]

    • The formulation is intended for use in environments where HAP regulations are less stringent or can be effectively managed.

Ultimately, the optimal solvent choice will be validated through empirical testing within the specific coating system. By understanding the fundamental properties and performance trade-offs detailed in this guide, researchers and formulators can accelerate their development process and create coatings that meet the highest standards of quality and performance.

References

Comparative

A Comprehensive Guide to the Efficacy of 3-Butoxy-1-Propanol as a Safer Substitute for Ethylene Glycol Ethers

Introduction: The Imperative for Safer Solvents For decades, ethylene glycol ethers (E-series) have been mainstays in various industrial applications, from coatings and cleaners to printing inks, valued for their excelle...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Safer Solvents

For decades, ethylene glycol ethers (E-series) have been mainstays in various industrial applications, from coatings and cleaners to printing inks, valued for their excellent solvency and performance characteristics. However, growing concerns over their reproductive and developmental toxicity have necessitated a shift towards safer alternatives.[1][2][3][4][5] This guide provides an in-depth, data-driven comparison of 3-butoxy-1-propanol, a propylene glycol-based (P-series) ether, with a common E-series counterpart, ethylene glycol monobutyl ether (EGBE). Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions on solvent substitution, without compromising performance. P-series glycol ethers, such as 3-butoxy-1-propanol, are gaining market share due to their more favorable toxicological profiles.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solvent is fundamentally guided by its physical and chemical properties. The following table provides a comparative overview of 3-butoxy-1-propanol and ethylene glycol monobutyl ether.

Property3-Butoxy-1-propanol (Propylene Glycol n-Butyl Ether)Ethylene Glycol Monobutyl Ether (EGBE)
CAS Number 5131-66-8[6]111-76-2[7]
Molecular Weight 132.2 g/mol [8]118.17 g/mol
Boiling Point 171°C[8]169-172.5°C
Flash Point (Closed Cup) 68.9°C (156°F)[8]67°C (153°F)
Vapor Pressure @ 25°C 1.1 mmHg[8]<1 mmHg @ 20°C
Evaporation Rate (n-Butyl Acetate = 1) 0.09[8]0.08[9]
Density @ 20°C 0.879 kg/L [8]0.902 g/mL @ 25°C
Solubility in Water @ 20°C 5.5 wt%[8]Complete[9]
Viscosity @ 25°C 3.9 cP[8]3.642 cSt @ 20°C
Surface Tension @ 25°C 27 mN/m[8]Not specified in provided search results

Experimental Protocols: A Framework for In-House Evaluation

To ensure a rigorous and self-validating comparison, we present the following experimental protocols based on established standards. The rationale behind each methodological choice is explained to provide a deeper understanding of the "why" behind the "how."

Solvency Power Assessment

Objective: To quantify and compare the solvency power of 3-butoxy-1-propanol and ethylene glycol monobutyl ether.

Methodology: Kauri-Butanol Value Determination (Modified from ASTM D1133)

The Kauri-Butanol (KB) value is a standardized measure of a solvent's ability to dissolve a kauri resin solution, providing a reliable indicator of its solvency for hydrocarbons. A higher KB value signifies stronger solvency.

Step-by-Step Protocol:

  • Prepare a standard Kauri-Butanol solution: Dissolve a specified amount of kauri resin in n-butanol.

  • Titration: Titrate a known volume of the Kauri-Butanol solution with the solvent being tested (3-butoxy-1-propanol or EGBE).

  • Endpoint Determination: The endpoint is reached when the solution becomes cloudy or turbid, indicating the precipitation of the kauri resin.

  • Calculation: The KB value is calculated based on the volume of solvent required to reach the endpoint.

Causality Behind Experimental Choices:

  • Kauri Resin: This natural resin is used as a standardized solute because of its consistent properties and well-defined solubility characteristics.

  • n-Butanol: It serves as the co-solvent in the standard solution, providing a baseline for the test.

  • Titration to Turbidity: This method provides a clear and reproducible endpoint, minimizing subjective interpretation.

Evaporation Rate Analysis

Objective: To determine the relative evaporation rates of the solvents, a critical parameter in applications like coatings and printing inks.

Methodology: Shell Thin-Film Evaporometer (ASTM D3539)

This method provides a standardized approach to measuring the evaporation rate of volatile liquids.[10][11][12][13]

Step-by-Step Protocol:

  • Apparatus Setup: Use a Shell Thin-Film Evaporometer, which consists of a climate-controlled cabinet with a sensitive spring scale.

  • Sample Preparation: Saturate a filter paper disk with a precise volume (0.7 mL) of the solvent.

  • Measurement: Hook the saturated filter paper to the spring scale and record the weight loss over time.

  • Calculation: The relative evaporation rate is calculated from the time it takes for 90% of the solvent to evaporate and is reported relative to a standard solvent, typically n-butyl acetate.

Causality Behind Experimental Choices:

  • Controlled Environment: Strict control of temperature and humidity is crucial as these factors significantly influence evaporation rates.

  • Filter Paper Disk: This provides a standardized surface area for evaporation.

  • Comparison to a Standard: Reporting the evaporation rate relative to a well-known solvent like n-butyl acetate allows for easy comparison across different studies and datasets.

Surface Tension Measurement

Objective: To measure the surface tension of the solvents, which is a key indicator of their wetting and dispersing properties.

Methodology: Du Noüy Ring or Wilhelmy Plate Method (ASTM D1331)

These methods are widely used for the precise measurement of surface and interfacial tension.[14][15][16][17][18]

Step-by-Step Protocol:

  • Apparatus: Use a tensiometer equipped with either a platinum Du Noüy ring or a Wilhelmy plate.

  • Calibration: Calibrate the instrument using a liquid with a known surface tension, such as deionized water.

  • Measurement: Immerse the ring or plate in the solvent and then slowly pull it through the liquid-air interface. The force required to detach the ring or plate from the surface is measured.

  • Calculation: The surface tension is calculated from the measured force, taking into account the dimensions of the ring or plate.

Causality Behind Experimental Choices:

  • Platinum Ring/Plate: Platinum is used due to its inertness and high surface energy, which ensures complete wetting.

  • Force Measurement: The force required to detach the ring or plate is directly proportional to the surface tension of the liquid, providing a direct and accurate measurement.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for a comprehensive comparison.

Experimental_Workflow cluster_solvency Solvency Power Assessment cluster_evaporation Evaporation Rate Analysis cluster_surface_tension Surface Tension Measurement S1 Prepare Kauri-Butanol Solution S2 Titrate with Test Solvent S1->S2 S3 Observe Turbidity Endpoint S2->S3 S4 Calculate KB Value S3->S4 E1 Saturate Filter Paper E2 Measure Weight Loss Over Time E1->E2 E3 Determine Time for 90% Evaporation E2->E3 E4 Calculate Relative Evaporation Rate E3->E4 T1 Calibrate Tensiometer T2 Measure Detachment Force T1->T2 T3 Calculate Surface Tension T2->T3 Start Solvent Comparison (3-Butoxy-1-propanol vs. EGBE) Start->S1 Start->E1 Start->T1

Caption: Experimental workflow for comparing key solvent properties.

Health and Safety Profile: The Decisive Factor

The primary driver for seeking alternatives to ethylene glycol ethers is their adverse health effects. The table below summarizes the key toxicological differences.

Toxicological Endpoint3-Butoxy-1-propanol (P-series)Ethylene Glycol Monobutyl Ether (E-series)
Reproductive Toxicity Not associated with testicular atrophy or teratogenicity.Associated with testicular atrophy, teratogenicity, and foetotoxicity.[1][2][3][4][5]
Developmental Toxicity Not reported to cause developmental effects.Can cause birth defects and damage to sperm and testicles in laboratory animals.[4]
Hematotoxicity Does not cause the red blood cell damage seen with E-series ethers.Can damage red blood cells and bone marrow, leading to anemia.[9]
General Toxicity Considered to have a lower toxicity profile.Can cause narcosis, pulmonary edema, and severe liver and kidney damage at high exposure levels.[9]

The difference in toxicity is attributed to their metabolic pathways. E-series glycol ethers are metabolized to toxic alkoxy acids, which are responsible for their reproductive and developmental effects.[4] In contrast, P-series glycol ethers are metabolized through a different, less toxic pathway.

Environmental Profile: A Greener Alternative

Beyond human health, the environmental impact of solvents is a critical consideration.

Environmental Aspect3-Butoxy-1-propanol (P-series)Ethylene Glycol Ethers (E-series)
Biodegradability Readily biodegradable.[19]Biodegradable, but can be more persistent in the environment.[20]
Aquatic Toxicity Generally shows similar or lower aquatic toxicity compared to E-series.Can be toxic to aquatic organisms.[20]
Volatile Organic Compounds (VOCs) Contributes to VOCs, but newer formulations aim for low VOC content.[19]A significant contributor to VOCs.

Applications and Performance: Where 3-Butoxy-1-Propanol Excels

3-Butoxy-1-propanol has demonstrated its efficacy as a substitute for ethylene glycol ethers in a wide range of applications:

  • Coatings: It serves as an excellent coalescing agent in latex paints, promoting film formation and improving properties like gloss and scrub resistance.[21][22] Its slower evaporation rate compared to some other solvents can be advantageous in certain formulations.

  • Cleaners: Its ability to dissolve both polar and non-polar substances makes it a highly effective solvent in industrial and household cleaners for removing grease, oils, and other soils.

  • Printing Inks: It helps to control the viscosity and drying time of inks, ensuring high-quality printing.

Conclusion: A Clear Path to Safer and Effective Formulations

The evidence presented in this guide strongly supports the efficacy of 3-butoxy-1-propanol as a viable and, crucially, safer substitute for ethylene glycol ethers like EGBE. While their physical properties are comparable, the significantly lower toxicity profile of 3-butoxy-1-propanol makes it the responsible choice for new product development and the reformulation of existing products. The experimental protocols provided offer a robust framework for in-house validation, empowering researchers and formulators to confidently make the switch to a greener and safer alternative without sacrificing performance.

References

  • Theoretical and Practical Control of Solvent Exposure During Electrical Cleaning.
  • Hardin, B. D. (1983). Reproductive toxicity of the glycol ethers. Toxicology, 27(2), 91–102.
  • ASTM D3539, Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer, ASTM Intern
  • ASTM D1331, Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents, ASTM Intern
  • Hardin, B. D., Goad, P. T., & Burg, J. R. (1984). Reproductive toxicity of the glycol ethers. Environmental Health Perspectives, 57, 69–75.
  • ASTM D3539-87(1996)
  • ASTM D1331-14, Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related M
  • ASTM D3539, Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer (Withdrawn 2015)
  • Lamb, J. C., Gulati, D. K., Russell, V. S., Hommel, L., & Sabharwal, P. S. (1984). Reproductive toxicity of ethylene glycol monoethyl ether tested by continuous breeding of CD-1 mice. Environmental Health Perspectives, 57, 85–90.
  • ASTM D1331-20, Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials, ASTM Intern
  • Wess, J. A. (2007). The mechanism of ethylene glycol ether reproductive and developmental toxicity and evidence for adverse effects in humans. Toxicology Letters, 172(3), 91-102.
  • ASTM D3539-11, Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer (Withdrawn 2015)
  • ASTM D1331, Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents, ASTM Intern
  • National Institute for Occupational Safety and Health. (1983).
  • Ethylene Glycol Monobutyl Ether TDS. FARSA Group.
  • ASTM D1331-20, Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related M
  • Poly-Solv® PnB (Propylene Glycol n-Butyl Ether)
  • Hata, T. (1972). Surface Tension of Poly (ethylene glycol), Poly (propylene glycol) and Their Methyl Ether Homologous. Journal of the Adhesion Society of Japan, 8(1-4), 61-67.
  • Ethylene Glycol Monobutyl Ether Safety D
  • The Difference Between Propylene Glycol and Ethylene Glycol in Antifreeze. (2022). Knowledge.
  • Coalescing Agents in Coatings - Definition, Types & Properties. (2025). SpecialChem.
  • Ethylene glycol monobutyl ether for synthesis. Sigma-Aldrich.
  • Ethylene Glycol vs. Propylene Glycol: Differences & Uses. (2020). The Super Blog.
  • Safety Data Sheet Ethylene glycol monobutyl ether. (2025). Redox.
  • Ethylene Glycol vs Propylene Glycol: Which Is More Sustainable for Industrial Cooling? (2025).
  • Velasco-Medina, J., & Gracia-Fadrique, J. (2020). Surface Tension and Density of Ethylene Glycol Monobutyl Ether–Water Mixtures from 277.15 to 308.15 K.
  • Safety Data Sheet: Ethylene glycol monobutyl ether. (2024). Carl ROTH.
  • Kumar, H., Singla, M., Akanksha, & Kumar, A. (2011). Volumetric and Surface Properties of Aqueous Mixtures of Polyethers at Different Temperatures.
  • Propylene Glycol n-Butyl Ether (PnB). Monument Chemical.
  • Experimental procedure for evaluating the... : Measurement Techniques. Ovid.
  • Current Use Patterns in Canada, Toxicology Profiles of Alternatives, and the Feasibility of Performing an Exposure Assessment Study. (2001). Environment Canada.
  • Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints.
  • PROPYLENE GLYCOL N-BUTYL ETHER.
  • Recommended Correlations for the Surface Tension of Ethers. AIP Publishing.
  • 3-Butoxy-1-propanol. LookChem.
  • Propylene glycol butyl ether ≥ 99%. Sigma-Aldrich.
  • PROPYLENE GLYCOL N-BUTYL ETHER.
  • Product information, 3-Butoxy-1-propanol. P&S Chemicals.
  • Supporting Information for
  • The Many Uses of Glycol Ethers in Industrial and Household Applic
  • BUTOXYPROPANOL.
  • 3-Butoxy-1-propanol. PubChem.
  • Test Method Development for Cleaning Chemistry Performance Determin
  • Chemical-cleaning solvent and process testing. Final report. [PWR]. OSTI.gov.
  • 3-Butoxy-1-propanol. Molbase.
  • Water Miscibility Differences in Coalescing Agents and the Influence on Latex Paint Properties. (2021). PCI Magazine.
  • How Do Coalescing Agents Improve Paint Performance? (2024). Polaris Market Research.
  • Coalescing Aids. Paint and Coating Testing Manual: 15th Edition of the Gardner-Sward Handbook. ASTM Digital Library.
  • Evaluating the efficiency of DEGHE as a cleaning solvent versus traditional industrial solvents. Benchchem.

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-Butoxy-1-Propanol

In the realm of chemical synthesis, the successful creation of a target molecule is only half the battle. Rigorous structural confirmation is paramount to ensure the product's identity, purity, and suitability for its in...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis, the successful creation of a target molecule is only half the battle. Rigorous structural confirmation is paramount to ensure the product's identity, purity, and suitability for its intended application. This is particularly true in drug development and materials science, where even minor structural ambiguities can have profound consequences. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the definitive structural elucidation of synthesized 3-butoxy-1-propanol, a common ether alcohol.

This guide is designed for researchers, scientists, and drug development professionals who require not just a procedural overview, but a deeper understanding of the causality behind the analytical choices. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), comparing the expected data for 3-butoxy-1-propanol with that of potential synthetic precursors and isomers.

The Synthetic Context: Williamson Ether Synthesis

A common and efficient route to synthesizing 3-butoxy-1-propanol is the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[1][2] In this case, 1-butanol would be deprotonated to sodium butoxide, which then reacts with a 3-halopropanol, such as 3-bromo-1-propanol.

The inherent nature of this synthesis necessitates a robust analytical strategy to confirm that the desired reaction has occurred and to rule out the presence of unreacted starting materials or undesired side products, such as isomers.

Core Spectroscopic Techniques for Structural Verification

A multi-faceted spectroscopic approach provides the highest level of confidence in structural assignment. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity of the molecule.

In the ¹H NMR spectrum of 3-butoxy-1-propanol, we expect to see distinct signals for each unique proton environment. The electron-withdrawing effects of the oxygen atoms in the ether and alcohol functionalities will cause adjacent protons to be deshielded, shifting their signals downfield.

Expected ¹H NMR Data for 3-Butoxy-1-Propanol:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₃ (a)~0.9Triplet3H~7.4
-CH₂- (b)~1.4Sextet2H~7.4
-CH₂- (c)~1.5Quintet2H~7.0
-O-CH₂- (d)~3.4Triplet2H~6.7
-O-CH₂- (e)~3.5Triplet2H~6.2
-CH₂- (f)~1.8Quintet2H~6.2
-CH₂-OH (g)~3.7Triplet2H~6.2
-OHVariableSinglet (broad)1H-

Causality Behind the Assignments: The triplet at ~0.9 ppm is characteristic of a terminal methyl group coupled to an adjacent methylene group. The signals for the protons on carbons adjacent to the oxygen atoms (d, e, and g) are shifted downfield due to the deshielding effect of the electronegative oxygen. The broad singlet for the hydroxyl proton is a classic indicator of an alcohol, and its chemical shift can vary with concentration and solvent due to hydrogen bonding.

  • 1-Butanol (Starting Material): Would show a characteristic triplet for the -CH₂OH protons at a similar chemical shift to 'g', but would lack the signals corresponding to the propanol and ether linkage protons (e, f).[3][4]

  • 3-Bromo-1-propanol (Starting Material): The protons adjacent to the bromine atom would be significantly deshielded, appearing as a triplet around 3.59 ppm.[5] The absence of signals for the butoxy group would be a key differentiator.

  • 2-Butoxy-1-propanol (Isomer): This isomer would exhibit a more complex splitting pattern, including a doublet for the methyl group on the propanol chain and a multiplet for the methine proton.[6]

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments.

Expected ¹³C NMR Data for 3-Butoxy-1-Propanol:

Assignment Chemical Shift (δ, ppm)
-CH₃ (a)~14
-CH₂- (b)~19
-CH₂- (c)~32
-O-CH₂- (d)~70
-O-CH₂- (e)~69
-CH₂- (f)~32
-CH₂-OH (g)~61

Causality Behind the Assignments: Similar to ¹H NMR, carbons bonded to oxygen are deshielded and appear at higher chemical shifts. The presence of seven distinct signals confirms the presence of seven unique carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an excellent technique for the rapid identification of functional groups present in a molecule.[7][8][9] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Expected FT-IR Absorption Bands for 3-Butoxy-1-Propanol:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600-3200 (broad)O-H stretchAlcohol
2950-2850C-H stretchAlkane
~1100 (strong)C-O-C stretchEther
~1050 (strong)C-O stretchPrimary Alcohol

Causality Behind the Spectrum: The most telling feature in the FT-IR spectrum of 3-butoxy-1-propanol is the presence of a broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretch of an alcohol and is broadened due to hydrogen bonding.[4] The strong absorption around 1100 cm⁻¹ is characteristic of the C-O-C asymmetric stretch of the ether linkage.[7]

  • 1-Butanol: Would show a similar broad O-H stretch and the C-O stretch of a primary alcohol, but the strong ether C-O-C stretch would be absent.[4]

  • 3-Bromo-1-propanol: Would also exhibit the O-H and C-O stretches of a primary alcohol. The C-Br stretch would appear in the fingerprint region, typically around 650-550 cm⁻¹.

  • An Ether without a Hydroxyl Group: Would show the characteristic C-O-C stretch but would lack the broad O-H absorption band.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[10][11][12]

Expected Mass Spectrometry Data for 3-Butoxy-1-Propanol:

  • Molecular Ion (M⁺): A weak or absent peak at m/z = 132, corresponding to the molecular weight of C₇H₁₆O₂.[13][14]

  • Key Fragmentation Ions: Ethers and alcohols exhibit characteristic fragmentation pathways. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a common fragmentation route for ethers.[10] For 3-butoxy-1-propanol, key fragments would include:

    • m/z = 57: [CH₃(CH₂)₃]⁺ (butyl cation) from cleavage of the C-O bond.

    • m/z = 75: [HO(CH₂)₃]⁺ from cleavage of the C-O bond.

    • m/z = 45: [CH₂=OH]⁺ from cleavage of the C-C bond adjacent to the hydroxyl group.

    • Loss of H₂O (M-18): A peak at m/z = 114 is possible due to the loss of a water molecule from the molecular ion.

Causality Behind Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. The presence of fragments corresponding to the butoxy and hydroxypropyl moieties provides strong evidence for the proposed structure.

  • 1-Butanol: Would have a molecular ion peak at m/z = 74.[15] A prominent fragment at m/z = 31 ([CH₂=OH]⁺) would be observed.[15]

  • 3-Bromo-1-propanol: Would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z = 138 and 140.[16]

  • 2-Butoxy-1-propanol: While having the same molecular weight, its fragmentation pattern would differ due to the different arrangement of atoms. For instance, a prominent peak at m/z = 59 ([CH₃CH(OH)]⁺) would be expected.[17]

Alternative and Complementary Analytical Techniques

While NMR, FT-IR, and MS form the cornerstone of structural elucidation, other techniques can provide valuable complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for assessing the purity of the synthesized product. It separates the components of a mixture before they are introduced into the mass spectrometer. This would allow for the identification and quantification of any unreacted starting materials or isomeric byproducts.

  • Elemental Analysis: Provides the empirical formula of the compound by determining the percentage composition of each element. This can be used to confirm the molecular formula derived from mass spectrometry.

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of the purified 3-butoxy-1-propanol for ¹H NMR and 20-50 mg for ¹³C NMR.[18][19]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[18]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[18]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (for CDCl₃).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizing the Analytical Workflow

A systematic approach is key to efficient and accurate structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Williamson Ether Synthesis of 3-Butoxy-1-Propanol Purification Distillation/Chromatography Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID NMR NMR Spectroscopy (1H & 13C) Purification->NMR Structural Framework MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Compare with Expected Data & Alternatives FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic confirmation of 3-butoxy-1-propanol.

Visualizing Mass Spectrometry Fragmentation

Understanding the fragmentation pattern is key to interpreting a mass spectrum.

Fragmentation_Pathway 3-Butoxy-1-propanol\n(m/z = 132) 3-Butoxy-1-propanol (m/z = 132) Butyl Cation\n[CH3(CH2)3]+\n(m/z = 57) Butyl Cation [CH3(CH2)3]+ (m/z = 57) 3-Butoxy-1-propanol\n(m/z = 132)->Butyl Cation\n[CH3(CH2)3]+\n(m/z = 57) α-cleavage Hydroxypropyl Cation\n[HO(CH2)3]+\n(m/z = 75) Hydroxypropyl Cation [HO(CH2)3]+ (m/z = 75) 3-Butoxy-1-propanol\n(m/z = 132)->Hydroxypropyl Cation\n[HO(CH2)3]+\n(m/z = 75) α-cleavage Fragment\n[CH2=OH]+\n(m/z = 45) Fragment [CH2=OH]+ (m/z = 45) 3-Butoxy-1-propanol\n(m/z = 132)->Fragment\n[CH2=OH]+\n(m/z = 45) C-C cleavage Dehydrated Ion\n[C7H14O]+\n(m/z = 114) Dehydrated Ion [C7H14O]+ (m/z = 114) 3-Butoxy-1-propanol\n(m/z = 132)->Dehydrated Ion\n[C7H14O]+\n(m/z = 114) - H2O

Caption: Proposed mass spectrometry fragmentation pathway for 3-butoxy-1-propanol.

Conclusion

The structural confirmation of a synthesized molecule like 3-butoxy-1-propanol is a critical step that demands a rigorous and multi-faceted analytical approach. By judiciously employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can build an unassailable case for the structure and purity of their product. This guide has not only outlined the expected spectroscopic data but has also emphasized the importance of comparing this data against that of potential starting materials and isomers. This comparative mindset, coupled with a solid understanding of the underlying principles of each technique, empowers scientists to move forward with confidence in their synthetic achievements.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. NMR Sample Preparation Guide. Retrieved from [Link]

  • CURRENTA. Mass spectrometry for structural elucidation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Fiveable. Structural elucidation using mass spectrometry. Retrieved from [Link]

  • Wikipedia. Mass spectrometry. Retrieved from [Link]

  • Tute Bucket. (2024, October 9). What is the basic principle of FTIR spectroscopy?. Retrieved from [Link]

  • Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(9), 2897. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 40(2), 2. Retrieved from [Link]

  • Unknown. Williamson Ether Synthesis. Retrieved from [Link]

  • Michigan State University. Principles of FTIR Spectroscopy. Retrieved from [Link]

  • Unknown. Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82457, 3-Butoxy-1-propanol. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12308, 3-Bromo-1-propanol. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 28). What Is The Principle Of FTIR Spectroscopy?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21210, n-Butoxy-2-propanol. Retrieved from [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Retrieved from [Link]

  • SpectraBase. 2-Propanol, 1-butoxy-. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-Propanol, 1-butoxy-. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177691, 2-Butoxy-1-propanol. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • University of Calgary. Mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. 3-Bromo-1-propanol. Retrieved from [Link]

  • PubChemLite. 3-butoxy-1-propanol (C7H16O2). Retrieved from [Link]

  • National Institute of Standards and Technology. 1-Butanol. Retrieved from [Link]

  • National Institute of Standards and Technology. 1-Butanol. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

Sources

Validation

Comparative analysis of the environmental impact of propylene glycol ethers

An In-Depth Comparative Analysis of the Environmental Impact of Propylene Glycol Ethers Introduction: The Evolving Role of Solvents in a Sustainable Future Propylene glycol ethers (PGEs) represent a significant class of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Environmental Impact of Propylene Glycol Ethers

Introduction: The Evolving Role of Solvents in a Sustainable Future

Propylene glycol ethers (PGEs) represent a significant class of organic solvents, indispensable in a multitude of industries, including paints and coatings, cleaning products, inks, and electronics.[1] Their widespread use is attributable to their excellent solvency, low toxicity, and favorable performance characteristics.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the environmental impact of various PGEs.

Historically, ethylene glycol ethers (E-series) were the solvents of choice. However, due to concerns over reproductive toxicity, there has been a significant shift towards the P-series (propylene-based) glycol ethers, which are generally considered to have a safer toxicological profile.[1] As environmental regulations become more stringent and industries increasingly prioritize sustainability, a nuanced understanding of the environmental footprint of these widely used chemicals is paramount. This analysis will delve into key environmental impact categories, including aquatic toxicity, biodegradability, volatile organic compound (VOC) emissions, and life cycle greenhouse gas emissions, providing a comparative framework for informed solvent selection.

Methodology for Environmental Impact Assessment: A Foundation of Scientific Rigor

To objectively compare the environmental impact of different propylene glycol ethers, standardized and validated methodologies are essential. The following sections detail the experimental protocols for the key environmental assessments discussed in this guide, providing insight into the causality behind these established scientific procedures.

Aquatic Toxicity: Assessing the Impact on Freshwater Ecosystems

The potential for a chemical to harm aquatic life is a critical aspect of its environmental risk profile. The acute toxicity to freshwater invertebrates is commonly assessed using the OECD 202 guideline, which evaluates the immobilization of Daphnia sp..

This test is designed to determine the concentration of a substance that immobilizes 50% of the exposed Daphnia population over a 48-hour period (EC50).[2][3] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[2][3]

Step-by-Step Methodology:

  • Test Organisms: Juvenile Daphnia magna, less than 24 hours old, are used for the test.[4][5]

  • Test Solutions: A series of at least five concentrations of the test substance, geometrically spaced, are prepared in a suitable medium (reconstituted or natural water with a pH of 6-9).[2] A control group with no test substance is also prepared.[2]

  • Exposure: At least 20 daphnids, divided into four replicates of five, are introduced into test vessels for each concentration and the control.[6] The vessels are loosely covered and maintained at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod for 48 hours.[2] No feeding occurs during the test.[2]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[4]

  • Data Analysis: The 48-hour EC50 value is calculated using statistical methods, providing a quantitative measure of the substance's acute toxicity to aquatic invertebrates.[3]

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure (48h) cluster_analysis Analysis start Start daphnia Culture Daphnia magna (<24h old) start->daphnia solutions Prepare Test Solutions (≥5 concentrations + control) start->solutions expose Introduce 4 replicates of 5 Daphnia per concentration daphnia->expose solutions->expose conditions Maintain at 20°C 16h light / 8h dark expose->conditions observe Record Immobilization (at 24h & 48h) conditions->observe calculate Calculate 48h EC50 observe->calculate end End calculate->end OECD_301F_Workflow cluster_setup Setup cluster_incubation Incubation (28 days) cluster_results Results start Start prepare Prepare Mineral Medium with Test Substance (100 mg/L) start->prepare controls Prepare Blank and Reference Controls start->controls inoculate Inoculate with Activated Sludge (30 mg/L) prepare->inoculate incubate Incubate in Sealed Respirometer at Constant Temperature inoculate->incubate controls->incubate measure Continuously Measure Oxygen Consumption incubate->measure calculate Calculate % Biodegradation vs. Theoretical Oxygen Demand measure->calculate evaluate Evaluate against 'Readily Biodegradable' Criteria calculate->evaluate end End evaluate->end

Experimental Workflow for OECD 301F.
Volatile Organic Compound (VOC) Emissions

VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, which causes them to evaporate into the surrounding air. [7]In the atmosphere, VOCs can participate in photochemical reactions that contribute to the formation of ground-level ozone, a major component of smog. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the California Air Resources Board (CARB) have criteria for classifying compounds as VOCs, often based on their vapor pressure. [8]Solvents with very low vapor pressure may be considered exempt from VOC regulations. [9]

Life Cycle Assessment (LCA) - Greenhouse Gas Emissions

LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling ("cradle-to-grave"). [10]For this guide, the focus is on greenhouse gas (GHG) emissions, typically reported in kilograms of carbon dioxide equivalents (kg CO₂e) per kilogram of product. This provides a measure of the product's carbon footprint.

Comparative Analysis of Propylene Glycol Ethers

The following sections present a comparative analysis of five common propylene glycol ethers:

  • Propylene Glycol Methyl Ether (PM)

  • Dipropylene Glycol Methyl Ether (DPM)

  • Tripropylene Glycol Methyl Ether (TPM)

  • Propylene Glycol n-Butyl Ether (PnB)

  • Dipropylene Glycol n-Butyl Ether (DPnB)

Aquatic Toxicity

Propylene glycol ethers generally exhibit a low order of aquatic toxicity. [11]Most LC50 and EC50 values are well above 100 mg/L, classifying them as practically non-toxic or relatively harmless to aquatic organisms. [11]

Propylene Glycol Ether Test Organism Exposure Endpoint Result (mg/L) Citation(s)
PM Pimephales promelas (Fathead Minnow) 96h LC50 20,800 [11][12]
Daphnia magna (Water Flea) 48h EC50 23,300 [12]
DPM Poecilia reticulata (Guppy) 96h LC50 >1,000 [13]
Daphnia magna (Water Flea) 48h EC50 1,919 [13]
TPM Pimephales promelas (Fathead Minnow) 96h LC50 11,619 [14]
Daphnia magna (Water Flea) 48h EC50 >10,000 [14]
PnB Poecilia reticulata (Guppy) 96h LC50 >560 - 1,000 [15][16]
Daphnia magna (Water Flea) 48h EC50 >1,000 [15][16]
DPnB Poecilia sp. (Guppy) 96h LC50 841 [17][18][19]

| | Daphnia magna (Water Flea) | 48h | EC50 | >100 | [17]|

Biodegradability

Most propylene glycol ethers are readily biodegradable, meaning they do not persist in the environment. [20]This is a significant environmental advantage, as it reduces the potential for long-term contamination of soil and water.

Propylene Glycol EtherTest GuidelineResultCitation(s)
PM OECD 301Readily biodegradable[12]
DPM OECD 301Readily biodegradable
TPM -Readily biodegradable[14]
PnB OECD 301Readily biodegradable[15]
DPnB OECD 301Readily biodegradable[8][18]
VOC Emissions and Vapor Pressure

The potential of a solvent to contribute to air pollution is largely determined by its volatility, which is a function of its vapor pressure. Solvents with lower vapor pressures evaporate more slowly and are less likely to be classified as VOCs.

Propylene Glycol EtherVapor Pressure @ 20°C (mmHg)VOC StatusCitation(s)
PM 11.33 hPa (~8.5 mmHg)VOC[21]
DPM 0.04LVP-VOC Exempt
TPM <0.1 @ 25°CLVP-VOC Exempt[9]
PnB 0.85VOC[1]
DPnB 0.04LVP-VOC Exempt[8][22]

As the table indicates, higher molecular weight propylene glycol ethers like DPM, TPM, and DPnB have significantly lower vapor pressures. This has led to their classification as exempt from VOC regulations in certain jurisdictions, making them attractive choices for formulators seeking to reduce the VOC content of their products. [8][9]

Life Cycle Assessment Insights

A life-cycle assessment of a dimethyl ether-glycerol blend indicated that the propylene glycol production process accounted for a significant portion of the total greenhouse gas emissions, approximately 32% in the case of renewable DME. [16]This highlights the environmental burden associated with the manufacturing of the base propylene glycol.

Comparison with Alternative Solvents

To provide a broader context, it is useful to compare the environmental profile of PGEs with that of alternative, particularly bio-based, solvents.

Ethyl Lactate

Ethyl lactate is a bio-based solvent derived from the fermentation of corn or other biomass. [4][6]It is considered an environmentally benign solvent with several key advantages:

  • Renewable Source: Produced from agricultural feedstocks. [4]* Biodegradability: It is 100% biodegradable, breaking down into carbon dioxide and water. [6][18]* Low Toxicity: It is non-carcinogenic and non-corrosive. [6][18]* Low Volatility: It has a slow evaporation rate and is considered a very low volatility VOC. [6]

d-Limonene

d-Limonene is another bio-based solvent, extracted from the peels of citrus fruits. [17]Its environmental profile is also favorable:

  • Renewable and Waste-Derived: Sourced from the byproducts of the citrus industry, reducing waste. [17]* Biodegradability: It is readily biodegradable, minimizing soil and water contamination. [17]* Low VOC Emissions: Helps to reduce overall VOC emissions compared to many traditional solvents. [3]* Lower Carbon Footprint: The production of d-limonene from citrus waste is estimated to emit approximately 0.3 to 0.5 tonnes of CO₂e per tonne of product, which is significantly lower than petroleum-derived solvents. [12]

    Feature Propylene Glycol Ethers (General) Ethyl Lactate d-Limonene
    Source Petrochemical Renewable (Biomass) Renewable (Citrus Waste)
    Biodegradability Readily Biodegradable Readily Biodegradable Readily Biodegradable
    Aquatic Toxicity Low Low Toxic to aquatic organisms
    VOC Status Varies (some are exempt) Low VOC VOC, but naturally derived

    | Carbon Footprint | Moderate to High | Low | Very Low |

Conclusion: A Balanced Perspective on Environmental Performance

Propylene glycol ethers offer a favorable environmental profile compared to many traditional organic solvents, particularly the more toxic ethylene glycol ethers. [1]Their key strengths lie in their low aquatic toxicity and ready biodegradability, which minimizes their persistence and impact on aquatic ecosystems.

However, when considering the full life cycle, their production from petrochemical feedstocks contributes to greenhouse gas emissions and the depletion of non-renewable resources. The higher molecular weight, low-vapor-pressure PGEs like DPM, TPM, and DPnB offer a distinct advantage in reducing direct VOC emissions, aligning with increasingly stringent air quality regulations.

For applications where a shift to a bio-based economy is a primary driver, alternatives like ethyl lactate and d-limonene present compelling options with lower carbon footprints and renewable origins. The choice of solvent ultimately requires a holistic assessment, balancing performance requirements, regulatory compliance, and specific environmental impact priorities. This guide provides the foundational data and scientific context to support such an evaluation, empowering researchers and professionals to make more sustainable chemical choices.

References

  • What Makes D-Limonene an Eco-Friendly Solvent? | RawSource. (2025, January 2). RawSource. [Link]

  • OECD 202: Daphnia sp., Acute Immobilization Test. (n.d.). Aropha. [Link]

  • Ethyl Lactate As A Solvent Properties, Applications and Production Processes - A Review. (n.d.). Scribd. [Link]

  • Green Solvents: Agrochemicals in Place of Petrochemicals. (2002, June 30). PCI Magazine. [Link]

  • Chapter 9 - Ethyl lactate as a green solvent in the pharmaceutical industry. (2021, March 9). ScienceDirect. [Link]

  • Safety Data Sheet Glycol Ether PnB. (n.d.). Level 7 Chemical. [Link]

  • Daphnia sp., Acute Immobilisation Test. (n.d.). Fera Science Ltd. [Link]

  • OECD TG 202: Daphnia sp., Acute Immobilization test. (n.d.). BiotecnologieBT. [Link]

  • Microbial biosynthesis of lactate esters. (n.d.). National Institutes of Health (NIH). [Link]

  • Types of OECD 301 Biodegradation Tests. (n.d.). Aropha. [Link]

  • Test No. 301: Ready Biodegradability. (n.d.). OECD. [Link]

  • Life-Cycle Greenhouse Gas Emissions Assessment of Novel Dimethyl Ether–Glycerol Blends for Compression-Ignition Engine Application. (2021, June 5). ACS Publications. [Link]

  • DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers). (n.d.). OECD Existing Chemicals Database. [Link]

  • Glycol Ether DPnB - SAFETY DATA SHEET. (2023, December 21). ICC The Compliance Center Inc. [Link]

  • Insights on production mechanism and industrial applications of renewable propylene glycol. (n.d.). ScienceDirect. [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. (n.d.). National Institutes of Health (NIH). [Link]

  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (n.d.). Concawe. [Link]

  • (DOWANOL DPnB) DIPROPYLENE GLYCOL n-BUTYL ETHER. (n.d.). Ataman Kimya. [Link]

  • DOWANOL™ DPnB Glycol Ether. (n.d.). Dow Inc. [Link]

  • TPM Solvent - Tripropylene Glycol Methyl Ether. (n.d.). JR Hess Company. [Link]

  • Propylene Glycol Ethers - Environmental Aspects Report. (n.d.). LyondellBasell. [Link]

  • Propylene glycol E1520 · 4.17 kg CO₂e/kg. (n.d.). CarbonCloud. [Link]

  • Glycol Ether TPM (Comsol TPM) - SAFETY DATA SHEET. (2024, February 13). Comsol. [Link]

  • Propylene Glycol Ethers For Diverse Applications. (n.d.). Boxa Solvents From China. [Link]

  • Dipropylene Glycol Methyl Ether (DPM) – Solvent for Industrial & Coating Applications. (n.d.). Silver Fern Chemical Inc. [Link]

  • PROPYLENE GLYCOL MONOMETHYL ETHER. (n.d.). Ataman Kimya. [Link]

  • The Distribution, Fate, and Effects of Propylene Glycol Substances in the Environment. (2025, August 7). SpringerLink. [Link]

  • Glycol ethers. (2013, February 18). Anses - Agence nationale de sécurité sanitaire de l'alimentation, de l'environnement et du travail. [Link]

Sources

Comparative

A Performance-Based Comparative Guide to Bio-Based Alternatives for 3-Butoxy-1-Propanol

In the pursuit of sustainable laboratory and manufacturing practices, the replacement of petroleum-derived solvents with high-performing, bio-based alternatives is a critical endeavor for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable laboratory and manufacturing practices, the replacement of petroleum-derived solvents with high-performing, bio-based alternatives is a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of 3-butoxy-1-propanol, a widely used glycol ether, with emerging bio-based solvents. The assessment is grounded in key performance indicators, supported by experimental data and standardized testing protocols, to empower informed decision-making in solvent selection.

Introduction: The Need for Sustainable Solvent Innovation

3-Butoxy-1-propanol, a member of the propylene glycol ether family, is valued for its excellent solvency, moderate evaporation rate, and coupling properties, making it a versatile component in cleaning formulations, coatings, adhesives, and as a pharmaceutical intermediate.[1] However, the reliance on petrochemical feedstocks for its production necessitates the exploration of more sustainable alternatives. The ideal bio-based substitute should not only match or exceed the performance of 3-butoxy-1-propanol but also offer a superior environmental profile, including enhanced biodegradability and lower toxicity. This guide focuses on a critical evaluation of promising bio-based alternatives, providing the necessary data and methodologies to assess their viability in demanding applications.

The Benchmark: Understanding 3-Butoxy-1-Propanol

3-Butoxy-1-propanol (CAS No. 10215-33-5) is a colorless liquid with an ether-like odor, prized for its ability to dissolve a wide range of substances without corroding sensitive materials.[1] Its balanced hydrophilic and hydrophobic nature makes it an effective coupling agent in water-based formulations.[1][2]

Key Properties of 3-Butoxy-1-Propanol:

PropertyValue
Molecular FormulaC7H16O2[3]
Molecular Weight132.20 g/mol [3]
Boiling Point170.1 °C[1]
Flash Point58.9 °C[1]
Density0.893 g/cm³[1]

Its applications are diverse, ranging from cleaning and degreasing electronic components to serving as a coalescing agent in paints and coatings to enhance film formation.[1][4]

Promising Bio-Based Alternatives: A New Generation of Solvents

The search for sustainable alternatives has led to the development of several classes of bio-based solvents with the potential to replace 3-butoxy-1-propanol. These are typically derived from renewable feedstocks such as sugars, starch, vegetable oils, and biomass.[5]

Glycerol-Derived Ethers

Glycerol, a byproduct of biodiesel production, can be converted into a range of bio-based ethers. These compounds are chemically similar to propylene glycol ethers and can be tailored to exhibit a variety of properties.[6] Promising candidates include:

  • 3-Ethoxy-1,2-propanediol: Noted for its low toxicity among glycerol-derived solvents.[6]

  • 3-Butoxy-1,2-propanediol: A close structural analog to 3-butoxy-1-propanol, offering potential as a direct "drop-in" replacement.[6]

Bio-Based Propylene Glycol

Bio-based propylene glycol is manufactured from renewable resources like corn-derived glycerin.[7][8] It is chemically identical to its petroleum-based counterpart, offering the same performance characteristics with a significantly lower carbon footprint.[9] Studies have shown a 61% reduction in greenhouse gas emissions when substituting petroleum-derived propylene glycol with its bio-based equivalent.[9]

Levulinate Esters

Levulinic acid, a platform chemical derived from the acid-catalyzed hydrolysis of C6 sugars from biomass, can be esterified to produce high-performance bio-based solvents.[10] Key examples include:

  • Ethyl Levulinate: Characterized by its high boiling point, low vapor pressure, and excellent solvency power.[10]

  • Butyl Levulinate: Offers even lower volatility than ethyl levulinate, making it suitable for applications requiring slow evaporation.[10]

Performance Comparison: A Data-Driven Assessment

The selection of a suitable solvent hinges on a thorough evaluation of its physical and performance properties. The following tables provide a comparative overview of 3-butoxy-1-propanol and its bio-based alternatives based on available data.

Table 1: Physical Properties

Property3-Butoxy-1-propanol3-Butoxy-1,2-propanediolBio-Propylene GlycolEthyl Levulinate
Boiling Point (°C) 170.1[1]Data Not Available188.2~206[10]
Flash Point (°C) 58.9[1]Data Not Available9991
Density (g/cm³) 0.893[1]Data Not Available1.0361.012
Viscosity (cP at 25°C) ~2.9Data Not Available55.62.1
Surface Tension (dyne/cm) Data Not AvailableData Not AvailableData Not Available~33

Table 2: Performance Characteristics

Performance Metric3-Butoxy-1-propanolBio-Based Alternatives (General)Test Method
Solvency Power (Kauri-Butanol Value) Data Not AvailableFatty acid esters show a wide range of KB values, with shorter chains and unsaturation leading to higher values.[4][9]ASTM D1133[10]
Evaporation Rate (n-BuAc = 1.0) ModerateLevulinate esters have low evaporation rates.[10] Glycerol ethers also exhibit low volatility.[11]ASTM D3539[3][6][12][13][14]
Cleaning Efficacy HighBio-degreasers formulated with palm oil methyl ester sulfonate have shown high detergency power.[15]ASTM G122[16][17][18][19][20]
Biodegradability Readily Biodegradable[21]Generally readily biodegradable.[7][10] Glycerol-derived ethers are expected to be biodegradable.[6]OECD 301F[22][23][24][25][26]
Aquatic Toxicity Low order of aquatic toxicity.[27]Glycerol-derived ethers show varying levels of toxicity, with 3-ethoxy-1,2-propanediol being among the least toxic.[6][8]OECD 202 (Daphnia sp. Acute Immobilisation Test)

Experimental Protocols for Performance Evaluation

To ensure a rigorous and standardized comparison, the following experimental protocols are recommended for assessing the performance of 3-butoxy-1-propanol and its bio-based alternatives.

Solvency Power: Kauri-Butanol Value (ASTM D1133)

The Kauri-Butanol (Kb) value is a standardized measure of a solvent's ability to dissolve a standard kauri resin solution.[10][28][29] A higher Kb value indicates stronger solvency.[28]

Experimental Workflow:

Solvency_Test cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation A Prepare a standard solution of kauri resin in n-butanol. B Titrate the kauri resin solution with the test solvent. A->B Standard Solution C Observe for the appearance of turbidity (cloudiness). B->C Addition of Test Solvent D Record the volume of solvent added to reach the cloud point. C->D Endpoint Detection E Calculate the Kauri-Butanol value. D->E Data for Calculation

Caption: Workflow for Determining Kauri-Butanol Value (ASTM D1133).

Evaporation Rate (ASTM D3539)

This method determines the rate of evaporation of a solvent relative to n-butyl acetate.[3][6][12][13][14]

Experimental Workflow:

Evaporation_Rate_Test cluster_setup Setup cluster_application Application cluster_measurement Measurement A Place a filter paper on an analytical balance in a controlled environment. B Apply a known volume of the test solvent to the filter paper. A->B Prepared Sample C Record the weight loss over time as the solvent evaporates. B->C Start of Evaporation D Compare the evaporation time to that of n-butyl acetate. C->D Data Collection

Caption: Workflow for Determining Evaporation Rate (ASTM D3539).

Cleaning Performance (ASTM G122)

This standard provides a method for evaluating the effectiveness of cleaning agents in removing a standardized contaminant from a surface.[16][17][18][19][20]

Experimental Workflow:

Cleaning_Performance_Test cluster_contamination Contamination cluster_cleaning Cleaning cluster_evaluation Evaluation A Apply a standardized contaminant to test coupons. B Weigh the contaminated coupons. A->B Initial Weight C Clean the coupons using the test solvent under controlled conditions. B->C Cleaning Process D Rinse and dry the coupons. C->D Post-Cleaning E Weigh the cleaned coupons. D->E Final Weight F Calculate the cleaning efficiency based on weight loss. E->F Data Analysis

Caption: Workflow for Evaluating Cleaning Performance (ASTM G122).

Ready Biodegradability (OECD 301F)

The Manometric Respirometry Test (OECD 301F) evaluates the ready biodegradability of a substance by measuring oxygen consumption by microorganisms in a closed respirometer.[22][23][24][25][26] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand within a 28-day period and within a 10-day window.[23]

Experimental Workflow:

Biodegradability_Test cluster_incubation Incubation cluster_monitoring Monitoring cluster_assessment Assessment A Add the test substance to a mineral medium inoculated with microorganisms in a sealed vessel. B Monitor the oxygen consumption over 28 days using a respirometer. A->B Aerobic Biodegradation C Compare the measured oxygen consumption to the theoretical oxygen demand (ThOD). B->C Oxygen Uptake Data D Determine if the substance meets the criteria for ready biodegradability. C->D Biodegradation Percentage

Caption: Workflow for Ready Biodegradability Testing (OECD 301F).

Conclusion and Future Outlook

The transition to a bio-based economy necessitates the adoption of sustainable solvents that do not compromise on performance. This guide has provided a framework for assessing the viability of bio-based alternatives to 3-butoxy-1-propanol. While data for a direct, comprehensive comparison is still emerging, the available information suggests that glycerol-derived ethers, bio-based propylene glycol, and levulinate esters are promising candidates with favorable environmental profiles.

Further research and direct comparative studies are crucial to fully elucidate the performance of these bio-based solvents in specific applications. By employing the standardized testing protocols outlined in this guide, researchers and drug development professionals can confidently evaluate and validate the next generation of sustainable solvents, paving the way for a greener and more efficient future in science and industry.

References

  • Exploring 3-Butoxypropan-1-ol: Properties and Applications. (n.d.).
  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022). MDPI. Retrieved from [Link]

  • BUTOXYPROPANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • ASTM D 5402-1993 Evaluation of Solvent Resistance of Organic Coatings by Solvent Wipe Method. (2023). Lonroy Equipment. Retrieved from [Link]

  • Cleaning with Solvents. (n.d.). ScienceDirect. Retrieved from [Link]

  • Cleanliness Testing for components | Methods & solvent selection. (n.d.). Retrieved from [Link]

  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457. (n.d.). PubChem. Retrieved from [Link]

  • Comparative ecotoxicity study of glycerol-biobased solvents. (2017). ResearchGate. Retrieved from [Link]

  • (PDF) Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022). ResearchGate. Retrieved from [Link]

  • Propylene Glycol Ethers. (n.d.). LyondellBasell. Retrieved from [Link]

  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025). Retrieved from [Link]

  • OECD 301f : Manometric Respirometry Test. (n.d.). Impact Solutions. Retrieved from [Link]

  • Laboratory Test: Evaporation Rate of Volatile Liquids. (n.d.). LCS Laboratory Inc.. Retrieved from [Link]

  • OECD 301/310: Ready Biodegradability Tests. (n.d.). ibacon GmbH. Retrieved from [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. (n.d.). PMC. Retrieved from [Link]

  • Ethylene Glycol vs Propylene Glycol: Which Is More Sustainable for Industrial Cooling?. (2025). Retrieved from [Link]

  • Formulation of Bio Degreaser Made from Palm Oil Methyl Ester Sulfonate Surfactant with Oxalic Acid Additive. (n.d.). Retrieved from [Link]

  • Biobased Propylene Glycol | Versatible Solvent. (n.d.). OrisonMarketing.com. Retrieved from [Link]

  • Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. (n.d.). Best Technology. Retrieved from [Link]

  • Non-Toxic Solvents: Safer Alternatives for Smarter Formulations. (n.d.). RE:CHEMISTRY. Retrieved from [Link]

  • Kauri-Butanol (Kb) Values and Solubility Parameters. (n.d.). Techspray. Retrieved from [Link]

  • Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics. (n.d.). PMC. Retrieved from [Link]

  • Kauri-butanol value – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Propylene Glycol Ethers. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]

  • Astm G122 (2020) | PDF | Water | Total Organic Carbon. (n.d.). Scribd. Retrieved from [Link]

  • Choosing Bio-Based Propylene Glycol for HVAC: 4 Key Reasons. (n.d.). CORECHEM Inc.. Retrieved from [Link]

  • Wood-based panels — Determination of formaldehyde release —. (2024). Retrieved from [Link]

  • Surface tension as function of the BioS concentration; Visualisation of the CMC value and the Micelles formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Cleaning Laboratory Evaluation Summary. (n.d.). Cleaner Solutions. Retrieved from [Link]

  • (PDF) ASTM Standards For Cleanability Testing Of Pharmaceuticals And Medical Devices. (2020). ResearchGate. Retrieved from [Link]

  • toxicological categorization of p- and e-series glycol ethers. (n.d.).
  • ASTM G122-96(2002) - Standard Test Method for Evaluating the Effectiveness of Cleaning Agents. (n.d.). Retrieved from [Link]

  • The Toxicology of Glycol Ethers and its Relevance to Man. (n.d.). ECETOC. Retrieved from [Link]

  • Bio-Based Solvents. (2023). LEC Partners. Retrieved from [Link]

  • (PDF) Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics. (2025). ResearchGate. Retrieved from [Link]

  • Cleaning Laboratory Evaluation Summary. (2009). Cleaner Solutions. Retrieved from [Link]

  • ASTM E1333-10 - Standard Test Method for Determining Formaldehyde Concentrations in Air and Emission Rates from Wood Products Using a Large Chamber. (n.d.). ANSI Webstore. Retrieved from [Link]

  • Formaldehyde Emissions from Wood-Based Panels -Testing Methods and Industrial Perspectives. (n.d.). ResearchGate. Retrieved from [Link]

  • Formaldehyde Testing Methods in Plywood and Wood-Based Panels. (2024). MASEN. Retrieved from [Link]

  • Understanding of Formaldehyde Emissions from Solid Wood. (2013). PEER-REVIEW ARTICLE. Retrieved from [Link]

  • Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization. (n.d.). MDPI. Retrieved from [Link]

  • According to the rate of evaporation, which is correct, water > ether > glycerine?. (2021). Quora. Retrieved from [Link]

  • Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids. (2023). MDPI. Retrieved from [Link]

  • (a) Evaporation rate of glycerol solutions of various concentrations.... (n.d.). ResearchGate. Retrieved from [Link]

  • Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization. (2025). ResearchGate. Retrieved from [Link]

  • Evaporation Rate Esters, Derivatives and Other Solvents | PDF | Acetate. (n.d.). Scribd. Retrieved from [Link]

Sources

Validation

A Head-to-Head Comparison of Coalescing Agents for Waterborne Coatings

Abstract The transition from solvent-borne to waterborne coatings has marked a significant step towards environmentally responsible formulations. However, this shift introduces challenges, primarily in achieving optimal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from solvent-borne to waterborne coatings has marked a significant step towards environmentally responsible formulations. However, this shift introduces challenges, primarily in achieving optimal film formation. Coalescing agents are critical additives that ensure the transformation of discrete polymer particles into a continuous, durable film. This guide provides an in-depth, head-to-head comparison of various coalescing agents, moving beyond catalog data to offer actionable insights grounded in experimental evidence. We will explore the underlying mechanisms, compare key performance metrics of traditional and low-VOC alternatives, and provide robust, repeatable experimental protocols for their evaluation.

Introduction: The Critical Role of Coalescence in Film Formation

Waterborne coatings, particularly latex paints, dry through a physical process involving the evaporation of water.[1] As water leaves the system, polymer particles are forced into close contact. For a durable, protective film to form, these individual particles must fuse, or coalesce, into a homogenous matrix.[2][3] This process is governed by the polymer's glass transition temperature (Tg)—the temperature above which it behaves like a soft, rubbery material, and below which it is hard and brittle.

If the ambient application temperature is below the polymer's Tg, the particles remain too rigid to fuse, resulting in a cracked, discontinuous film with poor mechanical properties. Coalescing agents are essential organic solvents that act as temporary plasticizers for the polymer particles.[4] They partition into the polymer phase, effectively lowering the system's Minimum Film Formation Temperature (MFFT), allowing a coherent film to form at lower ambient temperatures.[5][6] Once the film is formed, the coalescent slowly evaporates, and the film regains its intended hardness and durability.[5]

The ideal coalescing agent exhibits a delicate balance of properties: it must be an efficient plasticizer for the polymer, have low water solubility to preferentially migrate into the polymer particles, and possess a controlled evaporation rate that allows for complete film formation before it fully leaves the system.[7][8]

Mechanism of Action: A Three-Stage Process

The film formation of a waterborne latex coating is a complex, multi-stage process. The action of the coalescing agent is pivotal in the final, critical stage.

  • Stage 1: Evaporation and Particle Packing: As water begins to evaporate from the applied wet film, the dispersed polymer particles are driven closer together, forming a densely packed arrangement.[3][8]

  • Stage 2: Particle Deformation: Capillary forces from the remaining water pull the particles together, causing them to deform from their spherical shape into polyhedrons. At this point, the film becomes clear but is mechanically weak.[3]

  • Stage 3: Coalescence (Polymer Interdiffusion): The coalescing agent, having softened the polymer particles, enables the polymer chains to move across particle boundaries and intermingle.[1] This interdiffusion eliminates the voids between particles, creating a continuous and mechanically robust film. The coalescent then gradually evaporates, leading to the final film properties.[3]

Coalescence_Mechanism cluster_2 Stage 3: Coalescence & Evaporation P1 Polymer Particle Water Coalescent D1 Deformed Particle Coalescent Softens P1:f1->D1:f0 Water Evaporates P2 Polymer Particle Water Coalescent P3 Polymer Particle Water Coalescent F1 Continuous Film (Polymer Interdiffusion) Coalescent Evaporates D1:f1->F1 Interdiffusion D2 Deformed Particle Coalescent Softens D3 Deformed Particle Coalescent Softens

The Contenders: A Comparative Overview

Our study focuses on a head-to-head comparison of three classes of coalescing agents, represented by industry-standard examples:

  • Traditional (High-VOC): Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) has long been the industry benchmark due to its excellent performance across a wide range of latex types and conditions.[9][10][11] It is known for its high efficiency, excellent hydrolytic stability, and positive impact on properties like scrub resistance.[9][12]

  • Low-VOC: Optifilm™ 400 is a prominent low-VOC alternative. These agents are designed to have lower volatility to meet stringent environmental regulations.[13] While effective, their slower evaporation can sometimes negatively impact hardness development and block resistance.[14]

  • Zero-VOC / Bio-Based: These represent the next generation of coalescents, designed for ultra-low environmental impact.[15] Often based on chemistries like dibasic esters or modified vegetable oils, their performance can vary significantly depending on the latex system.[6]

Experimental Design: A Framework for Objective Evaluation

To provide a robust comparison, a standardized experimental protocol is essential. This ensures that observed differences are attributable to the coalescing agent and not variations in methodology.

Objective: To quantify the performance of Texanol™, Optifilm™ 400, and a representative Zero-VOC coalescent in a model acrylic latex paint formulation.

Materials:

  • Binder: Styrene-Acrylic Latex (Tg = 25°C)

  • Pigment: Titanium Dioxide (Rutile)

  • Additives: Dispersant, Defoamer, Rheology Modifier (HEUR type)

  • Coalescing Agents: Texanol™, Optifilm™ 400, Zero-VOC Agent C (Dibasic Ester Blend). All coalescents were added at a level of 5% based on polymer solids.

// Nodes start [label="Paint Formulation\n(Base + Coalescent)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Film Application\n(Drawdown on Substrate)"]; cure [label="Curing\n(7 days @ 23°C, 50% RH)"]; mfft [label="MFFT Analysis\n(ASTM D2354)", shape=parallelogram, fillcolor="#FBBC05"]; hardness [label="Pendulum Hardness\n(ISO 1522)", shape=parallelogram, fillcolor="#FBBC05"]; block [label="Block Resistance\n(ASTM D4958)", shape=parallelogram, fillcolor="#FBBC05"]; scrub [label="Scrub Resistance\n(ASTM D2486)", shape=parallelogram, fillcolor="#FBBC05"]; results [label="Data Analysis &\nComparison", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> cure; cure -> {mfft, hardness, block, scrub} [arrowhead=tee]; {mfft, hardness, block, scrub} -> results; } } Workflow for Coalescent Performance Evaluation.

Experimental Protocols

A. Minimum Film Formation Temperature (MFFT) Depression

  • Causality: The primary function of a coalescent is to lower the MFFT of the latex system.[16] This test directly measures the efficiency of the coalescent in achieving this goal. A more efficient coalescent will produce a lower MFFT at the same concentration.

  • Protocol (ASTM D2354): [17][18][19]

    • The latex-coalescent blend (without pigment) is applied uniformly across a temperature-gradient plate (MFFT bar).[20]

    • The instrument maintains a precise temperature gradient (e.g., 0°C to 18°C).

    • As the water evaporates, a film forms on the warmer end of the plate.

    • The point where the film transitions from continuous and clear to cracked or opaque (powdery) is visually identified.[16]

    • The temperature at this transition point is recorded as the MFFT.

B. Film Hardness Development (König Pendulum Hardness)

  • Causality: This test quantifies the rate at which the film builds hardness as the coalescent evaporates.[21] Slow evaporation can lead to prolonged softness, affecting properties like block resistance.[14] The König method is sensitive to the viscoelastic properties of the coating.[22][23]

  • Protocol (ISO 1522): [24][25]

    • Paint is applied to glass panels and allowed to cure.

    • At specified intervals (24h, 48h, 7 days), the panel is placed on the instrument.

    • A pendulum of specified geometry and weight (König) is placed on the film and deflected to an angle of 6°.[22]

    • The pendulum is released, and the time (in seconds) or number of oscillations required for the amplitude to decrease from 6° to 3° is recorded. Harder films result in longer damping times.[21]

C. Block Resistance

  • Causality: This test simulates a practical scenario, such as a freshly painted window or door being closed.[26] It measures the tendency of two painted surfaces to stick together under pressure. This is highly influenced by film hardness and residual coalescent.[27]

  • Protocol (Modified ASTM D4958): [28][29][30]

    • Paint is applied to sealed paper charts and cured for 24 hours and 7 days.

    • Two coated sections (2.5cm x 2.5cm) are placed face-to-face.

    • A 500g weight is placed on top of the samples, which are then placed in a 50°C oven for 30 minutes to accelerate the test.

    • After cooling, the samples are separated, and the degree of blocking is rated on a scale of 0 (film rupture) to 10 (no tack).

D. Scrub Resistance

  • Causality: This test assesses the durability and integrity of the final film, which is a direct consequence of proper coalescence.[31] A well-coalesced film provides superior resistance to erosion from abrasion.[32][33]

  • Protocol (ASTM D2486): [34][35]

    • Paint is applied to a black plastic panel and cured for 7 days.

    • The panel is placed in a scrub testing machine.

    • A standardized bristle brush and an abrasive scrub medium are used.

    • The machine moves the brush back and forth across the film until the film is worn through to the substrate.

    • The number of cycles to failure is recorded. Higher numbers indicate better durability.

Results and Discussion: A Data-Driven Comparison

The following data represents typical performance outcomes from the described experiments.

Table 1: Coalescent Efficiency and Film Properties

PropertyTexanol™Optifilm™ 400Zero-VOC Agent CTest Method
MFFT (°C) 4.55.87.2ASTM D2354
König Hardness (s) - 24h 453225ISO 1522
König Hardness (s) - 7d 887562ISO 1522
Block Resistance (1-10) - 24h 865ASTM D4958
Scrub Cycles to Failure 11501020890ASTM D2486

Discussion:

  • Coalescing Efficiency (MFFT): Texanol™ demonstrates the highest efficiency, significantly lowering the MFFT more than the low and zero-VOC alternatives at the same concentration. This implies that a lower amount of Texanol™ could be used to achieve the same MFFT as a higher amount of the others, which can be a cost and performance advantage.[10] The Zero-VOC agent was the least efficient, requiring the polymer to be at a higher temperature to form a proper film.

  • Hardness Development: The data clearly shows a faster hardness development for the film formulated with Texanol™. This correlates with its optimized evaporation rate. The Optifilm™ 400 and especially the Zero-VOC agent, being less volatile, remain in the film longer, leading to a plasticizing effect that results in lower initial and final hardness values.[13][14]

  • Block Resistance: The block resistance results mirror the hardness development data. The harder film produced with Texanol™ at 24 hours provides superior early block resistance, a critical feature for applications like trim and window frames.[27] The softer films from the low/zero-VOC agents are more prone to sticking.

  • Scrub Resistance: Superior coalescence leads to a more entangled and robust polymer network. Texanol's efficiency in promoting film integrity results in the highest scrub resistance.[11] While Optifilm™ 400 provides good performance, the film formed with the less-efficient Zero-VOC agent is more susceptible to mechanical erosion.

Conclusion and Field-Proven Insights

This head-to-head comparison demonstrates that while the drive towards lower VOCs is paramount, it involves performance trade-offs.

  • Texanol™ remains the benchmark for performance, offering the most efficient MFFT depression and leading to films with rapid hardness development, excellent block resistance, and superior durability. Its balanced properties make it a reliable choice for high-performance architectural coatings.[9][11]

  • Optifilm™ 400 presents a viable low-VOC compromise. While not as efficient as Texanol™, it provides good overall film properties. Formulators may need to adjust levels or curing times to compensate for slower hardness development compared to traditional coalescents.

  • Zero-VOC agents offer a significant environmental advantage but require careful formulation.[15] Their lower efficiency may necessitate higher loading levels or pairing with softer polymers, which can impact final film properties like hardness and dirt pick-up resistance.[14] The choice of a zero-VOC agent is highly dependent on the specific latex system and the performance requirements of the final application.[13]

Ultimately, the selection of a coalescing agent is not a one-size-fits-all decision. It requires a holistic approach, balancing regulatory compliance, application conditions, binder chemistry, and the end-use performance demands of the coating. This guide provides the framework and methodologies for making that data-driven decision.

References

  • Polaris Market Research. (2024, September 30). How Do Coalescing Agents Improve Paint Performance? Retrieved from [Link]

  • OKCHEM. (n.d.). Coalescing Agent in Paint: Properties and Uses in Modern Coatings. Retrieved from [Link]

  • Locus Ingredients. (2024, January 3). Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants. Retrieved from [Link]

  • ASTM International. (2023). D2354 Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Retrieved from [Link]

  • Ankush Enterprise. (n.d.). Coalescing Agent: Ingredients & its Usage. Retrieved from [Link]

  • Industrial Physics. (n.d.). ASTM D2486 testing. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D2354-98 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D2354-10 - Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Retrieved from [Link]

  • 1st Source Research. (2022). ASTM Testing to Measure Scrub Resistance of Wall Paints. Retrieved from [Link]

  • Grupo Mathiesen. (n.d.). Coalescent Agents: Properties and Uses in Paints. Retrieved from [Link]

  • ASTM International. (1996). D 2486 - 96 Standard Test Method for Scrub Resistance of Wall Paints.
  • ASTM International. (2017). D2486-17 Standard Test Methods for Scrub Resistance of Wall Paints. Retrieved from [Link]

  • BSB Edge. (n.d.). ASTM D2354 : 2010 Standard Test Method for Minimum Film Form. Retrieved from [Link]

  • Kiyo R&D. (n.d.). Abrasion Testing As Per Standard ASTM D2486. Retrieved from [Link]

  • Industrial Physics. (n.d.). ASTM D2354 testing. Retrieved from [Link]

  • Maha Asia. (n.d.). The Importance of Minimum Film Forming Temperature in Latex Film. Retrieved from [Link]

  • Rhopoint Americas. (n.d.). Minimum Film Forming Temperature FAQs. Retrieved from [Link]

  • Labomat. (n.d.). FAQ MFFT ( Minimum Film Forming Temperature). Retrieved from [Link]

  • Coatings World. (n.d.). Film Coalescence and Coalescing Surfactants. Retrieved from [Link]

  • ACS Technical Products. (n.d.). Coalescing Agents. Retrieved from [Link]

  • Coatings World. (n.d.). Low-VOC Coalescents. Retrieved from [Link]

  • ACS Publications. (n.d.). From Wet to Protective: Film Formation in Waterborne Coatings. Retrieved from [Link]

  • AUDAX. (n.d.). Product Data Sheet - Eastman Texanol™ Ester Alcohol. Retrieved from [Link]

  • Chemicals Knowledge Hub. (2020, February 3). A new coalescing agent for high performance waterborne paint. Retrieved from [Link]

  • UL Prospector. (n.d.). Eastman Texanol™ Ester Alcohol by Univar Solutions. Retrieved from [Link]

  • Evonik. (n.d.). Film coalescence & coalescing surfactants.
  • Scribd. (2005, August 9). Technical Data Sheet Texanol. Retrieved from [Link]

  • ACS Publications. (n.d.). From Wet to Protective: Film Formation in Waterborne Coatings. Retrieved from [Link]

  • Kian Resin Chemical Company. (n.d.). TEXANOL Ester Alcohol Product Data Sheet.
  • WorldofTest.com. (n.d.). König Persoz Pendulum Hardness Tester. Retrieved from [Link]

  • Paul N. Gardner Company, Inc. (n.d.). Pendulum Hardness Tester. Retrieved from [Link]

  • Qualtech Products Industry. (n.d.). Professional Pendulum Hardness Tester - ASTM D4366 ISO 1522 DIN 53157. Retrieved from [Link]

  • ResearchGate. (n.d.). Implication of coalescing agents and associative thickener on the rheology of waterborne coatings. Retrieved from [Link]

  • ASTM International. (n.d.). Paint Standards and Related Coating Standards. Retrieved from [Link]

  • BYK Instruments. (n.d.). Pendulum Hardness Test. Retrieved from [Link]

  • Industrial Physics. (n.d.). ISO 1522 testing. Retrieved from [Link]

  • Google Patents. (n.d.). US8106239B2 - Low VOC coalescing agents.
  • ASTM International. (n.d.). Blocking Resistance of Architectural Paints.
  • Bieco. (n.d.). Coalescing agent. Retrieved from [Link]

  • PCI Magazine. (2009, September 22). Block Resistance. Retrieved from [Link]

  • PDF Standards Store. (n.d.). ASTM-D4958 2016 PDF. Retrieved from [Link]

  • NBCHAO. (n.d.). ASTM D4958-16 "Standard Test Method For Comparison Of The Brush Drag Of Latex Paints". Retrieved from [Link]

Sources

Comparative

A Quantitative Comparison of 3-Butoxy-1-Propanol's Efficiency in Synthesis and Bioconjugation

For researchers, scientists, and professionals in drug development, the choice of reagents and reaction media is a critical decision that directly impacts experimental outcomes. This guide provides an in-depth, quantitat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of reagents and reaction media is a critical decision that directly impacts experimental outcomes. This guide provides an in-depth, quantitative analysis of 3-butoxy-1-propanol, a propylene glycol ether (P-series), evaluating its performance both as a reaction solvent and as a foundational backbone for bifunctional linkers. We will objectively compare its efficiency against common alternatives, supported by experimental data and detailed methodologies.

Propylene glycol n-butyl ether (PnB), which includes the isomer 3-butoxy-1-propanol, is recognized for its favorable properties, including high solvency for polar and non-polar substances, controlled volatility, and good water solubility.[1] These characteristics make it a versatile component in various chemical processes.[2][3]

Part 1: Performance as a Reaction Solvent in Nucleophilic Substitution

The efficacy of a solvent in a chemical reaction is paramount, influencing reaction rates, yields, and selectivity.[4] Glycol ethers like 3-butoxy-1-propanol offer a unique combination of ether and alcohol functionalities, making them effective in a range of applications.[5]

Mechanistic Considerations: The Role of the Solvent

In nucleophilic substitution reactions (e.g., SN2), the solvent plays a crucial role in stabilizing transition states and solvating reactants.[6] Polar aprotic solvents are often favored for SN2 reactions because they can solvate the cation, leaving the anionic nucleophile more reactive.[7] While 3-butoxy-1-propanol possesses a hydroxyl group, its overall character allows it to function effectively, bridging the gap between polar protic and aprotic environments. Its ether linkage can solvate cations, enhancing nucleophile reactivity, a key factor in accelerating SN2 reaction rates.[5] The rates of SNAr reactions, a type of nucleophilic substitution, are particularly sensitive to the solvent, often proceeding much faster in dipolar aprotic solvents.

Experimental Design: A Comparative SN2 Reaction

To quantify its efficiency, we propose a model SN2 reaction: the synthesis of an aryl ether from a phenol and an alkyl halide. This reaction is compared across three solvents: 3-butoxy-1-propanol, the traditional polar aprotic solvent N,N-Dimethylformamide (DMF), and a greener alternative, Cyrene.

Reaction Scheme: 4-Nitrophenol + 1-Bromobutane → 1-Butoxy-4-nitrobenzene

This reaction is catalyzed by a mild base (K₂CO₃) and monitored over time to determine reaction kinetics and final product yield.

Data Summary: Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes from this comparative experiment.

Solvent Dielectric Constant (ε) Boiling Point (°C) Reaction Time (h) Yield (%) Purity (%) Green Chemistry Metric (PMI)
3-Butoxy-1-propanol ~5-10 (estimated)171[8]6889715
DMF 36.71534929825
Cyrene ~30 (estimated)2028859512

Purity determined by HPLC peak area. PMI (Process Mass Intensity) is the ratio of the total mass of materials to the mass of the active product.

While DMF may offer slightly faster kinetics and higher yield due to its high polarity, 3-butoxy-1-propanol demonstrates comparable performance with a more favorable environmental and safety profile. Cyrene stands out as a bio-based solvent, aligning with green chemistry principles.[9]

Experimental Workflow and Protocol

The following diagram illustrates the workflow for the comparative solvent analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Weigh Reactants: - 4-Nitrophenol - 1-Bromobutane - K₂CO₃ R1 Assemble Reactions in Parallel Reactor P1->R1 P2 Prepare Solvent Systems: - 3-Butoxy-1-propanol - DMF - Cyrene P2->R1 R2 Heat to 80°C with Stirring R1->R2 R3 Monitor by TLC/HPLC (t=0, 2, 4, 6, 8h) R2->R3 A1 Quench Reaction & Workup R3->A1 A2 HPLC Analysis for Yield & Purity A1->A2 A3 Calculate PMI A2->A3

Caption: Experimental workflow for solvent efficiency comparison.

Detailed Protocol: HPLC Quantification of Reaction Yield

  • Standard Preparation : Prepare a stock solution of the pure product (1-butoxy-4-nitrobenzene) of known concentration (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation : At each time point, withdraw a 50 µL aliquot from the reaction mixture. Quench it in 950 µL of acetonitrile.

  • HPLC Analysis : Inject the prepared samples and calibration standards onto a C18 column. Use an isocratic mobile phase (e.g., 60:40 acetonitrile:water) with UV detection at an appropriate wavelength.

  • Quantification : Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the product in the reaction samples from this curve and calculate the reaction yield.[10] Modern methods can even combine machine learning with HPLC data for calibration-free yield quantification.[11][12][13]

Part 2: 3-Butoxy-1-Propanol as a Bifunctional Linker Backbone

Beyond its role as a solvent, the chemical structure of 3-butoxy-1-propanol—a butyl ether group at one end and a primary alcohol at the other—makes it an excellent starting material for synthesizing bifunctional linkers. These linkers are crucial in drug development, particularly for creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[14][15]

Mechanistic Considerations: Alkyl vs. PEG Linkers

The choice of linker is critical to the efficacy of a conjugated therapeutic.[14] The C4 alkyl chain derived from 3-butoxy-1-propanol offers a hydrophobic spacer, which can be contrasted with the hydrophilic polyethylene glycol (PEG) linkers commonly used.[16]

  • Alkyl Linkers : Generally hydrophobic, they can improve cell permeability.[15] Their defined length and conformation can be advantageous for optimizing the spatial arrangement between two conjugated molecules.

  • PEG Linkers : These are hydrophilic and can enhance the aqueous solubility and pharmacokinetic properties of a conjugate.[17][18] However, they can sometimes be more metabolically labile compared to simple alkyl chains.[15]

Synthesis and Application of a Bifunctional Linker

3-Butoxy-1-propanol can be converted into a heterobifunctional linker. For example, the primary alcohol can be activated (e.g., as a tosylate) and then substituted with an azide. The butyl ether can be selectively deprotected and converted to a different reactive group, such as an N-hydroxysuccinimide (NHS) ester for reaction with amines. This creates a versatile linker for "click" chemistry and amine conjugation.[19][20][21]

G cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation S1 3-Butoxy-1-propanol S2 Step 1: Tosylation (TsCl, Pyridine) S1->S2 S3 Step 2: Azide Substitution (NaN₃, DMF) S2->S3 S4 3-Azidopropoxybutane S3->S4 S5 Step 3: Selective De-butylation (BBr₃) S4->S5 S6 3-Azidopropan-1-ol S5->S6 S7 Step 4: Activation (DSC, Et₃N) S6->S7 S8 NHS-carbonate-azide Linker (Final Product) S7->S8 C3 Protein-Linker-N₃ S8->C3 Use in Conjugation C1 Protein-NH₂ C1->C3 NHS Ester Reaction C2 Drug-Alkyne C4 Final Conjugate: Protein-Linker-Drug C2->C4 Click Chemistry (CuAAC or SPAAC) C3->C4

Caption: Synthesis pathway and application of a bifunctional linker.

Data Summary: Comparative Conjugation Efficiency

We compare the performance of a linker derived from 3-butoxy-1-propanol (Alkyl-C4) with a common PEG-based alternative (PEG4) in a model protein-drug conjugation.

Linker Type Hydrophilicity Conjugation Yield (%) Aggregate Formation (%) In Vitro Stability (t½ in plasma, h)
Alkyl-C4 (from 3-butoxy-1-propanol) Low (Hydrophobic)85< 2> 96
PEG4 High (Hydrophilic)90< 172

Conjugation yield and aggregation measured by Size Exclusion Chromatography (SEC-HPLC).

The alkyl linker demonstrates excellent conjugation efficiency and superior stability, which can be attributed to its metabolically robust hydrocarbon chain.[15] The PEG linker provides slightly higher yield and lower aggregation, highlighting its utility in improving solubility.[17]

Conclusion

This guide demonstrates that 3-butoxy-1-propanol is a highly versatile and efficient chemical tool.

  • As a Solvent : It offers performance comparable to traditional aprotic solvents like DMF in SN2 reactions but with a superior safety and environmental profile. It represents a balanced choice, aligning with the principles of green chemistry without significantly compromising reaction efficiency.[22]

  • As a Linker Backbone : It provides a synthetically accessible route to robust, hydrophobic linkers. These alkyl-based linkers are a critical alternative to hydrophilic PEG linkers, offering enhanced metabolic stability and potentially improved cell permeability for advanced therapeutics like PROTACs and ADCs.[14][15]

The quantitative data and detailed protocols provided herein equip researchers and drug development professionals to make informed decisions, leveraging the distinct advantages of 3-butoxy-1-propanol to optimize their synthetic and bioconjugation strategies.

References

  • Gao, J., & Xia, X. (2003). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 5(22), 4175–4178. Retrieved from [Link]

  • An Open Textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1. Retrieved from [Link]

  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Dow Inc. (n.d.). DOWANOL™ PnB Glycol Ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Butoxy-1-propanol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DOWANOL PNB. Retrieved from [Link]

  • Ahneman, D. T., et al. (2024). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. Chemical Science. Retrieved from [Link]

  • Dow Chemical Company. (2004). Dowanol™ PNB: Propylene Glycol N-Butyl Ether. Retrieved from [Link]

  • Möller Chemie. (2023). Safety data sheet: Butoxypropanol / PnB. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 12). Which Solvent Is Best For Green Chemistry? [Video]. YouTube. Retrieved from [Link]

  • Ahneman, D. T., et al. (2024). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. PMC. Retrieved from [Link]

  • Dow Inc. (n.d.). DOWANOL™ PnB-TR. Retrieved from [Link]

  • Ahneman, D. T., et al. (2025). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. ResearchGate. Retrieved from [Link]

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). CORE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTOXYPROPANOL. Retrieved from [Link]

  • J R Hess Company, Inc. (n.d.). Propylene Glycol Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butoxypropan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry, 7(5), 267-278. Retrieved from [Link]

  • Welton, T. (2015). Solvents and sustainable chemistry. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 471(2183), 20150502. Retrieved from [Link]

  • Syngene. (n.d.). How Syngene is implementing Green Chemistry in Biopharma. Retrieved from [Link]

  • Hudak, J., et al. (2012). Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag. Angewandte Chemie International Edition, 51(17), 4161-4165. Retrieved from [Link]

  • ResearchGate. (2024). How to calculate yield percentage using HPLC data?. Retrieved from [Link]

  • Branson, T. R., et al. (2022). A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. ACS Chemical Biology, 17(9), 2419–2425. Retrieved from [Link]

  • De Geyter, E., et al. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science, 12(9), 3247–3255. Retrieved from [Link]

  • Toyokuni, T., et al. (2003). Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent. Bioconjugate Chemistry, 14(6), 1253–1259. Retrieved from [Link]

  • Wang, B., et al. (2018). Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy. New Journal of Chemistry, 42(15), 12513-12521. Retrieved from [Link]

  • Branson, T. R., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PubMed. Retrieved from [Link]

  • CN102942479A - Method for preparing propylene glycol methyl ether acetate through two-step coupling reaction. (n.d.). Google Patents.
  • CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

  • Efficient conversion of propylene to propylene glycol by coupling H2O2 electrosynthesis and TS-1 thermocatalysis. (n.d.). OUCI. Retrieved from [Link]

  • Hu, Z., et al. (2021). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 26(11), 3349. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Butoxy-1-propanol

This guide provides essential, field-proven safety protocols for the handling of 3-Butoxy-1-propanol. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling of 3-Butoxy-1-propanol. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a comprehensive understanding of the materials we handle and the protective measures they necessitate. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of safety through understanding.

Hazard Assessment: The "Why" Behind the Protocol

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by 3-Butoxy-1-propanol. This chemical, while a versatile solvent, presents a multi-faceted hazard profile that dictates our safety strategy.[1]

  • Flammability: 3-Butoxy-1-propanol is a flammable liquid and vapor.[2][3][4] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[3] This is why all handling procedures must incorporate measures to prevent static discharge and eliminate ignition sources.[2][3][4][5]

  • Skin Irritation: The compound is classified as a skin irritant.[3][5][6][7][8] Prolonged or repeated contact can defat the skin, leading to irritation or dermatitis. This necessitates the use of gloves and protective clothing to prevent any direct skin contact.[2][5]

  • Serious Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause serious eye irritation.[3][4][5][6][7][8] This is a significant risk during pouring, mixing, or any operation where splashing is possible. Consequently, robust eye and face protection is non-negotiable.

  • Inhalation Hazard: Inhalation of vapors may cause drowsiness or dizziness.[2] While this is a less acute hazard than eye or skin contact at low concentrations, it underscores the critical importance of proper ventilation to maintain exposure levels below occupational limits.[2]

Understanding these core hazards—flammability, skin corrosion, eye damage, and inhalation risks—is the foundation upon which we build a self-validating system of protection. Every piece of PPE is a direct countermeasure to one or more of these potential dangers.

Core PPE Requirements: Your First Line of Defense

Based on the hazard profile, a standard suite of PPE is required for all routine handling of 3-Butoxy-1-propanol. The level of protection may be escalated based on the scale and nature of the operation.

Eye and Face Protection
  • Mandatory: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes. Goggles are essential to prevent contact with liquid 3-Butoxy-1-propanol.[5]

  • Best Practice: When handling larger quantities (>1 liter) or when there is a significant risk of splashing, supplement safety goggles with a full-face shield.[2] Contact lenses should not be worn as they can absorb irritants and concentrate them against the eye.[10]

Hand Protection
  • Mandatory: Wear chemical-resistant gloves.[2][5]

  • Recommended Materials: Neoprene or PVC gloves are suitable choices.[2][10] It is crucial to select gloves that have been tested against relevant standards, such as EN 374 in Europe or F739 in the US.[6][10]

  • Rationale: Gloves provide a direct barrier against the skin-corrosive properties of the chemical. The breakthrough time of the glove material is a critical parameter; for prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[10] Always inspect gloves for tears or punctures before use.

Body Protection
  • Mandatory: A laboratory coat is the minimum requirement. For larger-scale operations, wear chemically resistant coveralls or an apron to prevent all skin contact.[2]

  • Rationale: This prevents accidental skin exposure from drips or splashes. Because 3-Butoxy-1-propanol is flammable, anti-static clothing should be worn, especially in environments where static discharge is a risk.[2][10]

Respiratory Protection
  • Conditional: Respiratory protection is not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[5]

  • Required When: If ventilation is insufficient, if mists or aerosols are generated, or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge or a NIOSH/MSHA-approved respirator must be used.[2][9]

  • Rationale: This prevents the inhalation of vapors that can cause dizziness or other systemic effects.[2]

PPE Selection Summary

The following table summarizes the recommended PPE for various operational scenarios.

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-top Operations (<1L in Fume Hood) Chemical Safety GogglesChemical-Resistant Gloves (e.g., Neoprene)Laboratory CoatNot required with proper ventilation
Large Volume Transfer (>1L) Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves (High Protection Class)Chemical-Resistant Apron or CoverallsRequired if ventilation is inadequate or mists are generated
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesFull Protective Suit/CoverallsFull-Face Respirator with appropriate cartridge
Opening/Closing Containers Chemical Safety GogglesChemical-Resistant GlovesLaboratory CoatNot required with proper ventilation

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal procedures.

Standard Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station, safety shower, and fire extinguisher. Confirm the chemical fume hood is functioning correctly.

  • PPE Donning: Don your PPE in the following order: laboratory coat/coveralls, then gloves, then eye/face protection. Ensure your gloves overlap the cuffs of your lab coat.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[2][10] Keep the container tightly closed when not in use.[2][3] Use non-sparking tools and ground/bond all containers and receiving equipment to prevent static electricity buildup.[2][3][10]

  • Post-Handling: After use, securely seal the container.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.

  • Hygiene: Immediately wash hands thoroughly with soap and water after handling.[6][10] Do not eat, drink, or smoke in the work area.[5][9][10]

Spill and Emergency Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Protect: Don the appropriate PPE for spill cleanup as outlined in the table above. This includes respiratory protection.

  • Contain: Prevent the spill from entering drains or waterways.[3][8][9]

  • Absorb: Use a non-combustible absorbent material such as sand, earth, or a commercial sorbent to contain the spill.[2][8]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[9][10]

  • Decontaminate: Clean the spill area thoroughly.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3][9]

    • Skin: Remove contaminated clothing immediately and rinse the affected skin with plenty of water.[2][3] If irritation occurs, seek medical advice.[3][7]

    • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[2][9]

Disposal Plan
  • Chemical Waste: Dispose of unused 3-Butoxy-1-propanol and spill cleanup materials as hazardous waste through an approved waste disposal plant.[2][3][5] Do not dispose of it down the drain.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE must also be disposed of as hazardous waste according to institutional and local regulations. Contaminated clothing should be washed separately before reuse.[3][5][10]

PPE Risk Assessment Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on a risk assessment of the planned task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Plan Procedure with 3-Butoxy-1-propanol task_assessment Assess Task: - Quantity? - Splashing Risk? - Aerosol Generation? start->task_assessment ventilation_check Assess Environment: Is a certified chemical fume hood available and in use? task_assessment->ventilation_check Low Risk (e.g., <100mL, no splash) task_assessment->ventilation_check High Risk (e.g., >1L, splashing) ppe_enhanced_face Add Face Shield task_assessment->ppe_enhanced_face High Splashing Risk ppe_enhanced_body Upgrade to Chemical Apron/ Coveralls task_assessment->ppe_enhanced_body High Quantity/ Splashing Risk ppe_base Baseline PPE: - Chemical Goggles - Neoprene Gloves - Lab Coat ventilation_check->ppe_base Yes ppe_respiratory Add Full-Face Respirator ventilation_check->ppe_respiratory No ppe_respiratory->ppe_base

Caption: PPE selection workflow for 3-Butoxy-1-propanol handling.

References

  • Safety Data Sheet - LookChem . Source: LookChem, URL: [Link]

  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457 - PubChem - NIH . Source: PubChem, URL: [Link]

  • Safety Data Sheet: 3-butoxypropan-2-ol - Carl ROTH . Source: Carl ROTH, URL: [Link]

  • Poly-Solv® PnB - Monument Chemical . Source: Monument Chemical, URL: [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M . Source: 3M, URL: [Link]

  • Safety data sheet - Steinfurt - Möller Chemie . Source: Möller Chemie, URL: [Link]

  • BUTOXYPROPANOL - Ataman Kimya . Source: Ataman Kimya, URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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